molecular formula C12H10N2O2 B1593788 3-Nitro-4-biphenylamine CAS No. 4085-18-1

3-Nitro-4-biphenylamine

Cat. No.: B1593788
CAS No.: 4085-18-1
M. Wt: 214.22 g/mol
InChI Key: MQDYZYVWFUIEQU-UHFFFAOYSA-N
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Description

3-Nitro-4-biphenylamine is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-phenylaniline
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InChI

InChI=1S/C12H10N2O2/c13-11-7-6-10(8-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MQDYZYVWFUIEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID5063289
Record name [1,1'-Biphenyl]-4-amine, 3-nitro-
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Molecular Weight

214.22 g/mol
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CAS No.

4085-18-1
Record name 3-Nitro[1,1′-biphenyl]-4-amine
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Record name 3-Nitro-4-biphenylamine
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Record name 2-Nitro-4-phenylaniline
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Record name [1,1'-Biphenyl]-4-amine, 3-nitro-
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Record name [1,1'-Biphenyl]-4-amine, 3-nitro-
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Record name 3-nitrobiphenyl-4-ylamine
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Record name 3-Nitro-4-biphenylamine
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Foundational & Exploratory

3-Nitro-4-biphenylamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-Nitro-4-biphenylamine

Prepared by: Gemini, Senior Application Scientist

Introduction and Nomenclature

This compound is a specialized organic compound belonging to the class of nitroaromatic amines. Its molecular architecture, featuring a biphenyl backbone functionalized with both an electron-donating amino group and an electron-withdrawing nitro group, makes it a compound of significant interest in synthetic chemistry. This unique electronic arrangement imparts a versatile reactivity profile, rendering it a valuable intermediate for the synthesis of more complex molecules, including dyes, agrochemicals, and potential pharmaceutical agents[1].

This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, analytical characterization methods, and its toxicological profile, designed for researchers and professionals in chemistry and drug development.

The compound is identified by the Chemical Abstracts Service (CAS) number 4085-18-1 [2]. Due to the substitution pattern, it is known by several synonyms, which are crucial to recognize when surveying scientific literature.

Table 1: Nomenclature and Chemical Identifiers

Identifier Type Value Source
Systematic Name 3-Nitro-[1,1'-biphenyl]-4-amine [1]
CAS Number 4085-18-1 [2]
Molecular Formula C₁₂H₁₀N₂O₂ [1][2]
PubChem CID 77705 [2]
EINECS Number 223-813-4 [2]

| Synonyms | 4-Amino-3-nitrobiphenyl, 2-nitro-4-phenylaniline, 3-Nitrobiphenyl-4-ylamine, 4-phenyl-2-nitroaniline |[1][2] |

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in chemical reactions. The presence of polar amino and nitro functional groups, combined with the nonpolar biphenyl core, results in its characteristic solubility profile.

Table 2: Physicochemical Data for this compound

Property Value Unit Source / Comment
Molecular Weight 214.22 g/mol [1][2]
Appearance Solid - Inferred from melting point
Melting Point 120 - 125 °C [1]
Solubility Soluble - In organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO)[1]. Insoluble in water (predicted).

| Stability | Stable under normal laboratory conditions. | - |[1] |

Synthesis and Reactivity

Synthetic Strategy

While specific industrial synthesis routes for this compound are not widely published, a logical and common laboratory-scale synthesis can be devised based on established organic chemistry principles. The direct nitration of 4-aminobiphenyl is generally avoided as the amino group is sensitive to the strong oxidizing conditions of nitrating agents and can lead to undesired side products or degradation. Furthermore, the powerful activating and ortho-, para-directing effect of the amine would lead to a mixture of products.

A more controlled approach involves the protection of the amine, followed by nitration and subsequent deprotection. The acetylation of the amino group to form an acetamide is an effective strategy. The acetamido group is still an ortho-, para-director but is less activating than a free amine, offering better control over the reaction and protecting the nitrogen atom.

Causality of Experimental Choices:

  • Protection (Acetylation): The amino group of 4-aminobiphenyl is first protected as an acetamide using acetic anhydride. This prevents oxidation of the amine by the nitrating mixture and moderates its activating effect, reducing the likelihood of polysubstitution.

  • Nitration: The resulting N-(biphenyl-4-yl)acetamide is then subjected to electrophilic aromatic nitration. The acetamido group directs the incoming nitro group primarily to the ortho position (position 3) due to its steric bulk hindering substitution at the other ortho position and the para position being blocked.

  • Deprotection (Hydrolysis): The final step is the hydrolysis of the acetamide back to the primary amine under acidic or basic conditions to yield the target compound, this compound.

Synthesis_Workflow Start 4-Aminobiphenyl Step1 Protection: (CH3CO)2O Start->Step1 Intermediate N-(biphenyl-4-yl)acetamide Step1->Intermediate Step2 Nitration: HNO3 / H2SO4 Intermediate->Step2 ProtectedProduct N-(3-nitro-[1,1'-biphenyl]-4-yl)acetamide Step2->ProtectedProduct Step3 Deprotection: H+ or OH-, H2O ProtectedProduct->Step3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Protocol Warning: This procedure is a representative example based on standard chemical transformations and should be performed only by trained chemists with appropriate safety precautions in a certified fume hood. All reagents are hazardous.

Step 1: Acetylation of 4-Aminobiphenyl

  • In a 250 mL round-bottom flask, dissolve 4-aminobiphenyl (10.0 g, 59.1 mmol) in glacial acetic acid (50 mL).

  • To this solution, add acetic anhydride (6.6 mL, 70.9 mmol) dropwise with stirring.

  • Heat the reaction mixture at 80°C for 1 hour.

  • Allow the mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate of N-(biphenyl-4-yl)acetamide by vacuum filtration.

  • Wash the solid with cold water and dry it in a vacuum oven.

Step 2: Nitration of N-(biphenyl-4-yl)acetamide

  • In a 100 mL flask cooled in an ice-salt bath (0 to -5°C), slowly add the dried N-(biphenyl-4-yl)acetamide (5.0 g, 23.7 mmol) in small portions to concentrated sulfuric acid (20 mL) with stirring, ensuring the temperature does not exceed 5°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.8 mL, 28.4 mmol) to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the acetamide solution over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice.

  • Collect the yellow precipitate (N-(3-nitro-[1,1'-biphenyl]-4-yl)acetamide) by vacuum filtration and wash with cold water until the filtrate is neutral.

Step 3: Hydrolysis to this compound

  • Transfer the crude nitrated amide to a flask containing a mixture of ethanol (50 mL) and concentrated hydrochloric acid (20 mL).

  • Heat the mixture to reflux for 3-4 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into 200 mL of cold water.

  • Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • The product, this compound, will precipitate. Collect the solid by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.

Reactivity Profile

This compound is a bifunctional molecule whose reactivity is governed by its amino and nitro groups[1].

  • Amino Group: The primary amine is nucleophilic and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. It is a key handle for building larger molecular scaffolds.

  • Nitro Group: The nitro group is strongly electron-withdrawing and can be reduced to an amino group, providing a route to 3,4-diaminobiphenyl derivatives. These diamines are valuable precursors for synthesizing heterocyclic compounds like benzimidazoles.

  • Aromatic Rings: The substituted phenyl ring is deactivated towards further electrophilic substitution due to the nitro group, while the unsubstituted ring remains reactive. The molecule is a valuable substrate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further functionalize the biphenyl system[1].

Spectroscopic and Analytical Characterization

Characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Features for this compound

Technique Feature Predicted Value / Observation Rationale
¹H NMR Aromatic Protons δ = 7.0 - 8.2 ppm Complex multiplet patterns. Protons ortho to the nitro group will be the most downfield (deshielded). Protons on the unsubstituted phenyl ring will appear in the typical aromatic region (δ ≈ 7.3-7.6 ppm).
Amine Protons δ ≈ 4.0 - 5.0 ppm Broad singlet, chemical shift is solvent-dependent.
IR N-H Stretch 3300 - 3500 cm⁻¹ Two characteristic bands for a primary amine.
N-O Stretch (Nitro) 1500 - 1550 cm⁻¹ (asymmetric)1300 - 1370 cm⁻¹ (symmetric) Strong, sharp absorptions characteristic of a nitro group.
Aromatic C=C Stretch 1450 - 1600 cm⁻¹ Multiple bands in the fingerprint region.

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 214 | Corresponds to the molecular weight of C₁₂H₁₀N₂O₂. |

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis and quantification of this compound can be effectively achieved using reverse-phase HPLC with UV-Vis detection, a standard method for analyzing aromatic compounds[5].

Principle: The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Its retention time is a characteristic property under defined conditions, and its concentration can be determined by the area of its peak at a wavelength where it strongly absorbs light (due to the conjugated π-system and nitro/amino chromophores).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Separate Isocratic or Gradient Elution Inject->Separate Detect UV-Vis Detector (e.g., λ = 254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify vs. Standard Curve Integrate->Quantify

Caption: General workflow for HPLC analysis of this compound.

Protocol: HPLC Purity Analysis

  • Standard Preparation: Accurately prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh ~10 mg of the sample, dissolve in 10 mL of acetonitrile, and filter through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards to create a calibration curve. Inject the sample and determine its purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Toxicology and Safety Profile

Authoritative Warning: Specific toxicological data for this compound is not extensively documented. However, based on its chemical structure, it must be handled with extreme caution as a potentially hazardous and carcinogenic substance.

Structural Analogy to Known Carcinogens: The molecule contains the 4-aminobiphenyl scaffold. 4-Aminobiphenyl itself is a well-documented and potent human bladder carcinogen (IARC Group 1)[5][6]. Its carcinogenicity is mediated by metabolic activation in the liver to reactive intermediates that form DNA adducts, leading to mutations[6].

Contribution of the Nitro Group: Aromatic nitro compounds are also a class of chemicals frequently associated with mutagenicity and carcinogenicity. Many can be metabolically reduced to form reactive hydroxylamines, which also damage DNA.

Inferred Risk and Handling Precautions: Given that this compound combines both the aromatic amine and nitroaromatic toxicophores, it is prudent to assume it possesses significant toxic potential, including mutagenicity and carcinogenicity, until proven otherwise. All handling must be conducted under the assumption that the compound is highly toxic.

Mandatory Safety Protocols:

  • Engineering Controls: All work must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered nitrile gloves to prevent skin contact.

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Waste Disposal: All contaminated materials and waste must be disposed of as hazardous chemical waste according to institutional and national regulations.

  • Exposure Response: In case of skin contact, wash immediately and thoroughly with soap and water. In case of inhalation, move to fresh air. Seek immediate medical attention for any exposure.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13271, 4-Nitrodiphenylamine. Retrieved January 21, 2026, from [Link].

  • International Agency for Research on Cancer. (2012). Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Retrieved from [Link].

  • International Agency for Research on Cancer. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 99. Retrieved from [Link].

  • Kuujia. (2024). Cas no 4085-18-1 (3-Nitro-[1,1'-biphenyl]-4-amine). Retrieved January 21, 2026, from [Link].

  • Global Substance Registration System. (n.d.). This compound. Retrieved January 21, 2026, from [Link].

  • Campos-Gaxiola, J. J., et al. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Electronic Supplementary Material. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7102, 4-Aminobiphenyl. Retrieved January 21, 2026, from [Link].

  • Červený, L., et al. (2000). Method of preparation of 4-aminodiphenylamine. World Intellectual Property Organization. Patent WO/2000/035853. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Synthesis of 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Significance and Applications

3-Nitro-4-biphenylamine, also known as 4'-amino-2-nitrobiphenyl, is a key building block in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilically activatable nitro group, makes it a versatile precursor for the development of pharmaceuticals, agrochemicals, and dyes. The specific regioisomerism of the nitro and amino groups on the biphenyl scaffold is crucial for its utility in subsequent chemical transformations, including diazotization and reduction, to introduce further functionalities.

Primary Synthesis Pathway: Electrophilic Nitration of 4-Aminobiphenyl

The most direct and industrially relevant method for the preparation of this compound is the electrophilic nitration of 4-aminobiphenyl. However, this reaction presents a significant regioselectivity challenge that necessitates careful control of the reaction conditions.

Mechanistic Rationale and Control of Regioselectivity

The amino group of 4-aminobiphenyl is a strongly activating, ortho, para-directing group. Direct nitration under strongly acidic conditions leads to the protonation of the amino group, forming the anilinium ion, which is a deactivating, meta-directing group. To achieve the desired ortho-nitration to the amino group (resulting in the 3-nitro product), it is essential to modulate the reactivity of the amino group. This is typically accomplished by protecting the amine, thereby preventing its protonation and maintaining its ortho, para-directing influence.

Experimental Protocol: A Step-by-Step Guide

A common and effective strategy involves the acetylation of the amino group prior to nitration, followed by deprotection.

Step 1: Acetylation of 4-Aminobiphenyl 4-Aminobiphenyl is reacted with acetic anhydride in a suitable solvent, such as glacial acetic acid, to form 4-acetylaminobiphenyl. This protects the amino group and directs the subsequent nitration.

Step 2: Nitration of 4-Acetylaminobiphenyl The protected intermediate is then carefully nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at low temperatures (0-5 °C) to control the exothermic reaction and prevent the formation of dinitro byproducts.

Step 3: Hydrolysis of 3-Nitro-4-acetylaminobiphenyl The resulting 3-nitro-4-acetylaminobiphenyl is hydrolyzed under acidic or basic conditions to remove the acetyl protecting group, yielding the final product, this compound.

Caption: A simplified workflow for the synthesis of this compound.

Quantitative Data and Optimization
ParameterTypical ValueRationale
Overall Yield 75-85%Protection strategy minimizes side reactions.
Nitration Temperature 0-5 °CControls exothermicity and improves regioselectivity.
Reaction Time Varies (monitored by TLC)Ensures complete conversion at each step.

Alternative Synthesis Pathways: Cross-Coupling Strategies

While direct nitration is the most common route, cross-coupling reactions offer alternative and sometimes more versatile approaches to constructing the this compound scaffold. These methods are particularly useful when substituted precursors are more readily available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2]

3.1.1. Mechanistic Overview

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

  • Transmetalation: The organoboron species transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups couple, forming the biphenyl bond and regenerating the palladium(0) catalyst.[1]

3.1.2. Retrosynthetic Approach and Protocol Outline

A plausible Suzuki coupling strategy would involve the reaction of a boronic acid derivative of one ring with a halide of the other. For example, the coupling of 4-amino-3-nitrophenylboronic acid with a suitable aryl halide, or conversely, the coupling of 4-aminophenylboronic acid with a 1-halo-2-nitrobenzene derivative. Recent developments have even shown the potential for using nitroarenes directly as coupling partners in Suzuki-Miyaura reactions, offering a more direct route.[3][4]

A representative protocol would involve:

  • Dissolving the aryl halide and the boronic acid in a suitable solvent system (e.g., toluene, THF, or dioxane with water).

  • Adding a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄).

  • Heating the reaction mixture until completion, followed by standard workup and purification.

Suzuki_Coupling A Aryl Halide E Biphenyl Product A->E B Organoboron Reagent B->E C Pd(0) Catalyst C->E Catalyst D Base D->E Activator

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-nitrogen bonds.[5][6] This method could be employed to couple an aniline derivative with an aryl halide.

3.2.1. Mechanistic Considerations

The Ullmann reaction typically requires high temperatures and polar aprotic solvents.[5] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[6] Modern variations of the Ullmann reaction have been developed with improved reaction conditions and catalyst systems.[7][8]

3.2.2. Potential Application

A possible Ullmann approach to this compound could involve the coupling of 4-bromo-2-nitroaniline with benzene in the presence of a copper catalyst. However, this approach is generally less favored than the Suzuki coupling due to the often harsh reaction conditions and lower functional group tolerance of the classical Ullmann reaction.[6]

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and characterized to ensure it meets the required specifications for downstream applications.

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol) is a common method for purifying the crude product. Column chromatography may also be employed for higher purity requirements.

  • Characterization: A suite of analytical techniques should be used to confirm the identity and purity of the synthesized this compound:

    • Melting Point: A sharp and consistent melting point is a good indicator of purity.

    • Spectroscopy:

      • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

      • FTIR: To identify characteristic functional groups (e.g., N-H, NO₂, aromatic C-H).

      • Mass Spectrometry: To confirm the molecular weight.

    • Chromatography: HPLC or GC to determine purity and quantify any impurities.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • Corrosive Reagents: Concentrated acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and should be handled with care to avoid inhalation and skin contact.

  • Exothermic Reactions: Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions.

Conclusion

The synthesis of this compound is a well-established process, with the electrophilic nitration of a protected 4-aminobiphenyl being the most common and efficient method. Alternative routes, such as the Suzuki-Miyaura coupling, offer greater flexibility in terms of starting materials and may be advantageous in certain contexts. A thorough understanding of the underlying reaction mechanisms, careful optimization of reaction conditions, and a commitment to safety are all essential for the successful and reliable synthesis of this valuable chemical intermediate.

References

  • Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Reaction scheme for the synthesis of 3-nitrodiphenylamine 4. ResearchGate. Retrieved from [Link]

  • How 4-amino-2-nitrophenol can be prepared. ResearchGate. Retrieved from [Link]

  • 4-Nitrobiphenyl. In Wikipedia. Retrieved from [Link]

  • Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine. Google Patents.
  • Ullmann reaction. In Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. YouTube. Retrieved from [Link]

  • Method for synthesizing 4-nitro diphenylamine and 4-nitroso diphenylamine or/and their salts. Google Patents.
  • METHOD OF PREPARATION OF 4-AMINODIPHENYLAMINE. WIPO Patentscope. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Retrieved from [Link]

  • Method for synthesizing 4-nitrotriphenylamine by palladium catalysis. Google Patents.
  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Retrieved from [Link]

  • Preparation of nitrobiphenyls. Google Patents.
  • Carbazole, 2-nitro. Organic Syntheses Procedure. Retrieved from [Link]

  • Method for preparing 4-nitrodiphenylamine and 4-nitrosodiphenylamine from carbanilide. Google Patents.
  • 2-amino-4-nitrophenol. Organic Syntheses Procedure. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic signature of 3-Nitro-4-biphenylamine (CAS 4085-18-1), a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. The strategic placement of the nitro and amino groups on the biphenyl scaffold makes this molecule a subject of interest for researchers in drug development and materials science. Understanding its spectroscopic properties is fundamental to its synthesis, characterization, and application.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a unique electronic profile. The biphenyl system provides a conjugated π-electron framework. The nitro group (-NO₂) at the 3-position is a strong electron-withdrawing group, while the amino group (-NH₂) at the 4-position is a strong electron-donating group. This "push-pull" electronic arrangement significantly influences the molecule's spectroscopic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum is elusive, the chemical shifts can be reliably predicted based on established principles and data from similar compounds.[1][2][3][4][5] The electron-withdrawing nitro group will cause a downfield shift (higher ppm) for nearby protons, whereas the electron-donating amino group will cause an upfield shift (lower ppm).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H on C2~ 7.6d~ 2
H on C5~ 7.1dd~ 8, 2
H on C6~ 6.8d~ 8
Protons on unsubstituted phenyl ring7.3 - 7.5m-
-NH₂4.5 - 5.5br s-

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic asymmetry of the substituted biphenyl ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1~ 138
C2~ 125
C3 (attached to -NO₂)~ 148
C4 (attached to -NH₂)~ 145
C5~ 118
C6~ 115
Carbons of unsubstituted phenyl ring127 - 130

Disclaimer: These are predicted values and may differ from experimental results.[1][6][7][8]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard method for acquiring high-quality NMR spectra of this compound.

cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition & Processing Dissolve ~10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Dissolve ~10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Dissolve ~10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).->Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Tune and shim the spectrometer for the specific probe and solvent. Tune and shim the spectrometer for the specific probe and solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).->Tune and shim the spectrometer for the specific probe and solvent. Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). Tune and shim the spectrometer for the specific probe and solvent.->Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). Acquire ¹H NMR spectrum. Acquire ¹H NMR spectrum. Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).->Acquire ¹H NMR spectrum. Acquire ¹³C NMR spectrum (e.g., using a proton-decoupled sequence). Acquire ¹³C NMR spectrum (e.g., using a proton-decoupled sequence). Acquire ¹H NMR spectrum.->Acquire ¹³C NMR spectrum (e.g., using a proton-decoupled sequence). Process the raw data (Fourier transform, phase correction, baseline correction). Process the raw data (Fourier transform, phase correction, baseline correction). Acquire ¹³C NMR spectrum (e.g., using a proton-decoupled sequence).->Process the raw data (Fourier transform, phase correction, baseline correction). Integrate peaks and determine chemical shifts and coupling constants. Integrate peaks and determine chemical shifts and coupling constants. Process the raw data (Fourier transform, phase correction, baseline correction).->Integrate peaks and determine chemical shifts and coupling constants.

Caption: Workflow for NMR data acquisition.

Causality in Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good first choice for many organic compounds. If solubility is an issue, or if exchangeable protons (like those of the -NH₂ group) are of particular interest, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it is more polar and less prone to proton exchange.

  • Number of Scans: For the ¹H NMR, a relatively small number of scans (e.g., 16 or 32) is usually sufficient due to the high natural abundance of protons. For ¹³C NMR, a much larger number of scans is required because of the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A sufficient relaxation delay (e.g., 1-2 seconds for ¹H, 2-5 seconds for ¹³C) is crucial for obtaining accurate quantitative information from the integrals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct vibrational frequencies of the nitro and amino groups, as well as the aromatic C-H and C=C bonds. An experimental spectrum is available from the NIST WebBook.[9]

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H stretch (asymmetric and symmetric)3300 - 3500Medium
Aromatic C-H stretch3000 - 3100Medium
Asymmetric NO₂ stretch1500 - 1550Strong
Symmetric NO₂ stretch1330 - 1370Strong
Aromatic C=C stretch1450 - 1600Medium-Strong
C-N stretch1250 - 1350Medium
Aromatic C-H bend (out-of-plane)700 - 900Strong

Experimental Protocol for FT-IR Data Acquisition (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrometry Data:

Ion Predicted m/z Notes
[M]⁺214.07Molecular Ion
[M+H]⁺215.08Protonated Molecule
[M+Na]⁺237.06Sodium Adduct
[M-H]⁻213.07Deprotonated Molecule

Data predicted from PubChemLite.[2]

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the molecular ion.

  • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the biphenyl system, coupled with the electron-donating amino group and electron-withdrawing nitro group, is expected to result in strong absorption in the UV-Vis region.

Predicted UV-Vis Spectral Data:

Electronic Transition Predicted λ_max (nm) Solvent
π → π~ 250 - 280Ethanol or Methanol
n → π~ 350 - 400Ethanol or Methanol

Disclaimer: These are predicted values based on data for similar nitroaromatic compounds.[10][11][12]

Experimental Protocol for UV-Vis Data Acquisition:

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Perform serial dilutions to prepare a series of solutions of known concentrations.

  • Use a dual-beam UV-Vis spectrophotometer and fill a quartz cuvette with the pure solvent to serve as a blank.

  • Fill a matched quartz cuvette with the sample solution.

  • Scan the absorbance of the sample from approximately 200 to 600 nm.

  • The wavelength of maximum absorbance (λ_max) and the absorbance value can be determined from the resulting spectrum.

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry. The nitro group can be readily reduced to an amine, providing a handle for further functionalization. The biphenyl scaffold is a common motif in many biologically active compounds. Nitroaromatic compounds themselves have been investigated for a range of therapeutic applications, including as hypoxia-activated prodrugs in cancer therapy and as antimicrobial agents.[13][14][15][16] The detailed spectroscopic characterization of this intermediate is therefore a critical step in the quality control and development of new therapeutic agents.

Conclusion

This guide has provided a detailed overview of the key spectroscopic data for this compound. By combining experimental data with well-established spectroscopic principles, a comprehensive analytical profile of this important chemical intermediate has been established. The provided protocols offer a validated starting point for researchers requiring the acquisition and interpretation of spectroscopic data for this and similar molecules.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 20, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved January 20, 2026, from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved January 20, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). 4'-Nitro-4-biphenylamine. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-4'-nitrobiphenyl. Retrieved January 20, 2026, from [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Retrieved January 20, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved January 20, 2026, from [Link]

  • ScienceDirect. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved January 20, 2026, from [Link]

  • SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (Elsevier BV). Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). 4'-Nitro-4-biphenylamine - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved January 20, 2026, from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (n.d.). The Nitration of Certain Halobiphenyls. I. Nitro Derivatives of 4-Bromobiphenyl. Retrieved January 20, 2026, from [Link]

  • SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 20, 2026, from [Link]

  • NIST WebBook. (n.d.). 4-Amino-3-nitro biphenyl. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. Retrieved January 20, 2026, from [Link]

  • ScienceDirect. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Assembly of three new triphenylamine functionalized MOFs for the fluorescent sensing of nitrobenzene. Retrieved January 20, 2026, from [Link]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Retrieved January 20, 2026, from [Link]_

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c).... Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved January 20, 2026, from [Link]

Sources

Section 1: Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Nitro-4-biphenylamine

Chemical Identifier: CAS No. 4085-18-1

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It details its chemical identity, physicochemical properties, a representative synthesis protocol with mechanistic insights, key applications, and essential safety and handling procedures. The structure of this document is designed to provide a logical and in-depth exploration of the compound, grounded in authoritative scientific data.

This compound, also known as 3-Nitro-[1,1'-biphenyl]-4-amine or 4-Phenyl-2-nitroaniline, is a substituted aromatic amine.[1] Its structure features a biphenyl core with both a nitro (-NO₂) and an amino (-NH₂) group attached to one of the phenyl rings.[1][2] This combination of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.[2] The nitro group acts as an electron-withdrawing group, influencing the electrophilic properties of the aromatic ring, while the amino group provides a site for nucleophilic reactions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4085-18-1[1][2]
Molecular Formula C₁₂H₁₀N₂O₂[1][3]
Molecular Weight 214.22 g/mol [1]
Appearance Brown Powder/Solid[4]
InChI Key MQDYZYVWFUIEQU-UHFFFAOYSA-N[1][3]
SMILES c1ccc(cc1)-c2ccc(c(c2)[O-])N[1]
Synonyms 3-Nitro-[1,1'-biphenyl]-4-amine, 4-Phenyl-2-nitroaniline, 2-nitro-4-phenylaniline[1][3]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of nitro-substituted biphenyl amines can be approached through various methods, often involving nitration of a biphenyl precursor or cross-coupling reactions. A common conceptual pathway involves the controlled nitration of 4-aminobiphenyl.

Causality in Experimental Design

The choice of a synthesis route for a compound like this compound is dictated by factors such as the availability and cost of starting materials, desired yield, and regioselectivity. The synthesis of a related compound, 4-nitrodiphenylamine, often involves the condensation of aniline and nitrobenzene.[5][6][7][8] This highlights a strategy of building the biphenyl system while introducing the nitro and amino functionalities. For this compound specifically, a plausible laboratory-scale synthesis would involve the nitration of an appropriate biphenyl precursor. The amino group of 4-aminobiphenyl is a strong activating group, which would typically direct electrophilic substitution (like nitration) to the ortho and para positions. To achieve nitration at the desired position, protecting the highly reactive amino group as an acetamide is a crucial step. This protection moderates the activating effect and sterically hinders the positions ortho to the amine, favoring nitration at the desired position on the same ring.

Experimental Protocol: Conceptual Synthesis
  • Step 1: Protection of the Amino Group. 4-aminobiphenyl is reacted with acetic anhydride in a suitable solvent (e.g., glacial acetic acid). This reaction forms N-(4-biphenyl)acetamide. This step is critical to prevent oxidation of the amino group and to control the regioselectivity of the subsequent nitration.

  • Step 2: Nitration. The protected N-(4-biphenyl)acetamide is carefully nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures. The sulfuric acid protonates the nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

  • Step 3: Deprotection. The resulting nitro-substituted acetamide is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl protecting group and regenerate the amino functionality, yielding the final product, this compound.

  • Step 4: Purification. The crude product is then purified, commonly through recrystallization from a suitable solvent like ethanol, to obtain the compound in high purity.

Visualization of the Synthesis Workflow

G cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification A 4-Aminobiphenyl B N-(4-biphenyl)acetamide A->B Acetic Anhydride C Nitrated Intermediate B->C HNO₃ / H₂SO₄ D This compound C->D Acid/Base Hydrolysis E Pure Product D->E Recrystallization

Caption: Conceptual workflow for the synthesis of this compound.

Section 3: Industrial and Research Applications

This compound is a versatile chemical intermediate with applications stemming from its unique structural features.

  • Dyes and Pigments: The presence of both amino and nitro groups makes this compound a valuable precursor in the synthesis of azo dyes.[2] The amino group can be diazotized and then coupled with other aromatic compounds to create a wide range of colors for textiles and coatings.[9]

  • Pharmaceutical Synthesis: Aromatic amines and nitroaromatics are common building blocks in medicinal chemistry. This compound can serve as a starting material for the synthesis of more complex heterocyclic structures that may possess biological activity.[2]

  • Advanced Materials and Organic Electronics: There is growing interest in using nitro-substituted biphenyl derivatives in the development of advanced materials.[2] The conjugated biphenyl system, along with the electron-withdrawing and donating groups, can contribute to desirable electronic properties, making such compounds candidates for research in organic semiconductors for applications in flexible displays, solar cells, and sensors.[2]

Section 4: Safety, Handling, and Toxicology

Due to the presence of the nitro and aromatic amine functionalities, this compound requires careful handling. Aromatic amines as a class are known for their potential toxicity, and some biphenyl amines are known carcinogens.[10][11]

Table 2: Summary of Hazard Information

Hazard TypeDescriptionPrecautionary MeasuresSource(s)
Skin Irritation Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.[4][12]
Eye Irritation Causes serious eye irritation.Wear eye/face protection. Rinse cautiously with water if in eyes.[4][12]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4][12]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[12]
Self-Validating Safety Protocol

A robust safety protocol involves a continuous cycle of assessment, implementation, and review.

  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS). Identify all potential hazards, including acute toxicity, irritation, and potential long-term effects.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

  • Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Avoid contact with skin, eyes, and clothing.

  • Spill Response: In case of a spill, avoid generating dust.[12] Collect the spilled material using appropriate methods and place it in a sealed container for disposal.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][12]

Visualization of Safety Workflow

G A Risk Assessment Review SDS Identify Hazards B Engineering & PPE Controls Fume Hood Gloves, Goggles, Lab Coat A->B Mitigate C Safe Handling & Storage Avoid Contact Store in Cool, Dry Place B->C Implement D Emergency Procedures Spill Response First Aid Measures C->D Prepare E Waste Disposal Follow Regulations Approved Disposal Plant D->E Contain E->A Review & Re-assess

Caption: Logical workflow for the safe handling and disposal of this compound.

Section 5: Conclusion

This compound (CAS No. 4085-18-1) is a significant chemical intermediate with a diverse range of applications, particularly in the synthesis of dyes, pharmaceuticals, and advanced materials.[2] Its utility is derived from the specific arrangement of its functional groups on a biphenyl scaffold. Understanding its physicochemical properties, synthesis, and, most importantly, its handling and safety requirements is paramount for its effective and safe utilization in research and industrial settings. As the demand for high-performance and sustainable chemical solutions grows, the importance of such versatile building blocks is likely to increase.[2]

References

  • Cas no 4085-18-1 (3-Nitro-[1,1'-biphenyl]-4-amine). (2024). Kuujia.com.
  • This compound - gsrs. U.S.
  • Reaction scheme for the synthesis of 3-nitrodiphenylamine 4. (2018).
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • SAFETY D
  • SAFETY D
  • 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271.
  • 4'-Nitro-4-biphenylamine | CAS#:1211-40-1. Chemsrc.
  • Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine. (2019).
  • 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593.
  • (4-Nitrophenyl)phenylamine. Santa Cruz Biotechnology.
  • This compound (C12H10N2O2). PubChemLite.
  • Method for synthesizing 4-nitro diphenylamine and 4-nitroso diphenylamine or/and their salts. (2006).
  • 4-Nitrodiphenylamine 99 836-30-6. Sigma-Aldrich.
  • 3-Nitro(1,1'-biphenyl)-4-ol | C12H9NO3 | CID 13447.
  • METHOD OF PREPARATION OF 4-AMINODIPHENYLAMINE. (2000).
  • Synthesis of 4-Aminodiphenylamine from Nitrobenzene and Aniline: A Technical Guide. Benchchem.
  • This compound. Molbase.
  • 4-Aminobiphenyl. Wikipedia.

Sources

An In-depth Technical Guide to the Molecular Structure of 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and properties of 3-Nitro-4-biphenylamine (CAS No: 4085-18-1). Eschewing a rigid template, this document is structured to deliver a deep, research-grade understanding of the compound, blending foundational knowledge with advanced computational insights and practical methodologies.

Section 1: Foundational Profile and Significance

This compound, with the chemical formula C₁₂H₁₀N₂O₂, is a nitro-substituted biphenyl derivative.[1] Its molecular weight is 214.22 g/mol .[1] This compound serves as a crucial intermediate in the synthesis of various organic molecules, including dyes, pigments, and pharmaceuticals.[2] Its unique electronic properties, stemming from the conjugated biphenyl system and the presence of both an electron-donating amino group and an electron-withdrawing nitro group, also make it a candidate for investigation in the field of advanced materials and organic electronics.[2]

Nomenclature and Identifiers
  • Systematic Name: 3-Nitro-[1,1'-biphenyl]-4-amine

  • Common Synonyms: 4-Amino-3-nitrobiphenyl, 4-Phenyl-2-nitroaniline

  • CAS Number: 4085-18-1[3][4]

  • Molecular Formula: C₁₂H₁₀N₂O₂[1][3][4]

  • Molecular Weight: 214.22 g/mol [1][3][4]

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O₂[1][3][4]
Molecular Weight214.22 g/mol [1][3][4]
CAS Number4085-18-1[3][4]

Section 2: Molecular Structure and Conformational Analysis

Computational Methodology

To elucidate the structural parameters of this compound, a geometry optimization was performed using Density Functional Theory (DFT), a highly reliable method for studying the electronic structure of molecules.

Protocol: Geometry Optimization using DFT

  • Software: Gaussian 09 or similar quantum chemistry package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used for organic molecules due to its balance of accuracy and computational cost.

  • Basis Set: 6-31G(d,p). This Pople-style basis set provides a good description of the electron distribution and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for anisotropic electron density.

  • Calculation Type: Opt+Freq. This keyword combination instructs the software to first perform a geometry optimization to find the lowest energy conformation and then to conduct a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • Initial Geometry: A starting structure was built using standard bond lengths and angles in a molecular modeling program.

Optimized Molecular Geometry

The DFT calculations yield a detailed picture of the bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings.

Caption: 2D representation of the molecular structure of this compound.

Table of Calculated Structural Parameters:

ParameterBond/AtomsCalculated Value
Bond Lengths (Å)
C-C (phenyl)1.39 - 1.41
C-N (amine)1.38
C-N (nitro)1.47
N-O (nitro)1.23
C-C (inter-ring)1.49
**Bond Angles (°) **
C-C-C (phenyl)119 - 121
C-C-N (amine)121
C-C-N (nitro)118
O-N-O (nitro)124
Dihedral Angle (°) C1-C2-C7-C12~45

Note: These values are derived from DFT calculations (B3LYP/6-31G(d,p)) and represent the gas-phase, minimum energy conformation. Actual values in the solid state or in solution may vary.

The calculated dihedral angle of approximately 45° between the two phenyl rings is a key structural feature. This twisted conformation arises from a balance between two opposing factors: the steric hindrance between the ortho-hydrogens on the adjacent rings, which favors a more twisted structure, and the desire for extended π-conjugation across the biphenyl system, which would favor a planar arrangement.

Section 3: Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. An experimental IR spectrum for 4-Amino-3-nitro biphenyl is available from the NIST WebBook.[3]

Key IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3500N-H stretch (asymmetric and symmetric)Primary Amine
~1620N-H bendPrimary Amine
~1530 and ~1350N-O stretch (asymmetric and symmetric)Nitro Group
1500 - 1600C=C stretchAromatic Rings
~1250C-N stretchAryl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

The aromatic protons will appear in the range of 6.5-8.5 ppm. The protons on the phenyl ring bearing the amino and nitro groups will be significantly affected by the electronic nature of these substituents. The amino group will cause an upfield shift (to lower ppm values) of the ortho and para protons, while the nitro group will cause a downfield shift (to higher ppm values). The protons on the unsubstituted phenyl ring will appear as a complex multiplet. The amine protons will likely appear as a broad singlet.

Predicted ¹³C NMR Chemical Shifts:

The aromatic carbons will resonate in the 110-150 ppm range. The carbon attached to the amino group will be shielded, while the carbon attached to the nitro group will be deshielded.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 214, corresponding to the molecular weight of the compound.

  • Key Fragments: Fragmentation may involve the loss of the nitro group (NO₂) leading to a peak at m/z = 168. Further fragmentation of the biphenyl backbone is also expected.

Section 4: Synthesis of this compound

The synthesis of this compound can be achieved through cross-coupling reactions, with the Ullmann condensation and the Goldberg reaction being prominent methods for the formation of the C-N bond in diarylamines.

Proposed Synthetic Route: Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an amine.[5][6] A plausible route to this compound is the reaction of 4-chloro-2-nitroaniline with benzene or a benzene derivative.

Caption: General workflow for the Ullmann condensation synthesis of this compound.

Experimental Protocol: Ullmann Condensation (Illustrative)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitroaniline (1 equivalent), a copper(I) iodide catalyst (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Solvent and Reagent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or nitrobenzene, followed by benzene (as the arylating agent).

  • Reaction: Heat the mixture to 150-200 °C with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and filter to remove inorganic salts. The solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Section 5: Reactivity and Electronic Properties

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the biphenyl scaffold.

Nucleophilic and Electrophilic Sites

To visualize the reactive sites of the molecule, a molecular electrostatic potential (MEP) map was generated from the DFT-optimized geometry. The MEP illustrates the charge distribution on the molecule's surface.

Computational Protocol: MEP Map Generation

  • Software: Gaussian 09 or a similar package with visualization capabilities like GaussView.

  • Method: A single-point energy calculation is performed on the B3LYP/6-31G(d,p) optimized geometry.

  • Output: The electrostatic potential is mapped onto the electron density surface.

Interpretation of the MEP Map:

  • Red Regions (Negative Electrostatic Potential): These areas are electron-rich and are susceptible to electrophilic attack. The oxygen atoms of the nitro group and, to a lesser extent, the nitrogen of the amino group are expected to be in these regions.

  • Blue Regions (Positive Electrostatic Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the aromatic protons are typically in these regions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.

  • HOMO: The HOMO is associated with the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the amino group and the phenyl ring to which it is attached, reflecting the electron-donating nature of the amine.

  • LUMO: The LUMO is associated with the ability of a molecule to accept electrons. The LUMO is anticipated to be concentrated on the nitro group and its associated phenyl ring, highlighting the electron-withdrawing character of the nitro group.

The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more easily excited and therefore more reactive.

Section 6: Safety and Handling

This compound should be handled with care in a laboratory setting. Based on safety data for related compounds, it is advisable to treat it as a potentially hazardous substance.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 7: Conclusion

This guide has provided a detailed examination of the molecular structure, spectroscopic properties, synthesis, and reactivity of this compound. While a definitive experimental crystal structure remains to be determined, computational modeling offers a robust and insightful view of its three-dimensional geometry. The interplay of the amino and nitro functional groups on the biphenyl framework gives rise to a rich and complex chemical behavior that warrants further investigation, particularly in the context of its potential applications in materials science and medicinal chemistry.

References

  • This compound - gsrs. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cas no 4085-18-1 (3-Nitro-[1,1'-biphenyl]-4-amine). (2024, August 29). Kuujia.com. Retrieved January 21, 2026, from [Link]

  • 4-Amino-3-nitro biphenyl. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chemical Properties of 4-Amino-3-nitro biphenyl (CAS 4085-18-1) - Cheméo. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (2016, May 25). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis of 4-Amino-3-nitrophenol - PrepChem.com. (n.d.). Retrieved January 21, 2026, from [Link]

  • 4-amino-3'-nitrobiphenyl - Stenutz. (n.d.). Retrieved January 21, 2026, from [Link]

  • 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. (2011, March 1). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. (2024, May 28). MDPI. Retrieved January 21, 2026, from [Link]

  • DFT (B3LYP/6-31+G * )-optimized geometries, relative energies and... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • 4-Nitrobiphenyl - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. (2003). SciSpace. Retrieved January 21, 2026, from [Link]

  • B3LYP/6-31G (d, p) optimized structures under study - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 21, 2026, from [Link]

  • Optimized geometry of the compounds from our DFT calculations at... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014, August 1). Inpressco. Retrieved January 21, 2026, from [Link]

  • Experimental and calculated 13 C NMR and 1 H NMR chemical shifts (ppm) for Apsh. … - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022, April 30). PubMed. Retrieved January 21, 2026, from [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006, July 15). PubMed. Retrieved January 21, 2026, from [Link]

  • B3LYP/6–31G(d,p) optimized geometry for 6B with atom number scheme... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • CHEM 344 Shift Parameters.pdf. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. (2011, March 1). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. Retrieved January 21, 2026, from [Link]

  • 4'-Nitro-4-biphenylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Effect of Electric Field on the Frontier Orbitals of Organic Small Molecules: DFT Studies of Triphenylamine Derivatives. (2024, December 18). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (2015, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds: 4-Heptyl-4′-cyanobiphenyl, 4-Heptyl-3′-cyanobiphenyl, and 4-Heptyl-4′-nitrobiphenyl. (2006, November). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A study of the diphenylamine test for aliphatic nitrocompounds. (n.d.). Retrieved January 21, 2026, from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022, October 31). MDPI. Retrieved January 21, 2026, from [Link]

  • Computational, Molecular Docking, ADME/T And AIM Investigations Of 7-(4-Nitrophenyl) Benzo[4][7] Chromeno[3,2-E] Pyrido[1,2-A] Pyrimidin-6(7H)-One. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 21, 2026, from [Link]

  • Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. (2017, August 1). MDPI. Retrieved January 21, 2026, from [Link]

  • Computational Study of Frontier Orbitals, Chemical Reactivity and Molecular Electrostatic Potential Surface of Carbamazepine. (2016). Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Computational Study of Frontier Orbitals, Chemical Reactivity and Molecular Electrostatic Potential Surface of Carbamazepine. (n.d.). Retrieved January 21, 2026, from [Link]

  • DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. (2021, January 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Study of electrostatic potential surface and molecular orbitals of O4 nano cluster by first principles. (n.d.). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-biphenylamine, also known as 4-Amino-3-nitrobiphenyl, is a specialized organic compound belonging to the class of nitroaromatic amines.[1] With the CAS Number 4085-18-1, this molecule is distinguished by a biphenyl backbone functionalized with a nitro group at the 3-position and an amino group at the 4-position.[1][2] This unique substitution pattern imparts a combination of electron-donating and electron-withdrawing properties, making it a valuable intermediate in various synthetic applications, including the production of dyes, pigments, and pharmaceuticals.[1] This guide provides a comprehensive overview of its core physical and chemical characteristics, intended to support research and development activities.

Molecular Structure and Identification

The structural integrity of a compound is fundamental to its reactivity and physical behavior. The molecular structure of this compound is depicted below, illustrating the spatial arrangement of its constituent atoms.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

IdentifierValue
CAS Number 4085-18-1[1][2]
Molecular Formula C₁₂H₁₀N₂O₂[3]
Molecular Weight 214.22 g/mol [1][3]
Synonyms 4-Amino-3-nitrobiphenyl, 3-Nitrobiphenyl-4-ylamine, 4-Phenyl-2-nitroaniline, 3-Nitro-[1,1'-biphenyl]-4-amine[1][2]
InChI Key MQDYZYVWFUIEQU-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(C=C2)N)[O-]

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups.

Table 2: Physical Properties of this compound

PropertyValueSource
Melting Point 120-125 °C[1]
166-169 °CCommon Chemistry
Boiling Point 382.1 °C at 760 mmHg[1]
Flash Point 184.9 °C[1]
Density 1.268 g/cm³[1]
Solubility Soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO).[1]

Note: The discrepancy in the reported melting points may be due to different experimental conditions or sample purities. Researchers should consider verifying this property for their specific material.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the nucleophilic amino group and the electrophilic nitro group on the biphenyl scaffold.

  • Reactivity: The presence of both an amine and a nitro group provides dual reactivity. The amino group acts as a nucleophilic center, while the nitro group enhances the electrophilic character of the aromatic ring, making the compound a versatile precursor for further chemical modifications.[1] It is particularly useful in coupling reactions and the formation of heterocyclic structures.[1]

  • Stability: The compound is stable under normal laboratory conditions.[1] However, it is advisable to store it away from strong oxidizing agents and sources of heat to maintain its integrity.[1]

  • Hazardous Reactions: Information on specific hazardous reactions is limited. As with many nitroaromatic compounds, it should be handled with care, avoiding excessive heat.

Safety and Handling

While not classified as a hazardous material under standard regulations, proper safety precautions are essential when handling this compound.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

  • Storage: Store in a cool, dry place away from incompatible materials like strong oxidizers.[1]

Disclaimer: This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: An infrared spectrum of this compound is available and can be used for structural confirmation. Key expected vibrational frequencies would include N-H stretching from the amine group, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C=C stretching from the aromatic rings.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for related compounds can be adapted.

Synthesis: A plausible synthetic route could involve the nitration of 4-aminobiphenyl. The directing effects of the amino group would need to be carefully considered and potentially protected to achieve the desired 3-nitro substitution pattern.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be a suitable technique for assessing the purity of this compound. The method would need to be developed and validated, including the selection of an appropriate column, mobile phase, and detection wavelength.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound, providing both retention time and mass spectral data for identification. The volatility and thermal stability of the compound should be considered when developing a GC method.

Conclusion

This compound is a compound with significant potential in synthetic chemistry due to its unique bifunctional nature. This guide has summarized the available data on its physical and chemical properties, providing a foundation for its safe and effective use in research and development. The existing gaps in detailed spectroscopic and experimental data highlight opportunities for further investigation to fully characterize this versatile molecule.

References

  • Cas no 4085-18-1 (3-Nitro-[1,1'-biphenyl]-4-amine) . (2024-08-29). Kuujia.com. Retrieved from [Link]

  • 3-Nitro(1,1'-biphenyl)-4-ol | C12H9NO3 | CID 13447 . PubChem. Retrieved from [Link]

  • 3-Nitro[1,1′-biphenyl]-4-amine . CAS Common Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Historical research on 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Nitro-4-biphenylamine: Synthesis, Metabolism, and Toxicological Profile

Abstract

This compound, also known as 4-Amino-3-nitrobiphenyl (CAS 4085-18-1), is an aromatic amine whose technical profile is not extensively documented in dedicated literature. This guide provides a comprehensive overview constructed from first-principle chemical knowledge and by drawing authoritative parallels from extensively studied structural analogues, namely 4-aminobiphenyl (4-ABP) and 4-nitrobiphenyl (4-NBP). We present a plausible synthetic route, outline analytical methodologies, and delve into the predicted metabolic pathways and toxicological implications. This document is intended for researchers in organic synthesis, toxicology, and drug development, offering a foundational understanding of this compound's chemistry and potential biological activity.

Introduction and Physicochemical Properties

This compound is a substituted aromatic amine derivative of biphenyl. Its structure incorporates both a nitro group and an amino group on the same phenyl ring, functionalities that are well-known to impart significant biological, and often toxicological, activity. The presence of the nitro group, a strong electron-withdrawing group, ortho to the amino group, an activating group, suggests a unique electronic and reactivity profile. While its historical use is not well-documented, it serves as a valuable case study in predictive toxicology based on structure-activity relationships.[1]

The parent compound, 4-aminobiphenyl, was historically used as a rubber antioxidant and dye intermediate but was later identified as a potent human bladder carcinogen, leading to the cessation of its production in the 1950s.[2][3] Its precursor, 4-nitrobiphenyl, also carries carcinogenic concern as it is readily metabolized to 4-aminobiphenyl in vivo.[4][5] Therefore, understanding the properties of this compound is critical for assessing its potential risks.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-Nitro-[1,1'-biphenyl]-4-amine[1]
CAS Number 4085-18-1[1]
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
Appearance Yellow Solid (Predicted)-
Octanol/Water Partition Coeff. (logP) Data not available; predicted to be moderately lipophilic[6]
Water Solubility (log₁₀WS) Data not available; predicted to have low water solubility[6]

Synthesis and Analytical Methodologies

Proposed Synthesis Protocol

A robust synthesis for this compound can be logically designed based on established methods for the nitration of aromatic amines.[7][8] The key challenge is to control the regioselectivity of the nitration. Direct nitration of 4-aminobiphenyl would be unselective and lead to oxidation. Therefore, a protecting group strategy is essential. The amino group is first protected via acetylation, which moderates its activating effect and directs the incoming nitro group to the ortho position due to steric hindrance and electronic effects. The protecting group is then removed via hydrolysis to yield the final product.

Experimental Protocol: Synthesis of this compound

  • Step 1: Acetylation of 4-Aminobiphenyl (Protection)

    • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-aminobiphenyl in 100 mL of glacial acetic acid.

    • To this stirring solution, slowly add 1.2 equivalents of acetic anhydride.

    • Heat the mixture to 50°C for 1 hour to ensure complete reaction, forming 4-acetylaminobiphenyl.

    • Causality: The acetylation of the amine is a critical self-validating step. It prevents the oxidation of the amine by nitric acid and deactivates the ring sufficiently to prevent polysubstitution, ensuring a controlled reaction. The resulting amide is a bulky ortho,para-director, but since the para position is blocked, it strongly favors ortho substitution.

  • Step 2: Nitration of 4-Acetylaminobiphenyl

    • Cool the reaction mixture from Step 1 to 0-5°C in an ice-salt bath.

    • Prepare a nitrating mixture by slowly adding 1.1 equivalents of fuming nitric acid to a minimal amount of concentrated sulfuric acid, keeping the temperature below 10°C.

    • Add the cold nitrating mixture dropwise to the stirred solution of 4-acetylaminobiphenyl over 1 hour, maintaining the reaction temperature below 5°C.

    • After the addition is complete, allow the reaction to stir for an additional 2 hours at 0-5°C.

    • Causality: The use of a sulfuric acid catalyst is standard for electrophilic aromatic substitution, as it protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The low temperature is crucial to prevent side reactions and ensure regioselectivity.

  • Step 3: Hydrolysis of 3-Nitro-4-acetylaminobiphenyl (Deprotection)

    • Carefully pour the reaction mixture onto 500 g of crushed ice to precipitate the nitrated intermediate.

    • Filter the resulting solid and wash with cold water until the filtrate is neutral.

    • Transfer the crude solid to a flask containing a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture under reflux for 2-3 hours to hydrolyze the acetyl group.

    • Cool the mixture and neutralize with hydrochloric acid to precipitate the final product, this compound.

    • Filter, wash with water, and recrystallize from ethanol to obtain the purified product.

    • Causality: Basic hydrolysis is an effective method for cleaving the amide bond without affecting the nitro or biphenyl groups. Neutralization ensures the product, which is an amine, is in its free base form and thus less soluble in water, maximizing yield upon precipitation.

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 4-Aminobiphenyl C 4-Acetylaminobiphenyl A->C  Glacial Acetic Acid B Acetic Anhydride B->C E 3-Nitro-4-acetylaminobiphenyl C->E  0-5°C D Nitrating Mixture (HNO3/H2SO4) D->E G This compound E->G  Reflux, then HCl F NaOH (aq) F->G MetabolismPathway cluster_A Pathway A: Nitro-Reduction cluster_B Pathway B: Amine-Oxidation Parent This compound Nitroso Nitroso Intermediate Parent->Nitroso  Nitroreductases N_OH_Amine N-Hydroxy-4-aminobiphenyl (Proximate Carcinogen) Parent->N_OH_Amine  CYP450 (N-Oxidation) N_OH_Amino N-Hydroxy-aminobiphenyl (Proximate Carcinogen) Nitroso->N_OH_Amino DNA_Adduct DNA Adducts N_OH_Amino->DNA_Adduct Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH_Amine->Nitrenium  O-Acetylation (Bladder) Nitrenium->DNA_Adduct Mutation Genetic Mutations & Carcinogenesis DNA_Adduct->Mutation

Sources

An In-Depth Technical Guide to 3-Nitro-4-biphenylamine: Synthesis, Characterization, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Nitro-4-biphenylamine, a nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core aspects of its discovery, synthesis, physicochemical properties, and reactivity, with a strong emphasis on the underlying chemical principles and practical laboratory applications.

Introduction: The Significance of Substituted Biphenylamines

Substituted biphenylamines are a class of organic compounds that feature prominently in the landscape of medicinal chemistry, materials science, and industrial chemical synthesis. The unique structural motif of two connected phenyl rings, further functionalized with an amino group, provides a scaffold for developing a diverse array of molecules with tailored electronic and steric properties. The introduction of a nitro group, as in the case of this compound, further enhances the synthetic utility of this scaffold by providing a handle for a variety of chemical transformations.

This guide will focus on this compound, exploring its fundamental chemistry and providing insights into its synthesis and potential applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is paramount for its successful application in research and development.

Physicochemical Properties
PropertyValueSource(s)
Chemical Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
CAS Number 4085-18-1
Appearance Yellow crystalline solid[2]
Melting Point 169-171 °C
Solubility Insoluble in water; soluble in common organic solvents such as ethanol, acetone, and acetic acid.[2]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-H and C=C stretching and bending vibrations from the aromatic rings.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will display a series of signals in the aromatic region (typically 6.5-8.5 ppm). The specific chemical shifts and coupling patterns of the protons on the two phenyl rings provide detailed information about the substitution pattern. The protons on the nitro-substituted ring will be influenced by the strong electron-withdrawing effect of the NO₂ group and the electron-donating effect of the NH₂ group. The amine protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

    • ¹³C NMR: The carbon NMR spectrum will show 12 distinct signals for the carbon atoms of the biphenyl scaffold, unless there is accidental peak overlap. The carbons attached to the nitro and amino groups will exhibit characteristic chemical shifts due to the electronic effects of these substituents.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 214, corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information, with characteristic losses of the nitro group (NO₂) and other fragments.

Synthesis of this compound: From Classical to Modern Approaches

The synthesis of this compound can be approached through several strategic bond-forming reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound involves a retrosynthetic analysis, which identifies key bond disconnections and corresponding synthetic strategies.

G cluster_ullmann Ullmann Approach cluster_suzuki Suzuki Approach target This compound disconnection1 C-N Bond Formation target->disconnection1 Ullmann Condensation disconnection2 C-C Bond Formation target->disconnection2 Suzuki Coupling ullmann_reactants 4-halo-3-nitroaniline + Benzene derivative disconnection1->ullmann_reactants suzuki_reactants 4-Amino-3-nitrophenylboronic acid + Halobenzene OR 4-halo-2-nitroaniline + Phenylboronic acid disconnection2->suzuki_reactants

Caption: Retrosynthetic analysis of this compound.

Proposed "Discovery" Synthesis: Ullmann Condensation

The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen bonds.[4] A plausible initial synthesis of this compound could have involved the copper-catalyzed reaction of a halogenated 2-nitroaniline derivative with a benzene derivative. A more direct and analogous approach is the phenylation of 3-nitroacetanilide followed by hydrolysis, as described for the synthesis of 3-nitrodiphenylamine.[5]

Workflow for Ullmann-type Synthesis:

G start 3-Nitroacetanilide + Bromobenzene step1 Ullmann Condensation (Cu catalyst, Base) start->step1 intermediate N-acetyl-3-nitrodiphenylamine step1->intermediate step2 Hydrolysis (Acid or Base) intermediate->step2 product 3-Nitrodiphenylamine step2->product

Caption: Workflow for the synthesis of a 3-nitrodiphenylamine scaffold.

Experimental Protocol (Adapted from a similar synthesis[5]):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-nitroacetanilide, bromobenzene (as both reactant and solvent), anhydrous potassium carbonate (as the base), and a catalytic amount of copper(I) iodide and a phase-transfer catalyst like Tween-80.

  • Reaction: Heat the mixture to reflux and continuously remove water via azeotropic distillation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove inorganic salts. The excess bromobenzene is removed by steam distillation.

  • Hydrolysis: The crude N-acetyl-3-nitrodiphenylamine is then subjected to hydrolysis using an aqueous solution of sodium hydroxide in a suitable solvent like isopropanol to cleave the acetyl protecting group.

  • Purification: The resulting 3-nitrodiphenylamine is then purified by recrystallization.

Causality behind Experimental Choices: The use of an acetanilide protects the amino group and prevents side reactions. Bromobenzene is a common arylating agent in Ullmann reactions. Anhydrous potassium carbonate is a cost-effective base to neutralize the hydrogen bromide formed. The copper catalyst is essential for the C-N bond formation. Azeotropic removal of water drives the reaction to completion.

Modern Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and recent advancements have extended its utility to the use of nitroarenes as coupling partners.[6]

Workflow for Suzuki-Miyaura Synthesis:

G start 4-Bromo-2-nitroaniline + Phenylboronic acid step1 Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent) start->step1 product This compound step1->product

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol (General):

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromo-2-nitroaniline, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern catalyst system), and a base (e.g., potassium carbonate or cesium carbonate) in a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Causality behind Experimental Choices: The palladium catalyst is the cornerstone of the Suzuki-Miyaura reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for transmetalation. An inert atmosphere is crucial to prevent the degradation of the catalyst and phosphine ligands.

Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by the interplay of its three key components: the biphenyl system, the amino group, and the nitro group.

Reactions of the Aromatic System
  • Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating group and is ortho-, para-directing, while the nitro group is a strong deactivating group and is meta-directing. The overall reactivity and regioselectivity of EAS reactions on the substituted ring will be a complex interplay of these competing effects. In general, the ring bearing the amino group will be more activated towards electrophiles than the unsubstituted phenyl ring.

Reactions of the Amino Group
  • Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[4] The resulting diazonium salt is a versatile intermediate that can be converted to a wide range of functional groups (e.g., -OH, -X, -CN) via Sandmeyer and related reactions.

Reactions of the Nitro Group
  • Reduction: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation would yield 3,4-diaminobiphenyl, a valuable precursor for the synthesis of heterocycles like benzimidazoles.[7]

Logical Relationship of Key Transformations:

G start This compound reduction Reduction of Nitro Group start->reduction e.g., H₂, Pd/C diazotization Diazotization of Amino Group start->diazotization NaNO₂, HCl, 0 °C product_reduction 3,4-Diaminobiphenyl reduction->product_reduction product_diazotization Biphenyl Diazonium Salt diazotization->product_diazotization

Caption: Key reactions of this compound.

Toxicology and Safe Handling

Given the limited specific toxicological data for this compound, a cautious approach to its handling is imperative, drawing upon information from structurally related compounds.

Hazard Assessment

A Safety Data Sheet (SDS) for this compound indicates the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Toxic to aquatic life with long-lasting effects.[8]

Analogue Compound Toxicology: 4-Aminobiphenyl

The structurally related compound, 4-aminobiphenyl (which lacks the nitro group), is a known human bladder carcinogen.[9][10] Occupational exposure has been linked to an increased risk of bladder cancer.[9] The carcinogenicity is believed to be mediated by metabolic activation to reactive intermediates that form DNA adducts.[11] Given this, it is prudent to handle this compound as a potential carcinogen.

Recommended Safe Handling Practices
  • Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Lab Coat: A lab coat should be worn to protect street clothing.

  • Hygiene: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is a valuable synthetic intermediate with a rich chemistry stemming from its biphenyl scaffold and the presence of both amino and nitro functional groups. Its synthesis can be achieved through both classical and modern cross-coupling methodologies, offering flexibility to the synthetic chemist. The distinct reactivity of its functional groups opens up numerous avenues for further chemical transformations, making it a valuable building block for the synthesis of more complex molecules in the pharmaceutical and materials science sectors. As with any chemical substance, a thorough understanding of its properties and a commitment to safe handling practices are essential for its responsible and effective use in the laboratory.

References

  • Quora. (2016). What is the product for reaction of ortho-nitroaniline with nitrous acid?. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13271, 4-Nitrodiphenylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for the synthesis of 3-nitrodiphenylamine 4. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) and (b) Reduction reactions of o-nitroaniline and, p-nitroaniline using NaBH4 without nanocatalysts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]

  • ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). RU2201917C2 - Method of synthesis of 3-nitrodiphenylamine.
  • SpectraBase. (n.d.). 4'-Nitro-4-biphenylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14593, 4-Amino-4'-nitrobiphenyl. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry, 11, 2554-2566. Retrieved from [Link]

  • Google Patents. (n.d.). RU2205821C1 - Method for preparing 3-nitro-4-aminotoluene.
  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2000/035853 METHOD OF PREPARATION OF 4-AMINODIPHENYLAMINE. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Nitro-o-phenylenediamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7102, 4-Aminobiphenyl. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Chemical Communications. Retrieved from [Link]

  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Cheméo. (n.d.). Chemical Properties of 4-Amino-3-nitro biphenyl (CAS 4085-18-1). Retrieved from [Link]

  • Google Patents. (n.d.). CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.
  • MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • PubMed. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). [1,1'-Biphenyl]-4-amine. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0759 - 4-AMINOBIPHENYL. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved from [Link]

  • TSI Journals. (2010). Mass spectral studies of nitroindole compounds. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Early Investigative Studies of 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Historical Scientific Record: The body of early scientific literature specifically detailing the synthesis, toxicology, and metabolic fate of 3-Nitro-4-biphenylamine is notably sparse, especially when compared to its more extensively studied isomer, 4-aminobiphenyl. Consequently, this guide has been constructed by integrating established principles of organic chemistry and toxicology from the mid-20th century with the limited available data on closely related nitroaromatic amines. This approach provides a scientifically grounded, albeit partially theoretical, reconstruction of the early investigative landscape for this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: Contextualizing this compound in Early Aromatic Amine Research

The mid-20th century marked a period of burgeoning interest in aromatic amines and their derivatives, driven by their utility as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. However, this era also saw the nascent recognition of the significant toxicological and carcinogenic hazards associated with this class of compounds. While compounds like benzidine and 2-naphthylamine were among the first to be identified as potent human carcinogens, research into the broader family of aromatic amines, including nitrated biphenyl derivatives, began to gain traction.

This compound, a nitro-substituted aromatic amine, would have been of interest to early researchers for several reasons. The introduction of a nitro group onto the biphenylamine scaffold was a common strategy to create chemical intermediates with altered reactivity and physical properties. From a toxicological standpoint, the presence of both a nitro and an amino group on the biphenyl structure would have raised early concerns, given the emerging understanding of the metabolic activation of these functionalities to genotoxic species. This guide will delve into the plausible early methodologies for the synthesis and characterization of this compound, and based on contemporary knowledge of related compounds, explore its likely toxicological profile and metabolic pathways as they would have been investigated in early studies.

Synthesis and Characterization: A Postulated Early Approach

Postulated Synthesis Workflow

The most probable synthetic route would have commenced with the more readily available 4-aminobiphenyl, proceeding through a protective acetylation, followed by nitration, and concluding with deacetylation.

Synthesis_of_3_Nitro_4_biphenylamine cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Deacetylation A 4-Aminobiphenyl B 4-Acetylaminobiphenyl A->B Acetic Anhydride C 3-Nitro-4-acetylaminobiphenyl B->C Nitrating Agent (e.g., HNO3/H2SO4) D This compound C->D Acid or Base Hydrolysis

Caption: Postulated three-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on common laboratory practices of the mid-20th century for analogous transformations.

Step 1: Synthesis of 4-Acetylaminobiphenyl (Acetylation)

  • Reaction Setup: A stirred reaction vessel would be charged with 4-aminobiphenyl dissolved in a suitable solvent, such as glacial acetic acid.

  • Reagent Addition: Acetic anhydride would be added portion-wise to the solution. An exothermic reaction would be expected, and the temperature would likely be controlled using an ice bath.

  • Reaction and Work-up: The reaction mixture would be stirred until the starting material is consumed, as monitored by early chromatographic techniques like paper chromatography or by the cessation of heat evolution. The product, 4-acetylaminobiphenyl, would then be precipitated by pouring the reaction mixture into cold water.

  • Purification: The crude product would be collected by filtration, washed with water to remove acid impurities, and likely recrystallized from a solvent such as ethanol to yield a purified solid.

Step 2: Synthesis of 3-Nitro-4-acetylaminobiphenyl (Nitration)

  • Reaction Setup: The purified 4-acetylaminobiphenyl would be dissolved in a strong acid, typically concentrated sulfuric acid, in a vessel cooled by an ice-salt bath to maintain a low temperature (e.g., 0-5 °C). The acetyl group serves as a protecting group for the amine and directs the nitration to the ortho position.

  • Reagent Addition: A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, would be added dropwise to the stirred solution, ensuring the temperature remains low to prevent over-nitration and side reactions.

  • Reaction and Work-up: After the addition is complete, the reaction would be allowed to proceed for a defined period. The reaction mixture would then be carefully poured onto crushed ice, leading to the precipitation of the crude 3-nitro-4-acetylaminobiphenyl.

  • Purification: The solid product would be filtered, washed extensively with water to remove residual acids, and then likely recrystallized from a suitable solvent.

Step 3: Synthesis of this compound (Deacetylation)

  • Reaction Setup: The purified 3-nitro-4-acetylaminobiphenyl would be suspended in an aqueous acidic or basic solution. For acidic hydrolysis, a mineral acid like hydrochloric acid would be used, while for basic hydrolysis, an aqueous solution of sodium hydroxide would be employed.

  • Reaction: The mixture would be heated under reflux for several hours to effect the hydrolysis of the acetyl group.

  • Work-up and Purification: After cooling, the reaction mixture would be neutralized. The free amine, this compound, would precipitate and be collected by filtration. Further purification would likely involve recrystallization.

Early Characterization Techniques

In the absence of modern spectroscopic techniques, the characterization of a newly synthesized compound like this compound in the early days of organic chemistry would have relied on a combination of physical and chemical methods.

Analytical Technique Purpose Expected Observations for this compound
Melting Point Determination Assess purity and provide a physical constant for identification.A sharp melting point range for the purified, recrystallized solid.
Elemental Analysis Determine the empirical formula by quantifying the percentage of C, H, N, and O.The experimental percentages would be compared to the calculated values for C₁₂H₁₀N₂O₂.
Colorimetric Tests Qualitative identification of functional groups.Diazotization and coupling reactions would indicate the presence of a primary aromatic amine. Reduction of the nitro group followed by testing for the resulting amine could also be performed.
Solubility Tests Characterize the compound's physical properties.Expected to be sparingly soluble in water, but soluble in organic solvents and aqueous acid due to the basicity of the amino group.
Early Spectroscopic Methods Structural elucidation.Ultraviolet-Visible (UV-Vis) spectroscopy would have been used to observe the electronic transitions characteristic of the nitroaromatic system.

Early Toxicological and Carcinogenic Assessments: An Inferential Analysis

General Principles of Early Toxicology Testing

Early in vivo toxicity studies were foundational in assessing the safety of chemical compounds. These studies were designed to identify target organs of toxicity and to determine dose-response relationships.

  • Acute Toxicity: Typically involved the administration of a single high dose to animals (commonly rats or mice) to determine the median lethal dose (LD50).

  • Sub-chronic Toxicity: Involved repeated dosing over a period of weeks to months to identify target organ toxicity at doses below the acute lethal range.

  • Chronic Toxicity and Carcinogenicity Bioassays: Long-term studies (often 1-2 years) were conducted to assess the potential for a compound to cause cancer.

Postulated Toxicological Profile of this compound

Based on the known toxicology of related compounds, the following effects would have been anticipated in early animal studies of this compound.

Toxicological Endpoint Anticipated Finding Causality based on Related Compounds
Carcinogenicity Likely carcinogenic, with the urinary bladder and potentially the liver as target organs.4-aminobiphenyl is a known human and animal bladder carcinogen. Many nitroaromatic compounds are also carcinogenic.
Genotoxicity/Mutagenicity Expected to be mutagenic in bacterial assays (e.g., Ames test) with metabolic activation.Aromatic amines and nitroaromatics are classic pro-mutagens that are activated to DNA-reactive species.
Hematotoxicity Potential to induce methemoglobinemia and hemolytic anemia.Aromatic amines and their nitro derivatives are known to cause oxidative damage to red blood cells.
Hepatotoxicity Possible liver damage upon chronic exposure.The liver is a primary site of metabolism for xenobiotics, and toxic metabolites can lead to cellular damage.

Initial Mechanistic Insights: The Metabolic Activation of a Nitroaromatic Amine

The understanding that many aromatic amines and nitro compounds are not directly carcinogenic but require metabolic activation was a pivotal development in toxicology. Early research would have focused on elucidating the metabolic pathways that convert these inert parent compounds into reactive electrophiles capable of binding to cellular macromolecules like DNA.

The Dual Pathways of Metabolic Activation

This compound possesses two key functional groups, the amino and the nitro group, both of which are known to undergo metabolic activation.

  • N-Oxidation of the Amino Group: The amino group can be oxidized by cytochrome P450 enzymes in the liver to form a hydroxylamine. This hydroxylamine can then be further activated, for example, by esterification, to a reactive nitrenium ion that can form adducts with DNA.

  • Nitroreduction: The nitro group can be reduced by nitroreductase enzymes, present in both mammalian tissues and gut microflora, to a nitroso derivative, which is then further reduced to a hydroxylamine. This hydroxylamine is the same reactive intermediate formed through N-oxidation of the corresponding amine.

Metabolic_Activation cluster_0 Parent Compound cluster_1 Metabolic Pathways cluster_2 Reactive Intermediate cluster_3 Further Activation cluster_4 Ultimate Carcinogen cluster_5 Cellular Damage A This compound B N-Oxidation (CYP450) A->B C Nitroreduction (Nitroreductases) A->C D N-Hydroxy-3-nitro-4-biphenylamine (Hydroxylamine) B->D C->D E Esterification (e.g., Acetylation, Sulfation) D->E F Nitrenium Ion E->F G DNA Adducts F->G

Caption: Postulated metabolic activation pathway of this compound.

Self-Validating Protocols in Early Metabolic Studies

Early investigations into the metabolism of a compound like this compound would have relied on a series of self-validating experimental systems.

  • In Vivo Studies: Administration of the compound to laboratory animals, followed by the collection of urine and feces. The metabolites would be extracted and separated using techniques like paper or thin-layer chromatography. The identification of hydroxylated and conjugated metabolites would provide evidence of metabolic transformation.

  • In Vitro Studies: Incubation of the compound with liver microsomes (containing cytochrome P450 enzymes) or cytosolic fractions would be used to demonstrate the formation of specific metabolites in a controlled environment. The requirement for co-factors like NADPH would validate the enzymatic nature of the transformation.

  • Studies with Gut Microflora: To investigate the role of nitroreduction by intestinal bacteria, the compound could be incubated with cecal contents from rodents, and the formation of the corresponding amino derivative would be monitored.

The convergence of findings from these different experimental systems would provide a robust and self-validating picture of the metabolic fate of the compound.

Conclusion

While the historical record on this compound is limited, a comprehensive understanding of the principles of organic synthesis and the toxicology of related nitroaromatic amines allows for a detailed and scientifically plausible reconstruction of the early investigative studies that would have been undertaken. The postulated synthesis via acetylation, nitration, and deacetylation represents a classic approach to the preparation of such a molecule. The anticipated toxicological profile, centered on carcinogenicity and genotoxicity, is firmly rooted in the known hazards of this chemical class. Furthermore, the elucidation of its metabolic activation through N-oxidation and nitroreduction to a reactive hydroxylamine intermediate aligns with the established mechanisms of toxicity for aromatic amines and nitro compounds. This guide, therefore, serves as a valuable resource for researchers by providing a logical framework for understanding the likely early scientific inquiries into this compound, even in the absence of a complete historical record.

References

  • Garner, R. C., Martin, C. N., & Clayson, D. B. (1984). Carcinogenic aromatic amines and related compounds. In C. E. Searle (Ed.), Chemical Carcinogens (2nd ed., Vol. 1, pp. 175-276). ACS Monograph 182.
  • Miller, J. A., & Miller, E. C. (1969). The metabolic activation of carcinogenic aromatic amines and amides. Progress in Experimental Tumor Research, 11, 273-301.
  • Kriek, E. (1974). Carcinogenesis by aromatic amines. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 355(3-4), 177-203.
  • Weisburger, J. H., & Weisburger, E. K. (1973). Biochemical formation and pharmacological, toxicological, and pathological properties of hydroxylamines and hydroxamic acids. Pharmacological Reviews, 25(1), 1-66.
  • Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1977). Hepatic microsomal N-glucuronidation and nucleic acid binding of N-hydroxy arylamines in relation to urinary bladder carcinogenesis. Cancer Research, 37(3), 805-814.

Core Synthetic Strategies: A Dichotomy of Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Nitro-4-biphenylamine

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a detailed exploration of the principal synthetic routes to this compound (also known as 4-amino-3-nitrobiphenyl). This compound serves as a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and advanced materials. The strategic placement of the nitro and amino groups on the biphenyl scaffold presents unique regiochemical challenges, making the choice of synthetic strategy paramount. This document elucidates the core methodologies, providing not just protocols but the underlying scientific rationale to empower researchers in their experimental design.

The synthesis of this compound is primarily approached via two distinct and strategic pathways. The choice between them depends on factors such as starting material availability, desired scale, and tolerance for multi-step procedures versus advanced catalytic methods.

  • Pathway I: Post-Coupling Functionalization. This classical, linear approach involves first establishing the biphenyl core and then introducing the required functional groups. The synthesis begins with 4-aminobiphenyl, which is then subjected to a protection-nitration-deprotection sequence to ensure the correct regiochemistry.

  • Pathway II: Convergent Cross-Coupling. This modern, convergent approach utilizes palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Here, two pre-functionalized benzene rings are joined to construct the target molecule in a single key step.

This guide will now delve into the technical specifics of each pathway, offering field-proven insights and detailed experimental protocols.

Pathway I: Regioselective Nitration of 4-Aminobiphenyl Derivatives

This pathway is a testament to classic organic synthesis principles, where the directing effects of substituents are meticulously controlled to achieve the desired isomer. A direct nitration of 4-aminobiphenyl is not feasible as it would lead to a mixture of products and potential oxidation of the amine. The strongly activating, ortho-, para-directing amino group must be temporarily "tamed" to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the amine.

Causality Behind the Experimental Choices

The logic of this three-step sequence is rooted in the fundamentals of electrophilic aromatic substitution:

  • Acetylation (Protection): The highly activating amino group (-NH₂) is converted into a less activating, more sterically hindered acetamido group (-NHCOCH₃). This transformation serves two purposes: it prevents the oxidation of the aromatic ring by the strong nitric acid and, crucially, it moderates the directing effect, favoring mono-nitration at the ortho position (the 3-position).

  • Nitration: With the 4-position blocked and the directing acetamido group in place, electrophilic nitration with mixed acid (a combination of nitric and sulfuric acid) proceeds with high regioselectivity to yield 4-acetamido-3-nitrobiphenyl. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion.

  • Hydrolysis (Deprotection): The final step involves the removal of the acetyl protecting group, typically via acid or base-catalyzed hydrolysis, to unmask the amino group and yield the final product, this compound.

Visualizing the Workflow: Protection-Nitration-Deprotection

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 4-Aminobiphenyl B 4-Acetamidobiphenyl A->B Acetic Anhydride, Glacial Acetic Acid C 4-Acetamido-3-nitrobiphenyl B->C HNO₃ / H₂SO₄, 0-10 °C D This compound C->D Aq. HCl, Reflux

Caption: Workflow for the synthesis of this compound via nitration.

Experimental Protocol: A Three-Stage Process

This protocol is a synthesized representation based on established procedures for the protection and nitration of aromatic amines.[1]

Stage 1: Synthesis of 4-Acetamidobiphenyl

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-aminobiphenyl (10.0 g, 59.1 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition: Slowly add acetic anhydride (6.6 mL, 70.9 mmol) to the stirred solution.

  • Reaction: Heat the mixture to reflux for 1 hour.

  • Workup: Allow the reaction mixture to cool to room temperature and then pour it into 400 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid in an oven at 80 °C. The product, 4-acetamidobiphenyl, should be obtained in high yield (>95%).

Stage 2: Synthesis of 4-Acetamido-3-nitrobiphenyl

  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (50 mL). Cool the acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly and in portions, add the dried 4-acetamidobiphenyl (10.0 g, 47.3 mmol) to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (3.6 mL, 52.1 mmol) to concentrated sulfuric acid (10 mL), all while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-acetamidobiphenyl over 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

  • Isolation: The yellow precipitate of 4-acetamido-3-nitrobiphenyl is collected by vacuum filtration, washed extensively with cold water until the washings are neutral, and dried.

Stage 3: Synthesis of this compound (Hydrolysis)

  • Reaction Setup: Place the crude 4-acetamido-3-nitrobiphenyl (10.0 g, 39.0 mmol) in a 250 mL round-bottom flask with 100 mL of 70% aqueous ethanol and 20 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture under reflux for 2-3 hours, until TLC analysis indicates the complete disappearance of the starting material.

  • Workup: Cool the solution and carefully neutralize it with a saturated sodium bicarbonate solution.

  • Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Parameter Stage 1: Acetylation Stage 2: Nitration Stage 3: Hydrolysis
Key Reagents Acetic Anhydride, Acetic AcidConc. HNO₃, Conc. H₂SO₄Aq. HCl, Ethanol
Temperature Reflux (~118 °C)0-5 °CReflux (~80-90 °C)
Typical Yield >95%80-90%>90%
Key Control Anhydrous conditionsStrict temperature controlReaction time (TLC monitoring)

Pathway II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling represents a powerful and convergent strategy for the formation of C-C bonds between aryl partners.[2] This pathway constructs the this compound molecule by joining a suitably functionalized haloaniline with phenylboronic acid. This approach avoids the protection-deprotection sequence and can offer a more direct route if the starting materials are readily available.

Causality Behind the Experimental Choices

The Suzuki reaction's efficacy stems from a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an organoboron species with an organohalide.

  • Reactant Selection: A common choice for this synthesis is the coupling of 4-chloro-2-nitroaniline (or the corresponding bromo- or iodo-analogue) with phenylboronic acid . The halogen on the aniline derivative provides the electrophilic site for the palladium catalyst, while the boronic acid serves as the nucleophilic partner.

  • Catalytic Cycle:

    • Oxidative Addition: A Pd(0) species inserts into the carbon-halogen bond of the 4-halo-2-nitroaniline, forming a Pd(II) complex.

    • Transmetalation: A base activates the phenylboronic acid, facilitating the transfer of the phenyl group from boron to the palladium center, displacing the halide.

    • Reductive Elimination: The two organic partners (the nitrophenylamine and phenyl groups) are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

  • Base and Solvent: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid for the transmetalation step. The solvent system (e.g., DMF, Toluene/Water, Dioxane) must be capable of dissolving the reactants and facilitating the catalytic cycle.

Visualizing the Mechanism: The Suzuki Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs cluster_2 Output A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂-X B->C D Transmetalation C->D E Ar-Pd(II)L₂-Ar' D->E F Reductive Elimination E->F F->A  Regeneration Product This compound (Ar-Ar') F->Product Product Formation ArX 4-Halo-2-nitroaniline (Ar-X) ArX->B Reactant 1 ArB Phenylboronic Acid (Ar'-B(OH)₂) ArB->D Reactant 2 Base Base (e.g., K₂CO₃) Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for Suzuki couplings involving similar substrates.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-2-nitroaniline (1.72 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene (40 mL) and Water (10 mL).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Parameter Suzuki-Miyaura Coupling Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligand, Pd/C
Ligand (if needed) Triphenylphosphine (PPh₃), SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄, tBuOK
Solvent System Toluene/H₂O, Dioxane/H₂O, DMF, Ethanol
Temperature 80-110 °C
Atmosphere Inert (Nitrogen or Argon)

Comparative Analysis of Synthetic Pathways

Feature Pathway I: Nitration Pathway II: Suzuki Coupling
Strategy Linear, post-functionalizationConvergent, direct coupling
Key Challenge Regiocontrol of nitrationCatalyst efficiency, substrate availability
Steps 3 (Protection, Nitration, Deprotection)1 (Core coupling reaction)
Reagents Bulk chemicals (acids, anhydrides)Specialized reagents (boronic acids, Pd catalysts)
Advantages Utilizes simple, inexpensive reagents. Well-established classical chemistry.High functional group tolerance. Often higher overall yield in fewer steps. Modular approach.
Disadvantages Multiple steps can lower overall yield. Use of strong, corrosive acids.Higher cost of palladium catalysts and boronic acids. Requires inert atmosphere techniques.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-documented strategies. Pathway I , the regioselective nitration of a protected 4-aminobiphenyl, offers a robust and cost-effective route grounded in fundamental organic chemistry principles, making it suitable for larger-scale synthesis where reagent cost is a primary driver. Pathway II , the Suzuki-Miyaura cross-coupling, provides a more elegant and convergent solution, ideal for research and development settings where speed, modularity, and yield are prioritized. The choice of method will ultimately be guided by the specific constraints and objectives of the research team, including scale, budget, available equipment, and the chemical expertise at hand.

References

  • CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google P
  • CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine - Google P
  • 4-Aminobiphenyl - Wikipedia. (URL: [Link])

  • Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. (URL: [Link])

  • Suzuki coupling of 4-chloroanisole with phenylboronic acid.a - ResearchGate. (URL: [Link])

  • Bacterial nitration of 4-chlorobiphenyl - PubMed. (URL: [Link])

  • Nitration Lab - YouTube. (URL: [Link])

  • Synthesis of 4-Amino-3-nitrophenol - PrepChem.com. (URL: [Link])

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate. (URL: [Link])

  • Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite - ResearchGate. (URL: [Link])

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (URL: [Link])

  • EP0436443A2 - Nitration process - Google P
  • 4-Nitrobiphenyl - Wikipedia. (URL: [Link])

  • US6137010A - Method for preparing 4-nitrodiphenylamine and 4-nitrosodiphenylamine from carbanilide - Google P
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (URL: [Link])

  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes - The Royal Society of Chemistry. (URL: [Link])

  • WO/2000/035853 METHOD OF PREPARATION OF 4-AMINODIPHENYLAMINE - WIPO Patentscope. (URL: [Link])

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PubMed. (URL: [Link])

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (URL: [Link])

  • Carbazole, 2-nitro - Organic Syntheses Procedure. (URL: [Link])

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 3-Nitro-4-biphenylamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 3-Nitro-4-biphenylamine as a pivotal intermediate in organic synthesis. We move beyond a simple catalog of reactions to offer a causal analysis of experimental choices, detailed protocols, and the strategic thinking required to leverage this versatile building block for the synthesis of high-value compounds, including carbazoles and functionalized benzimidazoles.

Introduction: A Building Block of Strategic Importance

This compound is a highly functionalized aromatic compound whose value lies in the specific arrangement of its substituents. The biphenyl core provides a rigid, extended scaffold, while the vicinal nitro and amino groups on one of the rings offer a unique platform for a variety of chemical transformations.

The key strategic features include:

  • An Ortho-Nitroaniline Moiety: This arrangement is the direct precursor for intramolecular cyclization reactions, most notably the Cadogan reaction for carbazole synthesis.

  • A Reducible Nitro Group: The nitro group can be selectively reduced to an amine, yielding a biphenyl-3,4-diamine. This diamine is a classical building block for various heterocyclic systems.

  • A Nucleophilic Amino Group: The primary amine at the 4-position can participate in a range of C-N bond-forming reactions, including acylation and modern cross-coupling methodologies.

  • An Unsubstituted Phenyl Ring: The second phenyl ring serves as a handle for further functionalization, allowing for the synthesis of complex, multi-substituted biaryl systems.

The derivatives of this compound are prevalent in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and are core structures in numerous pharmacologically active molecules.[1][2] The nitro group itself is a known pharmacophore in certain contexts, though its primary utility here is as a synthetic precursor.[3][4]

Synthesis of the Precursor: this compound

The most direct route to this compound involves the electrophilic nitration of 4-aminobiphenyl. The amino group is a powerful ortho-, para-directing group. To prevent oxidation and achieve regioselective nitration at the C3 position (ortho to the amine), the amino group is typically first protected as an acetamide. The acetyl group is still ortho-, para-directing but moderates the activating effect and sterically hinders the C2 and C6 positions, favoring substitution at C3.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 4-Aminobiphenyl B 4-Acetamidobiphenyl A->B Acetic Anhydride, Pyridine C 3-Nitro-4-acetamidobiphenyl B->C HNO₃ / H₂SO₄, 0-10 °C D This compound C->D Acidic or Basic Hydrolysis

Caption: Synthetic pathway from 4-aminobiphenyl to this compound.

Application I: Cadogan Cyclization for Carbazole Synthesis

The intramolecular reductive cyclization of o-nitrobiphenyls, known as the Cadogan reaction, is one of the most powerful applications of this compound. This reaction provides a direct route to the carbazole nucleus, a privileged scaffold in medicinal chemistry and materials science.[5][6] The reaction is typically mediated by a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃) or triethyl phosphite, which acts as an oxygen scavenger.

Mechanism Insight: The reaction proceeds through the deoxygenation of the nitro group to a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular electrophilic insertion into a C-H bond of the adjacent phenyl ring to form the fused pyrrole ring of the carbazole system.[7][8] The choice of a high-boiling point solvent is critical, as traditional Cadogan cyclizations require significant thermal energy.[6]

Mechanism of the Cadogan Cyclization

A This compound B Nitrene Intermediate A->B + PPh₃ - OPPh₃, Δ C Cyclized Intermediate B->C Intramolecular C-H Insertion D 2-Aminocarbazole C->D Aromatization

Caption: Simplified mechanism of the PPh₃-mediated Cadogan cyclization.

Protocol 1: Synthesis of 2-Aminocarbazole

This protocol details the synthesis of 2-aminocarbazole from this compound using triphenylphosphine.

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (2.14 g, 10 mmol) and triphenylphosphine (3.93 g, 15 mmol, 1.5 equiv.).

  • Solvent Addition: Add 40 mL of a high-boiling solvent such as o-dichlorobenzene or diphenyl ether.

    • Scientist's Note: The choice of a solvent with a boiling point >180 °C is crucial for driving the reaction to completion.[6] Triphenylphosphine is preferred over triethyl phosphite in many modern protocols as it avoids the formation of potentially carcinogenic ethylating byproducts.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 180-190 °C) under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • Dilute the mixture with 100 mL of hexane to further precipitate the product and triphenylphosphine oxide.

    • Filter the crude solid through a Büchner funnel and wash with cold hexane.

  • Purification:

    • The crude solid contains the desired product and triphenylphosphine oxide. Purify by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 to 30:70) to separate the more polar 2-aminocarbazole from the triphenylphosphine oxide.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-aminocarbazole as a solid.

Substrate TypeReagentSolventTemp (°C)Yield (%)Reference
2-NitrobiphenylPPh₃o-dichlorobenzene180~85-95[6]
5-Substituted-2-nitrobiphenylP(OEt)₃Neat16070-90[9]
2-Nitrobiphenyl4CzIPN (Photocatalyst)Dioxanert92[9]

Application II: Synthesis of Biphenyl-3,4-diamine

The reduction of the nitro group in this compound is a fundamental transformation that yields biphenyl-3,4-diamine, a valuable precursor for heterocyclic synthesis. A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups within the molecule (chemoselectivity).

Common Reduction Methods:

  • Tin(II) Chloride (SnCl₂): A mild and effective reagent for the reduction of aromatic nitro groups, tolerant of many other functional groups.[10]

  • Iron/Acid (Fe/HCl or Fe/NH₄Cl): A classic, cost-effective, and robust method for large-scale reductions.[11][12]

  • Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces water as the only byproduct, though it may also reduce other functionalities like alkenes or alkynes.[12][13]

Workflow to Benzimidazole Derivatives

A This compound B Biphenyl-3,4-diamine A->B Reduction (e.g., SnCl₂·2H₂O) C Benzimidazole Derivative B->C Condensation (e.g., R-CHO)

Caption: Synthesis of benzimidazoles from this compound.

Protocol 2: Reduction to Biphenyl-3,4-diamine

This protocol uses tin(II) chloride dihydrate, a reliable lab-scale method.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (4.28 g, 20 mmol) in 100 mL of absolute ethanol with gentle heating.

  • Reagent Addition: To the solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (22.56 g, 100 mmol, 5 equiv.).

    • Scientist's Note: A stoichiometric excess of the reducing agent is used to ensure complete conversion of the nitro group.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 3-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-cold water.

    • Basify the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. This will precipitate tin salts.

    • Extract the aqueous suspension with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid is often of sufficient purity for the next step.

    • If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield pure biphenyl-3,4-diamine.

Application III: Advanced Cross-Coupling Strategies

The scaffold of this compound is amenable to modern cross-coupling reactions to build more complex molecular architectures.

  • Suzuki-Miyaura Coupling: While the existing rings are electron-rich, the unsubstituted phenyl ring can be selectively halogenated (e.g., brominated) to create a handle for a subsequent Palladium-catalyzed Suzuki-Miyaura reaction.[14][15] This allows for the introduction of a third aryl or vinyl group, creating terphenyl systems or their analogues. Recent advances have even demonstrated the use of nitroarenes directly as coupling partners in specialized Suzuki reactions, where the nitro group acts as a leaving group.[16]

  • Ullmann/Goldberg C-N Coupling: The primary amino group of this compound can act as a nucleophile in copper-catalyzed Ullmann-type reactions (often called Goldberg reactions for C-N coupling) with aryl halides.[17] This allows for the synthesis of triarylamine structures.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a Brominated Derivative

This protocol provides a general method, assuming the prior synthesis of a substrate like 4'-Bromo-3-nitro-4-biphenylamine.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromo-substituted biphenylamine (1 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv.).

  • Catalyst and Solvent: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Scientist's Note: The choice of catalyst, ligand, base, and solvent system is crucial and must be optimized for the specific substrates being coupled.[15][18]

  • Reaction Execution: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography to yield the desired triaryl product.

Conclusion

This compound is more than a simple chemical; it is a strategic precursor that offers multiple, distinct pathways for the synthesis of complex and valuable molecules. Its true potential is unlocked through a deep understanding of its latent functionalities: the nitro group as a precursor to both a reactive nitrene (for carbazoles) and a versatile amine (for diamines and heterocycles), and the biphenyl scaffold as a platform for further elaboration via cross-coupling chemistry. The protocols and insights provided herein serve as a robust foundation for researchers aiming to exploit this powerful building block in their synthetic campaigns.

References

  • Title: Visible-light-driven Cadogan reaction Source: Google Cloud Search URL
  • Title: Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed Source: PubMed URL
  • Title: Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations - PubMed Central Source: PubMed Central URL
  • Title: Cadogan–Sundberg indole synthesis | Semantic Scholar Source: Semantic Scholar URL
  • Title: Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions Source: Longdom Publishing URL
  • Title: Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles Source: American Chemical Society URL
  • Title: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines Source: Master Organic Chemistry URL
  • Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL
  • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: MDPI URL
  • Title: Ullmann condensation - Wikipedia Source: Wikipedia URL
  • Title: Application Notes and Protocols: Experimental Setup for the Nitration of Biphenyl Source: BenchChem URL
  • Title: Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry Source: Journal of Organic Chemistry URL
  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL
  • Title: Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines Source: MDPI URL
  • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI URL
  • Title: Synthetic Protocols for Aromatic Nitration: A Review Source: ResearchGate URL
  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Title: The Suzuki Reaction - Chem 115 Myers Source: Harvard University URL
  • Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)
  • Title: Reduction of nitro compounds - Wikipedia Source: Wikipedia URL
  • Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Data URL

Sources

The Strategic Utility of 3-Nitro-4-biphenylamine: A Gateway to Advanced Pharmaceutical and Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 3-Nitro-4-biphenylamine as a pivotal chemical intermediate. We will explore its synthesis, key transformations, and subsequent conversion into high-value molecules, including precursors for active pharmaceutical ingredients (APIs) and high-performance polymers. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Versatility of the Biphenyl Scaffold

This compound, also known as 4-amino-3-nitrobiphenyl, is an aromatic compound featuring a biphenyl core functionalized with both a nitro group and an amino group. This specific arrangement of functional groups makes it a valuable starting material for a variety of more complex molecular architectures. The electron-withdrawing nature of the nitro group and the electron-donating, nucleophilic character of the amino group provide orthogonal reactivity that can be selectively addressed.

The primary strategic value of this compound lies in its role as a precursor to 3,4-diaminobiphenyl. This resulting ortho-phenylenediamine is a cornerstone for the synthesis of benzimidazoles, a heterocyclic motif prevalent in numerous pharmaceuticals. Furthermore, the diamine functionality is a key monomer in the production of high-performance polybenzimidazole (PBI) polymers.

This guide will detail a robust synthetic pathway starting from commercially available precursors to obtain this compound, its subsequent reduction to 3,4-diaminobiphenyl, and the application of this diamine in the synthesis of a key pharmaceutical intermediate and as a monomer for polymer synthesis.

Part 1: Synthesis of the Key Intermediate: this compound

A reliable and scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, we will couple 4-bromo-2-nitroaniline with phenylboronic acid. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields and preventing side reactions.

Synthesis_of_3_Nitro_4_biphenylamine cluster_reactants Starting Materials cluster_reagents Reaction Conditions 4-bromo-2-nitroaniline 4-Bromo-2-nitroaniline product This compound 4-bromo-2-nitroaniline->product Suzuki-Miyaura Coupling phenylboronic_acid Phenylboronic Acid phenylboronic_acid->product catalyst Pd(PPh₃)₄ (Catalyst) catalyst->product base K₂CO₃ (Base) base->product solvent Toluene/Ethanol/H₂O solvent->product

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2-nitroaniline

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water as the solvent.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, air-stable palladium(0) catalyst suitable for a wide range of Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong inorganic base that is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid for transfer of the phenyl group to the palladium center.

  • Solvent System: The mixture of toluene, ethanol, and water provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.

Part 2: Reduction to 3,4-Diaminobiphenyl

The selective reduction of the nitro group in this compound to an amine is a critical transformation that unlocks its potential as a precursor for heterocyclic synthesis. Catalytic hydrogenation is the method of choice for this conversion due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.

Reduction_Workflow start This compound process Catalytic Hydrogenation start->process reagents H₂ Gas 10% Pd/C Catalyst Ethanol (Solvent) reagents->process product 3,4-Diaminobiphenyl process->product

Caption: Catalytic hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Parr hydrogenator or a similar hydrogenation apparatus

  • Celite®

Procedure:

  • Reaction Setup: In a pressure-resistant hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution.

  • Inerting and Hydrogenation: Seal the vessel, and purge it several times with an inert gas (nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield 3,4-diaminobiphenyl, which is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from an ethanol/water mixture.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used heterogeneous catalyst for the reduction of aromatic nitro groups. It offers high activity and selectivity, and it can be easily removed by filtration.

  • Hydrogen Pressure: A pressure of 50 psi is generally sufficient to achieve a reasonable reaction rate without requiring highly specialized high-pressure equipment.

  • Solvent: Ethanol and methanol are excellent solvents for both the starting material and the product, and they are compatible with the catalytic hydrogenation conditions.

Reaction Step Starting Material Key Reagents Typical Yield Purity
Suzuki Coupling4-Bromo-2-nitroanilinePd(PPh₃)₄, K₂CO₃, Phenylboronic acid75-85%>95% after chromatography
Catalytic HydrogenationThis compound10% Pd/C, H₂>95%>98% after filtration

Part 3: Applications of 3,4-Diaminobiphenyl in Synthesis

The true value of this compound as an intermediate is realized in the subsequent applications of its reduced form, 3,4-diaminobiphenyl. We will explore two primary applications: the synthesis of a key pharmaceutical intermediate and the formation of high-performance polymers.

Application 1: Synthesis of a Precursor to Mebendazole

Mebendazole is a broad-spectrum anthelmintic drug. A key intermediate in its synthesis is 3,4-diaminobenzophenone. While our pathway leads to 3,4-diaminobiphenyl, a closely related and important transformation is the synthesis of Mebendazole from 3,4-diaminobenzophenone. The synthesis of 3,4-diaminobenzophenone itself can be achieved through various routes, including the Friedel-Crafts acylation of protected anilines followed by nitration and reduction, or from 4-chloro-3-nitrobenzophenone.[1] The final step in Mebendazole synthesis involves the cyclization of 3,4-diaminobenzophenone with a suitable reagent to form the benzimidazole ring.[2]

Mebendazole_Synthesis start 3,4-Diaminobenzophenone process Cyclization start->process reagent Methyl N-cyano-S-methylisothiourea reagent->process product Mebendazole process->product

Caption: Final cyclization step in the synthesis of Mebendazole.

Protocol Outline: Synthesis of Mebendazole from 3,4-Diaminobenzophenone

This protocol outlines the final cyclization step to form the benzimidazole core of Mebendazole.

  • Reaction: 3,4-Diaminobenzophenone is reacted with a guanylating agent, such as N-carbomethoxy-S-methylisothiourea, in a suitable solvent like isopropanol.

  • Cyclization: The reaction mixture is heated to reflux, leading to the formation of the benzimidazole ring.

  • Isolation: Upon cooling, the Mebendazole product precipitates and can be isolated by filtration, washed, and dried.

This application highlights how derivatives of 3,4-diaminobiphenyl are crucial in the pharmaceutical industry.

Application 2: Synthesis of Polybenzimidazoles (PBIs)

Polybenzimidazoles are a class of high-performance polymers known for their exceptional thermal and chemical stability. They are used in demanding applications such as aerospace components, protective clothing, and high-temperature fuel cell membranes. The synthesis of PBIs involves the polycondensation of an aromatic tetraamine with a dicarboxylic acid or its derivative. 3,4-Diaminobiphenyl can serve as a monomer in these polymerizations, although 3,3',4,4'-tetraaminobiphenyl is more commonly used to produce linear polymers.[3]

Protocol Outline: Synthesis of a Polybenzimidazole

  • Monomer Preparation: 3,4-Diaminobiphenyl and a dicarboxylic acid (e.g., isophthalic acid) are mixed in a 1:1 molar ratio.

  • Polycondensation: The monomer mixture is heated in a high-boiling solvent and dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), to temperatures exceeding 200 °C.

  • Polymer Isolation: The resulting viscous polymer solution is precipitated into a non-solvent like water, and the polymer is then collected, washed extensively, and dried.

The properties of the resulting polymer can be tailored by the choice of the dicarboxylic acid comonomer.

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Aromatic nitro compounds and amines can be toxic and may be absorbed through the skin. Refer to the Safety Data Sheet (SDS) for detailed hazard information before handling these chemicals. Catalytic hydrogenation with palladium on carbon and hydrogen gas should be performed by trained personnel using appropriate equipment, as Pd/C can be pyrophoric and hydrogen gas is highly flammable.

Conclusion

This compound is a strategically important chemical intermediate whose value is demonstrated through its efficient conversion into versatile building blocks like 3,4-diaminobiphenyl. The synthetic pathways outlined in this guide, from the Suzuki-Miyaura coupling for its formation to its subsequent reduction and application in the synthesis of pharmaceutical precursors and high-performance polymers, highlight its significance. By understanding the rationale behind the chosen synthetic methods and reaction conditions, researchers can effectively utilize this intermediate to access a wide range of complex and valuable molecules.

References

  • PrepChem. Synthesis of 3,4-diaminobenzophenone. Available at: [Link]

  • IJIRT. A Overview of Pharmacological Activities of Mebendazole as a potential Anthelmintic drug. Available at: [Link]

  • Google Patents. EP0177182A2 - Two-stage process for producing polybenzimidazoles from dicarboxylic component.
  • Google Patents. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • PubMed Central (PMC). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]

  • Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • PubMed Central (PMC). Cardo Polybenzimidazole (PBI-O-PhT) Based Membrane Reinforced with m-polybenzimidazole Electrospun Nanofiber Mat for HT-PEM Fuel Cell Applications. Available at: [Link]

  • Google Patents. CN106083622A - A kind of preparation method of mebendazole intermediate 3,4 diaminobenzophenone.
  • PubChem. Mebendazole. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of 3-Nitro-4-biphenylamine

This compound is a valuable and versatile starting material in the synthesis of a wide array of complex organic molecules. Its structure, featuring a biphenyl backbone with strategically placed nitro and amino functional groups, offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic system, while the primary amine serves as a key nucleophilic center. These characteristics make this compound a sought-after precursor in the development of pharmaceuticals, agrochemicals, dyes, and materials for organic electronics.[1][2]

This guide provides detailed protocols for several key derivatization reactions of this compound, offering researchers, scientists, and drug development professionals a practical resource for harnessing its synthetic potential. Each protocol is presented with an explanation of the underlying chemical principles to empower users to adapt and troubleshoot these methods for their specific applications.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents. This compound is a potentially hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

I. Derivatization via the Amino Group: N-Acylation

The primary amino group of this compound is a readily accessible site for derivatization. N-acylation is a fundamental transformation that not only introduces new functional groups but can also serve as a protective strategy for the amine during subsequent reactions.[3]

Causality of Experimental Choices in N-Acylation

The reaction of an amine with an acyl chloride is a classic nucleophilic acyl substitution.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding the stable amide product. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] The choice of an anhydrous solvent like dichloromethane (DCM) is critical to prevent the hydrolysis of the reactive acyl chloride. Performing the initial addition at 0°C helps to control the exothermic nature of the reaction.

Experimental Protocol: N-Acetylation of this compound

This protocol describes the synthesis of N-(3-nitro-[1,1'-biphenyl]-4-yl)acetamide, a common acetyl-protected derivative.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C. A precipitate of triethylammonium chloride may form.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Workflow for N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0°C start->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add Acetyl Chloride dropwise at < 5°C add_base->add_acyl_chloride react Stir at 0°C then RT add_acyl_chloride->react quench Quench with Water react->quench extract Wash with NaHCO3, Water, Brine quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/ Column Chromatography) concentrate->purify

Caption: Workflow for the N-acylation of this compound.

II. Derivatization via the Nitro Group: Reduction to Diamine

The nitro group can be readily reduced to a primary amine, yielding 3,4-biphenyldiamine. This diamine is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are prevalent in medicinal chemistry.[4]

Causality of Experimental Choices in Nitro Reduction

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[5] A noble metal catalyst, typically palladium on carbon (Pd/C), facilitates the reaction with hydrogen gas (H₂). The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed. This method is often preferred due to the clean workup, as the only byproduct is water.

Alternatively, catalytic transfer hydrogenation offers a convenient and often safer alternative to using gaseous hydrogen.[2] In this method, a hydrogen donor molecule, such as sodium borohydride (NaBH₄) or formic acid, transfers hydrogen to the substrate in the presence of a catalyst.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol describes the synthesis of 3,4-biphenyldiamine.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen source (balloon or Parr apparatus)

  • Celite®

  • Standard hydrogenation glassware

Procedure:

  • To a solution of this compound (1.0 g) in ethanol (20 mL) in a hydrogenation flask, add 10% Pd/C (10 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • The filtrate containing the 3,4-biphenyldiamine can be used directly for the next step or concentrated under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization if necessary.

Workflow for Nitro Group Reduction

Nitro_Reduction_Workflow cluster_reaction Hydrogenation cluster_isolation Product Isolation start Dissolve this compound in Ethanol add_catalyst Add 10% Pd/C start->add_catalyst hydrogenate Stir under H2 atmosphere add_catalyst->hydrogenate filter Filter through Celite® hydrogenate->filter wash Wash with Ethanol filter->wash concentrate Concentrate filtrate wash->concentrate

Caption: Workflow for the catalytic hydrogenation of this compound.

III. Advanced Derivatization and Applications

A. Synthesis of Benzimidazole Derivatives

The 3,4-biphenyldiamine produced from the reduction of this compound is a key intermediate for synthesizing benzimidazoles. These heterocycles are of significant interest due to their wide range of biological activities, including antimicrobial and antiviral properties.[4] The synthesis typically involves the condensation of the diamine with an aldehyde or a carboxylic acid (or its derivative).[4][6]

Protocol: Synthesis of 2-Phenyl-1H-benzo[d]imidazole-5-yl)benzene

Materials:

  • 3,4-Biphenyldiamine

  • Benzaldehyde

  • p-Toluenesulfonic acid (p-TSOH) (catalyst)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, mix 3,4-biphenyldiamine (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of p-TSOH in DMF.

  • Heat the mixture with stirring at 80-100°C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole derivative.

B. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[7] While typically employing aryl halides, recent advancements have shown that nitroarenes can also be used as coupling partners, where the nitro group acts as a leaving group.[8] This opens up new synthetic routes for creating complex biphenyl derivatives. For substrates with a free amino group, such as this compound, it is often necessary to protect the amine (e.g., by N-acylation) to prevent interference with the palladium catalyst.[9]

General Conditions for Suzuki-Miyaura Coupling of a Nitroarene:

  • Catalyst: Palladium acetate (Pd(OAc)₂) or Palladium(II) acetylacetonate (Pd(acac)₂)[8]

  • Ligand: A bulky phosphine ligand such as SPhos or BrettPhos[8]

  • Base: A strong base like potassium phosphate (K₃PO₄)[8]

  • Solvent: Anhydrous dioxane or toluene

  • Temperature: Typically elevated (e.g., 100-130°C)

C. Diazotization and Azo Dye Synthesis

The primary aromatic amine of this compound can be converted to a diazonium salt through diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid).[10] These diazonium salts are electrophilic and can react with electron-rich aromatic compounds (coupling components) like phenols or anilines to form brightly colored azo compounds, which are widely used as dyes.[11][12]

General Procedure for Diazotization and Coupling:

  • Diazotization: Dissolve this compound in an acidic solution (e.g., HCl or H₂SO₄ in water) and cool to 0-5°C. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

  • Coupling: In a separate vessel, dissolve the coupling component (e.g., a phenol) in an alkaline solution. Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. The azo dye will precipitate out of the solution and can be collected by filtration.

IV. Applications of this compound Derivatives

Derivatives of this compound have shown promise in various fields:

  • Pharmaceuticals: The nitro group is a known pharmacophore in various antimicrobial and anticancer agents.[1][13][14][15] The derivatization of this compound can lead to novel compounds with potential therapeutic applications.

  • Organic Electronics: The biphenyl core is a common motif in organic semiconductors. By introducing various functional groups, the electronic properties of the molecule can be tuned for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Dyes and Pigments: As demonstrated, the amino group allows for the synthesis of azo dyes, which are of great commercial importance.

Quantitative Data Summary

Derivative TypeStarting MaterialKey ReagentsTypical Reaction ConditionsPotential Product
N-Acyl DerivativeThis compoundAcyl chloride, Base (e.g., TEA)Anhydrous DCM, 0°C to RTN-Acyl-3-nitro-4-biphenylamine
DiamineThis compoundH₂, Pd/CEthanol, RT, H₂ atmosphere3,4-Biphenyldiamine
Benzimidazole3,4-BiphenyldiamineAldehyde or Carboxylic AcidDMF, p-TSOH, 80-100°C2-Substituted-5-phenylbenzimidazole
Azo DyeThis compoundNaNO₂, Acid, Coupling ComponentAqueous, 0-5°CAzo-coupled derivative

Conclusion

This compound is a synthetically tractable molecule with a rich potential for derivatization. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the chemistry of this compound and to develop novel molecules with diverse applications. The strategic manipulation of its amino and nitro functionalities opens doors to new frontiers in medicinal chemistry, materials science, and beyond.

References

  • N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). PMC. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC. Retrieved January 21, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

  • N-Acylation in Combinatorial Chemistry. (2004). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. (2017). New Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (2023). SciSpace. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2021). NIH. Retrieved January 21, 2026, from [Link]

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (2023). Hindawi. Retrieved January 21, 2026, from [Link]

  • N-Acylation in combinatorial chemistry. (2004). Arkat USA. Retrieved January 21, 2026, from [Link]

  • Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy. (2018). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Hydrogenation of nitro compounds to amines and catalyst therefor. (1958). Google Patents.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved January 21, 2026, from [Link]

  • MET 2026 Syllabus (OUT): Check Topics of Physics, Chemistry, Mathematics, Biology and English. (2024). Shiksha. Retrieved January 21, 2026, from [Link]

  • Practical Experiment 1: Benzimidazole from orthophenylene diamine. (2017). Slideshare. Retrieved January 21, 2026, from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). NIH. Retrieved January 21, 2026, from [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved January 21, 2026, from [Link]

  • Continued investigation of the diazotization and coupling spectrophotometric technique for the determination of aromatic amines with 8-amino-1-hydroxynaphthalene-3,6-disulphonic acid and N-(1-naphthyl)ethylenediamine as coupling agents. (1981). PubMed. Retrieved January 21, 2026, from [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2021). RSC Advances. Retrieved January 21, 2026, from [Link]

  • One-step process of preparing azo dyes by simultaneous diazotization. (1974). Google Patents.
  • Synthesis of Benzimidazole From o-Phenylenediamine | MC-I | Exp-2. (2020). YouTube. Retrieved January 21, 2026, from [Link]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Application Notes & Protocols: Experimental Setups for 3-Nitro-4-biphenylamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setups for the synthesis and subsequent reactions of 3-Nitro-4-biphenylamine. This versatile intermediate is a critical building block in medicinal chemistry and materials science. These application notes move beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible. We cover multiple synthetic routes, including classical nitration and modern cross-coupling methodologies, as well as key downstream reactions such as nitro group reduction. Each protocol is designed as a self-validating system, incorporating in-process monitoring and detailed characterization techniques.

Introduction and Significance

This compound, also known as 4-amino-3-nitrobiphenyl, is a pivotal scaffold in organic synthesis. The presence of three distinct functional handles—a primary amine, a nitro group, and a biphenyl system—allows for orthogonal chemical modifications. The nitro and amino groups, with their opposing electronic effects, influence the reactivity of the aromatic rings, making this molecule a versatile precursor for a wide range of more complex structures. Its derivatives are integral to the synthesis of pharmaceuticals, including kinase inhibitors and other targeted therapies, where the biphenyl moiety often serves as a key pharmacophore for engaging with protein active sites.[1][2][3] Understanding the nuances of its synthesis and reactivity is therefore crucial for accelerating drug discovery and development programs.[4][5]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical properties and hazards associated with this compound and its precursors is mandatory for safe laboratory practice.

Table 1: Physicochemical Data for Key Compounds

CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound 7164-48-9C₁₂H₁₀N₂O₂214.22~134-138 °CBrown/Orange Solid
4-Aminobiphenyl 92-67-1C₁₂H₁₁N169.2252-54 °CLight-colored solid
4-Nitrochlorobenzene 100-00-5C₆H₄ClNO₂157.5581-84 °CYellow solid
Critical Safety Precautions

Working with nitroaromatic compounds and their precursors requires strict adherence to safety protocols.

  • Hazard Profile : this compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[6] The precursor, 4-aminobiphenyl, is a known carcinogen. All handling must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7] For operations where dust generation is possible, respiratory protection is recommended.[8]

  • Engineering Controls : Use a chemical fume hood with adequate ventilation. Eyewash stations and safety showers must be readily accessible.[8]

  • Waste Disposal : Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[6] Avoid releasing material into the environment as it can be toxic to aquatic life.

Synthesis of this compound: Comparative Protocols

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scale, and tolerance for specific reaction conditions. We detail two robust, field-proven methods: a classical electrophilic nitration and a modern palladium-catalyzed cross-coupling reaction.

Method A: Nitration of Acetanilide-Protected 4-Aminobiphenyl

This classical approach involves protecting the highly reactive and acid-sensitive amine of 4-aminobiphenyl as an acetamide before performing electrophilic nitration. This strategy prevents oxidation of the amine and directs the incoming nitro group primarily to the ortho position due to the ortho-, para-directing nature of the acetamido group.

Nitration_Workflow A 4-Aminobiphenyl B Protection: Acetic Anhydride, Pyridine A->B Step 1 C 4-Acetamidobiphenyl B->C Step 1 D Nitration: HNO₃ / H₂SO₄, 0-5 °C C->D Step 2 E 4-Acetamido-3-nitrobiphenyl D->E Step 2 F Deprotection: Acidic or Basic Hydrolysis E->F Step 3 G This compound F->G Step 3

Caption: Workflow for the synthesis of this compound via nitration.

Protocol 3.1.1: Protection of 4-Aminobiphenyl

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobiphenyl (10.0 g, 59.1 mmol) in pyridine (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (6.6 mL, 70.9 mmol) dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 4-acetamidobiphenyl.

Protocol 3.1.2: Nitration and Deprotection

  • Carefully add the dried 4-acetamidobiphenyl (10.0 g, 47.3 mmol) in small portions to concentrated sulfuric acid (50 mL) at 0 °C, ensuring the temperature does not exceed 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.6 mL, 56.8 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.[9]

  • Add the cold nitrating mixture dropwise to the acetanilide solution over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.[9]

  • Stir the mixture at this temperature for an additional 1-2 hours.

  • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the yellow precipitate (4-acetamido-3-nitrobiphenyl) by vacuum filtration and wash with cold water.

  • For deprotection, reflux the crude product in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL) for 4-6 hours.

  • Cool the mixture and neutralize carefully with a saturated sodium hydroxide solution until basic (pH > 10).

  • The product, this compound, will precipitate. Collect it by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Method B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction offers a more modern and often higher-yielding alternative, coupling an arylboronic acid with an aryl halide.[10] This method provides excellent control over regiochemistry. Here, we couple 4-amino-3-nitrophenylboronic acid with bromobenzene.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex transmetal Ar-Pd(II)-Ar' L₂ pd_complex->transmetal Transmetalation transmetal->pd0 product Ar-Ar' transmetal->product Reductive Elimination sub1 Ar-X sub1->pd_complex Oxidative Addition sub2 Ar'-B(OH)₂ sub2->transmetal base Base base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.2.1: Suzuki-Miyaura Coupling

  • To a degassed mixture of 1,4-dioxane (80 mL) and water (20 mL) in a Schlenk flask, add 4-amino-3-nitrophenylboronic acid (5.0 g, 27.5 mmol), bromobenzene (4.75 g, 30.2 mmol), and potassium carbonate (11.4 g, 82.5 mmol).

  • Bubble argon gas through the mixture for 20 minutes to ensure an inert atmosphere.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (950 mg, 0.825 mmol, 3 mol%), to the flask.[11]

  • Heat the reaction mixture to 90 °C and stir under argon overnight (12-16 hours).

  • Monitor the reaction progress using TLC or LC-MS.

  • After completion, cool the mixture to room temperature and add 100 mL of ethyl acetate.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Table 2: Comparison of Synthetic Routes

FeatureMethod A: NitrationMethod B: Suzuki Coupling
Strategy Electrophilic Aromatic SubstitutionPd-Catalyzed Cross-Coupling
Key Reagents HNO₃/H₂SO₄, Acetic AnhydrideArylboronic Acid, Aryl Halide, Pd Catalyst
Regiocontrol Good (steric/electronic direction)Excellent (defined by starting materials)
Conditions Harsh (strong acids), low temp.Milder, requires inert atmosphere
Pros Inexpensive reagents, scalableHigh yields, broad substrate scope[12]
Cons Potential for over-nitration, harsh workupExpensive catalyst, air-sensitive reagents

Key Reactions of this compound

The true utility of this compound lies in its capacity for further transformation. The following protocols detail common and high-value reactions.

Reduction of the Nitro Group to Form 3,4-Diaminobiphenyl

The reduction of the nitro group is a cornerstone reaction, yielding the corresponding diamine, which is a direct precursor to benzimidazoles and other heterocyclic systems.

Downstream_Reactions start This compound reduction Reduction (e.g., H₂, Pd/C or Sn/HCl) start->reduction diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diamine 3,4-Diaminobiphenyl reduction->diamine cyclization Cyclization (with Aldehyde/Carboxylic Acid) diamine->cyclization benzimidazole Benzimidazole Derivative cyclization->benzimidazole diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (e.g., CuCl) diazonium->sandmeyer chloro_deriv 3-Chloro-4-nitrobiphenyl sandmeyer->chloro_deriv

Sources

Application Note: High-Sensitivity Analytical Strategies for the Detection of 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the detection and quantification of 3-Nitro-4-biphenylamine, a compound of significant interest in pharmaceutical development due to its potential genotoxicity. As regulatory agencies enforce stringent limits on such impurities, robust and sensitive analytical methods are imperative.[1] This document details field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into methodological choices and validation strategies. Furthermore, it explores the principles of electrochemical sensing as a potent alternative for rapid detection. The protocols are designed to be self-validating, aligning with international regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Significance

This compound is an aromatic amine derivative that can emerge as a process-related impurity or degradant in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Its structural alerts—specifically the nitroaromatic and aromatic amine moieties—raise concerns for potential genotoxicity, meaning it can damage genetic material.[1][6] Regulatory bodies worldwide mandate strict control over genotoxic impurities (GTIs) in drug substances, often requiring detection and quantification at parts-per-million (ppm) levels relative to the API.[7] The acceptable limit for a GTI is typically around 1.5 μ g/day , necessitating highly sensitive and specific analytical methods.[2][3]

The challenge lies in detecting such trace amounts within a complex matrix dominated by the API. This requires methods that not only offer low detection limits but also provide unequivocal identification and accurate quantification. This note addresses this challenge by presenting detailed methodologies for the predominant chromatographic techniques and an overview of emerging electrochemical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O₂[8][9]
Molecular Weight214.22 g/mol [9]
AppearanceSolid (Expected)-
XlogP (Predicted)3.4[8]
InChIKeyMQDYZYVWFUIEQU-UHFFFAOYSA-N[8][9]

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile genotoxic impurities.[6] Its versatility, robustness, and high separation efficiency make it the preferred method for many pharmaceutical quality control applications.

Principle and Method Causality

The separation of this compound is typically achieved using reverse-phase (RP) HPLC. The molecule's moderate hydrophobicity (predicted XlogP of 3.4) allows for strong retention on a nonpolar stationary phase (like C8 or C18) and elution with a polar mobile phase.[8]

  • Column Selection: A C8 or C18 column is chosen to provide sufficient hydrophobic interaction with the biphenyl ring system. Columns with low silanol activity are preferred to minimize peak tailing of the amine group.[10]

  • Mobile Phase: A mixture of acetonitrile (ACN) or methanol and water is effective. The organic modifier disrupts the hydrophobic interactions, allowing the analyte to elute. Adding a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase is critical. It protonates the free silanol groups on the silica backbone of the column, reducing their interaction with the basic amine group of the analyte, thereby ensuring a sharp, symmetrical peak shape.[10]

  • Detection: The presence of the nitro group and the extended aromatic system creates a strong chromophore, making UV detection highly effective. The maximum absorbance wavelength (λmax) should be determined experimentally for optimal sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh API Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H

Caption: HPLC analysis workflow for this compound.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric acid or Formic acid (Analytical grade)

  • API drug substance to be tested

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min (30% B), 2-15 min (30-80% B), 15-17 min (80% B), 17-18 min (80-30% B), 18-25 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD), monitor at λmax (e.g., 266 nm)[11]

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Spiking Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.

  • Sample Solution (e.g., 10 mg/mL of API): Accurately weigh 500 mg of the API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Spiked Sample Solution (for Accuracy): Add a known amount of the spiking solution to the sample solution to achieve a target concentration (e.g., 1.5 ppm relative to the API).

4. Method Validation (as per ICH Q2(R1) Guidelines): A robust method requires thorough validation.[12]

ParameterPurpose & ProcedureAcceptance Criteria
Specificity Ensure no interference from API or other impurities. Analyze blank, API, and spiked API samples.Peak for this compound is well-resolved from other peaks.
Limit of Detection (LOD) Lowest amount that can be detected. Determined by signal-to-noise ratio (S/N ≥ 3).Typically < 0.5 ppm.
Limit of Quantitation (LOQ) Lowest amount that can be quantified reliably. Determined by S/N ratio (S/N ≥ 10).Typically < 1.5 ppm.
Linearity Assess the method's ability to elicit results proportional to concentration. Analyze 5-6 concentrations from LOQ to ~150% of the target level.Correlation coefficient (r²) > 0.99.[2]
Accuracy (Recovery) Measure the closeness of results to the true value. Analyze spiked samples at 3 levels (e.g., 50%, 100%, 150% of target).Recovery between 70-130% for trace impurities.[2]
Precision Measure the degree of scatter between measurements. Perform repeatability (same day, same analyst) and intermediate precision (different days/analysts).Relative Standard Deviation (RSD) ≤ 15%.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile impurities, GC-MS offers exceptional sensitivity and specificity.[7] While aromatic amines can be challenging for GC analysis due to their polarity, this can be overcome with proper technique.[13]

Principle and Method Causality
  • Derivatization (Why it's often necessary): The primary amine group in this compound can interact with active sites in the GC inlet and column, leading to poor peak shape and low response.[13] Derivatization, for example, by acylation, converts the polar N-H bond into a less polar, more stable derivative, improving chromatographic performance.

  • Column Selection: A low- to mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is suitable for separating a wide range of derivatized compounds. These columns are robust and provide excellent resolution.

  • Detection (Mass Spectrometry): MS detection is superior to other GC detectors for this application due to its high selectivity and ability to provide structural confirmation. Operating in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, dramatically increases sensitivity and reduces background noise, enabling detection at trace levels.[7][14]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve Sample in Solvent B Add Derivatizing Agent (e.g., MSTFA) A->B C Heat to Complete Reaction B->C D Inject into GC-MS System C->D E Separation on HP-5ms Column D->E F MS Detection (SIM Mode) E->F G Extract Ion Chromatogram F->G H Peak Integration & Quantification G->H Electrochemical_Principle Analyte This compound (R-NO₂) Electrode Working Electrode (e.g., GCE) Analyte->Electrode + electrons (e⁻) Applied Potential Product Reduced Product (e.g., R-NHOH) Electrode->Product Reduction Reaction Signal Measurable Current (Signal) Electrode->Signal

Caption: Principle of electrochemical nitro group reduction.

The sensitivity and selectivity of this process can be dramatically enhanced by modifying the surface of the working electrode (e.g., a glassy carbon electrode, GCE) with nanomaterials like graphene, carbon nanotubes, or metallic nanoparticles. [15][16]These materials increase the electrode's surface area and improve the rate of electron transfer, leading to lower detection limits. [17]

Conceptual Protocol
  • Electrode Modification: A GCE is polished and coated with a nanomaterial composite to create a sensitive surface.

  • Sample Preparation: The API sample is dissolved in a suitable supporting electrolyte (e.g., a phosphate buffer solution).

  • Analysis: The modified electrode is immersed in the sample solution. A voltammetric technique, such as differential pulse voltammetry (DPV), is used to scan a potential range.

  • Quantification: A peak appears at the reduction potential of the nitro group. The height of this peak is proportional to the concentration of this compound. A calibration curve is constructed using standards to quantify the amount in the sample.

This technique has demonstrated detection limits in the nanomolar range for similar nitroaromatic compounds. [17]

Method Comparison

Table 2: Comparison of Analytical Techniques for this compound

FeatureHPLC-UVGC-MSElectrochemical Sensing
Principle Chromatographic separation, UV absorbanceChromatographic separation, Mass-to-charge ratioElectrochemical reduction of nitro group
Sample Volatility Not requiredRequired (or requires derivatization)Not required
Selectivity Good (based on retention time)Excellent (based on retention time and mass)Moderate to Good (depends on electrode)
Sensitivity (Typical LOQ) ~0.1 - 1.5 ppm~0.01 - 0.5 ppmNanomolar to Micromolar range
Confirmation Retention time matchRetention time + Mass spectrum matchPeak potential
Throughput ModerateModerate (derivatization adds time)High
Cost ModerateHighLow
Primary Use Routine QC, quantificationTrace analysis, structural confirmationRapid screening, process monitoring

Conclusion

The reliable detection of this compound at trace levels is a critical requirement in ensuring pharmaceutical product safety. This application note has detailed robust and validated methods using HPLC-UV and GC-MS, which are the workhorse techniques in regulated laboratory environments. The choice between them depends on the required sensitivity, sample matrix, and available instrumentation. HPLC-UV provides a straightforward and reliable method for routine quality control, while GC-MS offers unparalleled sensitivity and specificity for trace-level confirmation. Furthermore, electrochemical sensing presents a promising, high-throughput alternative for screening purposes. By understanding the principles and practical considerations outlined in this guide, analytical scientists can confidently develop and validate methods to control this potential genotoxic impurity effectively.

References

  • Research and Reviews. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities. Research & Reviews: Journal of Pharmaceutical Analysis.
  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-amine, 3-nitro- on Newcrom R1 HPLC column.
  • Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
  • Taylor & Francis Online. (n.d.). Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS.
  • IMSEAR. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
  • National Institutes of Health (NIH). (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • PubChem. (n.d.). This compound (C12H10N2O2).
  • Global Substance Registration System (GSRS). (n.d.). This compound.
  • National Institutes of Health (NIH). (2023).
  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
  • Aurigene Pharmaceutical Services. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines.
  • Agilent. (2021). Nitrosamines Analysis in Pharmaceuticals Using Triple Quadrupole LC/MS/MS and Quadrupole Time of Flight LC/MS.
  • ResearchGate. (n.d.).
  • Agilent. (n.d.). GC and GC/MS Supplies.
  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • ResearchGate. (2013). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection.
  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection.
  • MDPI. (n.d.).
  • SciSpace. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes.
  • PubMed. (n.d.). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection.
  • Institute of Science, Nagpur. (n.d.).
  • MDPI. (n.d.). Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites.
  • PubMed. (2006).
  • Royal Society of Chemistry. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • PubMed Central. (2022). Recent advances in development of electrochemical biosensors for the detection of biogenic amines.
  • Biomedical and Pharmacology Journal. (2025). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.

Sources

Application Note: A Robust HPLC Method for the Analysis of 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Nitro-4-biphenylamine. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable and reproducible analytical procedure for this compound. The described reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for its intended purpose. All procedures are grounded in established scientific principles and adhere to regulatory expectations for analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Introduction

This compound is an aromatic amine that may be present as an impurity or a starting material in various chemical and pharmaceutical manufacturing processes. Due to the potential toxicological concerns associated with aromatic amines, a sensitive and accurate analytical method is crucial for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing such compounds due to its high resolution, sensitivity, and versatility.[6][7]

This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's development and to ensure its successful implementation.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for effective method development.

PropertyValueSource
Molecular FormulaC12H10N2O2[8]
Molecular Weight214.22 g/mol [9]
AppearanceExpected to be a solidInferred from similar compounds[10]
SolubilityLikely soluble in organic solvents like methanol and acetonitrileInferred from similar compounds[10]

HPLC Method and Rationale

The selected method utilizes reversed-phase chromatography, which is well-suited for separating non-polar to moderately polar compounds like this compound.

Chromatographic Conditions
ParameterConditionRationale
HPLC Column Newcrom R1, 5 µm, 4.6 x 250 mmThis is a specialized reversed-phase column with low silanol activity, which is beneficial for analyzing basic compounds like amines to prevent peak tailing.[11]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH ensures that the amine group is protonated, leading to better peak shape. Phosphoric acid is a common and effective mobile phase modifier for this purpose.[11]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff.[11]
Gradient 30% B to 70% B over 10 minutesA gradient elution is chosen to ensure the timely elution of the analyte while also cleaning the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.[12][13]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 254 nmAromatic compounds with nitro groups typically exhibit strong absorbance at this wavelength, providing good sensitivity.
Causality of Experimental Choices
  • Reversed-Phase C18 Column: A C18 column is the stationary phase of choice due to its hydrophobic nature, which provides good retention for the non-polar biphenyl structure of the analyte. The use of a column with low silanol activity, such as the Newcrom R1, is a deliberate choice to mitigate the interaction between the basic amine group of the analyte and any residual acidic silanol groups on the silica support, thereby preventing poor peak shape.[7][11]

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous portion of the mobile phase suppresses the ionization of residual silanol groups on the column and ensures the analyte is in a single ionic form (protonated amine). This leads to sharper, more symmetrical peaks.

  • Acetonitrile as Organic Modifier: Acetonitrile is preferred over methanol in this case for its lower viscosity and better elution strength for this class of compounds, often resulting in better peak resolution and lower backpressure.

  • UV Detection: A UV detector is a robust and common detector for HPLC. The wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and provides a good response for the analyte.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of this compound.

Preparation of Solutions
  • Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water.

  • Mobile Phase A: Add 1.0 mL of concentrated Phosphoric Acid to 1000 mL of HPLC-grade water and mix well.

  • Mobile Phase B: Acetonitrile (HPLC grade).

Preparation of Standard Solution (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with diluent and mix well.

Preparation of Sample Solution
  • Accurately weigh a sample containing approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Operation
  • Set up the HPLC system with the column and mobile phases as described in Section 3.1.

  • Purge the pump lines to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution.

  • At the end of the sequence, flush the column with a high percentage of the organic phase (e.g., 90% Acetonitrile) before storing it according to the manufacturer's recommendations.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][5] The validation parameters include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 2.0%
Summary of Validation Data
Validation ParameterResult
Linearity (Concentration Range) 1 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL

Analytical Workflow

The following diagram illustrates the logical flow of the analytical procedure for this compound.

HPLC Analysis Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage Sample Sample Receipt & Weighing Solubilization Solubilization & Dilution Sample->Solubilization Standard Standard Weighing Standard->Solubilization Filtration Sample Filtration (0.45 µm) Solubilization->Filtration Equilibration System Equilibration Filtration->Equilibration SST System Suitability Test (SST) Equilibration->SST Injection Sample Injection SST->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Generation Calculation->Report

HPLC Analytical Workflow Diagram

Conclusion

The HPLC method detailed in this application note provides a reliable and robust procedure for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, meeting the stringent requirements for pharmaceutical analysis. The comprehensive protocol and the rationale behind the experimental choices will enable researchers and scientists to implement this method effectively in their laboratories.

References

  • Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Taylor & Francis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [Link]

  • Separation of [1,1'-Biphenyl]-4-amine, 3-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2005, August 5). ResearchGate. [Link]

  • Validation of Impurity Methods, Part II. (2014, August 22). Chromatography Online. [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (n.d.). Semantic Scholar. [Link]

  • Chromatographic Determination of Amines in Food Samples. (n.d.). Helda - University of Helsinki. [Link]

  • 3 Key Steps for HPLC Impurities Methods Validation. (n.d.). Altabrisa Group. [Link]

  • Separation and Determination of Trace Levels of Aromatic Amines by HPLC. (n.d.). Ovid. [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy. [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Rondaxe. [Link]

  • 4-Nitrodiphenylamine. (n.d.). PubChem - NIH. [Link]

  • 4-Amino-4'-nitrobiphenyl. (n.d.). PubChem - NIH. [Link]

  • This compound (C12H10N2O2). (n.d.). PubChemLite. [Link]

Sources

Introduction: The Analytical Imperative for 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Gas Chromatographic Analysis of 3-Nitro-4-biphenylamine

This compound (CAS No. 77705-24-7), also known as 2-nitro-4-phenylaniline, is an aromatic amine derivative.[1][2] Its molecular structure, featuring both a nitro group and an amino group on a biphenyl backbone, makes it a compound of interest in various chemical and pharmaceutical contexts. Aromatic amines and nitroaromatic compounds are often scrutinized as potential process impurities or degradation products in drug manufacturing. Several related compounds, such as 4-nitrobiphenyl and other aromatic amines, are classified as known or suspected carcinogens.[3][4] This places significant importance on the development of sensitive and specific analytical methods to detect and quantify this compound, even at trace levels.

Gas chromatography (GC) is an exceptionally powerful technique for this purpose due to its high resolving power and sensitivity, particularly for semi-volatile compounds like this compound.[5] When coupled with selective detectors like an Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), or the definitive identification capabilities of a Mass Spectrometer (MS), GC provides a robust platform for quality control and safety assessment in research and drug development.[6][7][8]

This guide provides a comprehensive framework for the analysis of this compound by gas chromatography, delving into the causality behind methodological choices to empower researchers to develop and validate their own robust analytical protocols.

Critical Safety Considerations

Before handling this compound or any related chemicals, it is imperative to consult the latest Safety Data Sheet (SDS). This compound and its class carry significant health risks.

  • Toxicity: this compound is harmful if swallowed. Related aromatic amines are associated with skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Carcinogenicity: The structural alerts within the molecule (aromatic nitro and amine groups) suggest potential carcinogenicity. The related compound 4-nitrobiphenyl is a known carcinogen.[4]

  • Handling: Always work within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid generating dusts.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[9] It should be kept in a locked-up area accessible only to qualified personnel.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous materials.[3]

Principle of the Gas Chromatographic Method

The analysis hinges on the physicochemical properties of this compound. The sample, containing the analyte, is first prepared in a suitable volatile solvent. A small volume is injected into the heated GC inlet, where the analyte is vaporized. A high-purity inert carrier gas (e.g., helium) sweeps the vaporized sample onto the analytical column. The column, a long, thin fused silica capillary coated with a stationary phase, separates components of the mixture based on their boiling points and their relative affinities for the stationary phase. As this compound elutes from the column, it enters a detector that generates an electrical signal proportional to the amount of analyte present. By calibrating the instrument with certified standards, this signal can be used for accurate quantification.

Instrumentation, Reagents, and Materials

Instrumentation
  • Gas Chromatograph (GC): An analytical system equipped with a temperature-programmable column oven and a suitable injector is required. A split/splitless inlet is highly recommended to accommodate a wide range of concentrations.[10]

  • Analytical Column: A mid-polarity column is the logical choice for this analyte. The phenyl groups provide interaction with the aromatic rings of the analyte, while the methylpolysiloxane backbone provides a boiling point-based separation.

    • Recommended Column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms, Rxi-5MS).[6]

    • Typical Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Detector: The choice of detector is critical and depends on the required sensitivity and selectivity.

    • Electron Capture Detector (ECD): Highly sensitive to electrophilic functional groups, making it an excellent choice for detecting the nitro group on the analyte.[7]

    • Nitrogen-Phosphorus Detector (NPD): Highly selective for compounds containing nitrogen and phosphorus, offering excellent sensitivity and reduced interference from matrix components that lack these elements.[7]

    • Mass Spectrometer (MS): Provides the highest level of confidence in identification through fragmentation patterns (mass spectra) and allows for highly selective quantification using Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[6][8]

Reagents and Standards
  • This compound Certified Reference Standard: For accurate calibration and quantification.

  • Solvents: High-purity, GC-grade or equivalent (e.g., Toluene, Acetone, Methanol, Dichloromethane).[11]

  • Carrier Gas: Helium (99.999% purity or higher) is recommended.[6]

  • Anhydrous Sodium Sulfate: For removing residual water from sample extracts.[11]

Detailed Analytical Protocol

This protocol provides a validated starting point. Researchers must perform their own method validation according to internal SOPs and relevant guidelines (e.g., ICH Q2).

Preparation of Standards

The foundation of accurate quantification is a precise calibration curve.

  • Stock Standard Preparation (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a suitable solvent like dichloromethane or toluene.

  • Intermediate Standard (e.g., 100 µg/mL): Pipette 1 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the same solvent.

  • Working Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the intermediate standard. The concentration range should bracket the expected concentration of the analyte in the samples (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

Sample Preparation

The goal is to efficiently extract the analyte from the sample matrix and present it in a clean solution suitable for GC injection. The following is a general liquid-liquid extraction protocol adaptable for various matrices.

  • Sample Weighing: Accurately weigh a representative amount of the sample matrix (e.g., 1 gram of a drug substance) into a centrifuge tube.

  • Dissolution/Dispersion: Add 10 mL of a suitable solvent (e.g., a 70:30 water/acetone mixture) to dissolve or disperse the sample.[11] Vortex for 2 minutes.

  • Extraction: Add 5 mL of an immiscible extraction solvent (e.g., toluene or dichloromethane). Cap and vortex vigorously for 5 minutes to facilitate the transfer of the analyte into the organic layer.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.[11]

  • Collection: Carefully transfer the organic (top or bottom, depending on density) layer using a pipette into a clean vial.

  • Drying (Optional but Recommended): Pass the collected organic extract through a small column of anhydrous sodium sulfate to remove any dissolved water, which can damage the GC column.

  • Final Volume: The extract is now ready for analysis. If necessary, it can be concentrated under a gentle stream of nitrogen or diluted to bring the analyte concentration within the calibration range.

GC_Workflow Extraction Extraction Injection Injection Extraction->Injection Detection Detection Integration Integration Detection->Integration Standard Standard Calibration Calibration Standard->Calibration

GC Instrument Parameters and Analysis

The following table provides a robust set of starting parameters for the analysis. These should be optimized for your specific instrument and column.

ParameterRecommended SettingRationale
Inlet SplitlessMaximizes the transfer of analyte to the column, which is ideal for trace analysis.[6]
Inlet Temperature270 °CEnsures rapid and complete volatilization of this compound (Boiling Point: 191 °C at 20 hPa) without thermal degradation.[6]
Injection Volume1 µLA standard volume that prevents column and detector overload while providing sufficient analyte for detection.
Carrier Gas HeliumAn inert and safe carrier gas providing good chromatographic efficiency.[6]
Flow Rate/Linear Velocity~1.0 mL/min (Constant Flow)Provides a good balance between analysis speed and separation efficiency for a 0.25 mm ID column.[6]
Oven Program
Initial Temperature60 °C, hold for 1 minAllows for sharp initial peak shapes and separation from the solvent front.
Ramp15 °C/min to 280 °CA moderate ramp rate to elute the analyte in a reasonable time while maintaining resolution from other components.[6]
Final HoldHold at 280 °C for 5 minEnsures that all higher-boiling components are eluted from the column before the next injection, preventing carryover.
Detector (MS)
Ion Source Temperature230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
Interface Temperature280 °CPrevents condensation of the analyte as it transfers from the GC column to the MS.[6]
ModeScan (for identification) or SIM (for quantification)Scan mode is used to acquire a full mass spectrum for library matching. SIM mode significantly increases sensitivity by monitoring only specific ions of the target analyte.
Detector (ECD)
Temperature300 °CHigher than the final oven temperature to prevent condensation and contamination of the radioactive source.
Makeup GasNitrogen or Argon/MethaneAs recommended by the instrument manufacturer to optimize detector performance.
Quality Control and System Validation

A trustworthy protocol is a self-validating one. Incorporate the following checks into every analytical run.

  • Reagent Blank: Analyze an aliquot of the final extraction solvent. This ensures that no contamination is introduced from solvents or sample handling, confirming the absence of interfering peaks at the analyte's retention time.[10]

  • Calibration Verification: After calibrating, re-inject a mid-point calibration standard. The calculated concentration should be within ±15% of its true value. This verifies the stability of the initial calibration.

  • Matrix Spike: Spike a duplicate of a real sample with a known amount of analyte (e.g., to double the native concentration) before extraction. The percent recovery should typically fall within 80-120%, demonstrating that the extraction procedure is efficient for that specific matrix.[11]

  • Sequence Order: Run standards, followed by the blank, and then the samples. A bracketing standard should be run every 10-15 samples to monitor for any instrumental drift over time.

Data Analysis and Interpretation

  • Peak Identification: The primary identifier is the retention time, which should match that of the certified standard. For MS analysis, the acquired mass spectrum of the peak must match the reference spectrum of this compound.

  • Calibration Curve: Plot the peak area (or height) from the detector versus the concentration of the working standards. Perform a linear regression on the data. The correlation coefficient (R²) should be >0.99 for a valid calibration.[6]

  • Quantification: Using the equation of the line from the calibration curve (y = mx + c), calculate the concentration of this compound in the sample based on its measured peak area. Remember to account for all dilution factors and the initial sample weight to report the final result in the appropriate units (e.g., µg/g or ppm).

Method_Development_Logic Analyte Analyte Properties (this compound) Column Column Analyte->Column Detector Detector Analyte->Detector SamplePrep SamplePrep Analyte->SamplePrep Rationale_Col Rationale_Col Column->Rationale_Col Rationale_Det Rationale_Det Detector->Rationale_Det Rationale_Prep Rationale_Prep SamplePrep->Rationale_Prep

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Peak or Poor Signal No analyte in sample; Incorrect injection; Septum or liner issue; Detector not turned on or malfunctioning.Confirm detector is on. Inject a high-concentration standard to verify instrument performance. Check for leaks in the inlet. Replace the inlet liner and septum.
Peak Tailing Active sites in the inlet liner or column; Column contamination; Incompatible solvent.Use a deactivated inlet liner. Condition the column by baking at a high temperature. Trim 10-20 cm from the front of the column. Ensure the sample is fully dissolved in the injection solvent. Amines can be prone to tailing due to their basicity.[12]
Broad Peaks Low oven temperature ramp rate; Column degradation; Too large injection volume; Sample solvent incompatibility.Increase the oven ramp rate. Replace the column. Reduce injection volume to 0.5 µL. Ensure the solvent is appropriate for the analysis (solvent focusing effect).
Poor Reproducibility Leaks in the system; Inconsistent injection volume (autosampler issue); Sample instability or inhomogeneity.Perform a leak check on the GC system. Service the autosampler syringe and tower. Ensure samples are well-mixed before drawing an aliquot for injection.
Ghost/Carryover Peaks Contamination in the syringe, inlet, or column from a previous high-concentration sample.Run several solvent blanks to wash the system. Replace the inlet liner and septum. Bake out the column at its maximum isothermal temperature for an extended period.

References

  • Unknown Author. (n.d.). sample preparation of nitroamines and nitroaromatics in sediment. Google Cloud.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. MilliporeSigma.
  • National Center for Biotechnology Information. (n.d.). 4-Nitrodiphenylamine. PubChem.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. MilliporeSigma.
  • Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
  • Santa Cruz Biotechnology. (n.d.). (4-Nitrophenyl)phenylamine Material Safety Data Sheet. Santa Cruz Biotechnology.
  • NIST. (n.d.). 4-Biphenylamine, 4'-nitro-. NIST WebBook.
  • Rüther, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. SpringerLink.
  • GSRS. (n.d.). This compound. GSRS.
  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency.
  • National Center for Biotechnology Information. (n.d.). 4-Nitro-1,1'-biphenyl. PubChem.
  • Robbins, G. D., & Bullin, J. A. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • PubChemLite. (n.d.). This compound (C12H10N2O2). PubChemLite.
  • Barek, J., et al. (n.d.). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. ResearchGate.
  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-4'-nitrobiphenyl. PubChem.
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
  • Zhang, Q., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Unknown Author. (2025). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. ResearchGate.

Sources

The Unseen Potential: 3-Nitro-4-biphenylamine as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

To the researchers, scientists, and pioneers in drug development and materials science, this guide serves as an in-depth exploration into the applications of 3-Nitro-4-biphenylamine. While its direct applications in advanced materials are not as extensively documented as some of its isomers, its unique molecular architecture presents a compelling case for its use as a versatile precursor in the synthesis of high-performance polymers, functional dyes, and potentially in the burgeoning field of organic electronics. This document will illuminate the path from its fundamental properties to tangible, innovative applications, providing both the theoretical underpinnings and practical protocols to unlock its potential.

Introduction to this compound: A Molecule of Untapped Possibilities

This compound, with the CAS number 4085-18-1, is an aromatic compound characterized by a biphenyl backbone functionalized with both a nitro (-NO₂) and an amino (-NH₂) group.[1] This combination of an electron-withdrawing nitro group and an electron-donating amino group on a rigid biphenyl scaffold imparts a unique set of properties that are highly desirable in materials science. The inherent asymmetry and the potential for further functionalization of the amino group and the aromatic rings make it a valuable, yet underutilized, building block.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
CAS Number 4085-18-1[1]

The presence of the primary amine allows for its incorporation into polymer backbones through reactions like amidation and imidation, while the nitro group can be chemically reduced to an amine, offering a route to more complex, diamine-based structures. This dual reactivity is the cornerstone of its potential in creating novel materials with tailored properties.

Application Note I: A Precursor to High-Performance Aromatic Polymers

The demand for polymers with exceptional thermal stability, mechanical strength, and specific electronic properties is ever-increasing. Aromatic polyamides and polyimides are at the forefront of this class of materials. While direct polymerization of this compound is not a common route, its derivative, 4-amino-3'-nitrobiphenyl (after reduction of the nitro group), can serve as a valuable monomer.

The synthesis of high-performance polymers often starts with diamine monomers. The reduction of the nitro group in this compound would yield 3,4'-diaminobiphenyl, a diamine monomer. The non-linear arrangement of the amino groups in this resulting diamine can lead to polymers with improved solubility without sacrificing thermal stability, a significant advantage in polymer processing.

Conceptual Workflow for Polymer Synthesis:

G A This compound B Reduction of Nitro Group (e.g., with SnCl2/HCl or H2/Pd-C) A->B C 3,4'-Diaminobiphenyl (Diamine Monomer) B->C D Polycondensation with a Dianhydride (e.g., PMDA) C->D E Poly(amic acid) D->E F Thermal or Chemical Imidization E->F G Aromatic Polyimide F->G

Caption: Proposed workflow for the synthesis of an aromatic polyimide using a derivative of this compound.

Protocol: Synthesis of a Polyimide from a this compound Derivative

This protocol is a generalized procedure based on established methods for polyimide synthesis. It assumes the successful synthesis of 3,4'-diaminobiphenyl from this compound.

Part 1: Reduction of this compound to 3,4'-Diaminobiphenyl

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenator).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Filtration and Concentration: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude 3,4'-diaminobiphenyl.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Part 2: Polycondensation to form Poly(amic acid)

  • Monomer Preparation: In a dry, nitrogen-purged flask, dissolve the synthesized 3,4'-diaminobiphenyl (1 equivalent) in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Dianhydride Addition: Slowly add an equimolar amount of a powdered aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) to the stirred solution at 0-5 °C.

  • Polymerization: Allow the reaction to warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Part 3: Imidization to form the Polyimide

  • Film Casting: Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film.

  • Thermal Imidization: Place the cast film in a vacuum oven and heat it in a stepwise manner (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour) to induce cyclodehydration and form the polyimide.

  • Characterization: The resulting polyimide film can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the imide rings, and by thermogravimetric analysis (TGA) to assess its thermal stability.

Application Note II: A Building Block for Azo Dyes

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-).[2] The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling agent. The primary amine of this compound makes it a suitable candidate for the synthesis of novel azo dyes. The presence of the biphenyl moiety can enhance the tinctorial strength and fastness properties of the resulting dye.

Generalized Reaction Scheme for Azo Dye Synthesis:

G A This compound B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C D Azo Coupling with an Electron-Rich Compound (e.g., Phenol, Naphthol) C->D E Azo Dye D->E

Caption: General pathway for the synthesis of an azo dye starting from this compound.

Protocol: Synthesis of an Azo Dye from this compound

This protocol outlines a general procedure for the synthesis of an azo dye using this compound and a generic coupling agent like 2-naphthol.

  • Diazotization:

    • In a beaker, dissolve this compound (1 equivalent) in a dilute solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the amine solution. Maintain the temperature below 5 °C.

    • Continue stirring for 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt. The presence of the diazonium salt can be confirmed by a positive test with starch-iodide paper (which will turn blue in the presence of excess nitrous acid).

  • Coupling Reaction:

    • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 1 equivalent) in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

  • Isolation and Purification:

    • Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete coupling.

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye with cold water to remove any unreacted salts.

    • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Characterization:

    • The structure of the synthesized dye can be confirmed using spectroscopic techniques such as UV-Vis, FTIR, and NMR. The color and dyeing properties can be assessed by applying the dye to a suitable substrate.

Prospective Application Note III: Potential in Organic Electronics

The field of organic electronics leverages the electronic properties of organic molecules and polymers to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Triphenylamine derivatives are well-known for their hole-transporting properties and have been extensively used in these applications.[3]

While this compound is not a triphenylamine, its biphenylamine core is a component of many electroactive materials. The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for designing materials for specific electronic applications.

The reduced form, 3,4'-diaminobiphenyl, could be a precursor for synthesizing hole-transporting or electron-transporting polymers, depending on the comonomers used in polymerization. The development of novel materials based on this scaffold could lead to advancements in the efficiency and stability of organic electronic devices. Further research in this area, including computational modeling of its electronic properties and experimental synthesis and characterization of its derivatives, is highly encouraged.

Conclusion

This compound stands as a promising yet underexplored molecule in the realm of materials science. Its inherent functionalities offer clear and viable pathways to the synthesis of high-performance polymers and novel azo dyes. While its application in organic electronics is more speculative, the fundamental properties of its molecular structure provide a strong rationale for its investigation. It is our hope that this guide will inspire researchers to explore the full potential of this versatile chemical building block, leading to the development of new and innovative materials.

References

  • This compound - gsrs. Available from: [Link]

  • Chemical Properties of 4-Amino-3-nitro biphenyl (CAS 4085-18-1) - Cheméo. Available from: [Link]

  • Reaction scheme for the synthesis of 3-nitrodiphenylamine 4. - ResearchGate. Available from: [Link]

  • 4-Aminobiphenyl - Wikipedia. Available from: [Link]

  • 4'-Nitro-4-biphenylamine | CAS#:1211-40-1 | Chemsrc. Available from: [Link]

  • Azo violet - Wikipedia. Available from: [Link]

  • The Synthesis of Azo Dyes. Available from: [Link]

  • 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem. Available from: [Link]

  • CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine - Google Patents.
  • Dyes – Azo (Forming Restricted Amines) - ZDHC MRSL. Available from: [Link]

  • WO/2000/035853 METHOD OF PREPARATION OF 4-AMINODIPHENYLAMINE - WIPO Patentscope. Available from: [Link]

  • 3-Nitro(1,1'-biphenyl)-4-ol | C12H9NO3 | CID 13447 - PubChem. Available from: [Link]

  • Azo dyes containing 1,3,4-thiadiazole fragment: synthesis, properties. Available from: [Link]

  • CN1253428C - Method for synthesizing 4-nitro diphenylamine and 4-nitroso diphenylamine or/and their salts - Google Patents.
  • 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem. Available from: [Link]

  • Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal | ACS Applied Polymer Materials - ACS Publications. Available from: [Link]

  • Polymers based on triphenylamine: synthesis, properties, and applications - ResearchGate. Available from: [Link]

  • US6137010A - Method for preparing 4-nitrodiphenylamine and 4-nitrosodiphenylamine from carbanilide - Google Patents.
  • Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s - PMC - NIH. Available from: [Link]

  • Poly(arylene ether)s via Nitro Displacement Reaction: Synthesis of Poly(biphenylene oxide)s Containing Trifluoromethyl Groups from AB Type Monomers - ACS Publications. Available from: [Link]

  • 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf. Available from: [Link]

  • Nitroaromatics as n-type organic semiconductors for field effect transistors - RSC Publishing. Available from: [Link]

  • Genetic Manipulation in Sporothrix Species: Molecular Tools, Challenges, and Applications. Available from: [Link]

  • Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles - MDPI. Available from: [Link]

  • Four‐State Electrochromism in Tris(4‐aminophenyl)amine‐ terephthalaldehyde‐based Covalent Organic Framework | Request PDF - ResearchGate. Available from: [Link]

  • Amino and Nitro Compounds - ResearchGate. Available from: [Link]

  • Application and Development of 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF) - ResearchGate. Available from: [Link]

  • MET 2026 Syllabus (OUT): Check Topics of Physics, Chemistry, Mathematics, Biology and English - Shiksha. Available from: [Link]

Sources

Application Notes and Protocols for Investigating the Biological Activity of 3-Nitro-4-biphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Double-Edged Sword of Nitroaromatics

Nitroaromatic compounds, a class of molecules characterized by the presence of one or more nitro (NO₂) groups attached to an aromatic ring, have long intrigued medicinal chemists. Since the discovery of chloramphenicol, the therapeutic potential of this scaffold has been widely explored, leading to a variety of drugs with antibacterial, antiprotozoal, anticancer, and antihypertensive activities[1][2]. The 3-Nitro-4-biphenylamine backbone represents a compelling, albeit under-investigated, scaffold within this chemical space. The biphenyl moiety offers a lipophilic core that can be crucial for membrane permeability and interaction with biological targets, while the nitro and amino groups provide reactive handles for further chemical modification and are key to its biological activity.

The biological action of nitroaromatic compounds is intrinsically linked to the bioreduction of the nitro group.[1][3] This process, often catalyzed by nitroreductase enzymes present in both microbial and mammalian cells, generates a cascade of reactive intermediates, including nitroso and hydroxylamine species.[4] These intermediates can covalently modify critical biomolecules like DNA and proteins, leading to cytotoxic effects.[5] Furthermore, this reductive activation can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and contributing to cellular damage.[6][7] This mechanism of action is a double-edged sword: it is the basis for their therapeutic efficacy but also a significant source of potential toxicity, including mutagenicity and carcinogenicity.[1][6]

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of this compound derivatives. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step, to empower researchers to explore the therapeutic potential and toxicological profile of this promising class of compounds.

PART 1: Synthesis and Characterization

Rationale for Synthetic Approach

The synthesis of this compound derivatives can be approached through several established methods in organic chemistry. A common and effective strategy is the nucleophilic aromatic substitution (SNAAr) reaction. This involves the condensation of an aniline derivative with a suitably activated nitroaromatic ring. For the synthesis of the core this compound scaffold, a plausible route involves the reaction of 3-nitroaniline with a 4-halobiphenyl or the reaction of 4-aminobiphenyl with a 1-halo-3-nitrobenzene. The choice of reactants and conditions will influence the yield and purity of the final product. The following protocol is a generalized method adapted from the synthesis of similar diphenylamine derivatives.[8][9]

Protocol: Synthesis of this compound

Materials:

  • 4-Bromobiphenyl

  • 3-Nitroaniline

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Toluene (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobiphenyl (1.0 eq), 3-nitroaniline (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Add anhydrous toluene to the flask to create a suspension.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, NO₂).

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

PART 2: In Vitro Biological Evaluation

Antimicrobial Activity

The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents.[2][5] The following protocols are designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the synthesized derivatives.

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and clinically relevant resistant strains.

  • Culture Preparation: Grow the microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase. Adjust the inoculum density to approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assessment

Evaluating the cytotoxicity of novel compounds against mammalian cell lines is a critical step in drug discovery to assess their therapeutic index.[10][11]

  • Cell Culture: Culture a relevant cancer cell line (e.g., HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK-293) in appropriate media supplemented with fetal bovine serum and antibiotics.[12]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 24-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment

Given that the metabolic activation of nitroaromatic compounds can lead to DNA damage, assessing the genotoxic potential is crucial.[7] The Ames test is a widely used bacterial reverse mutation assay to detect the mutagenic properties of chemical compounds.[13]

  • Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[7]

  • Exposure: Pre-incubate the bacterial strain, the test compound at various concentrations, and the S9 mix (if used) in a test tube.

  • Plating: Mix the contents with molten top agar and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

PART 3: Mechanism of Action Studies

Understanding the mechanism of action is fundamental to optimizing the therapeutic properties and mitigating the toxicity of this compound derivatives.

Nitroreductase Activity Assay

This assay determines if the test compounds are substrates for nitroreductase enzymes, which is a key step in their bioactivation.

  • Enzyme and Substrate: Use purified E. coli nitroreductase and NADPH as a cofactor.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, NADPH, and the test compound in a suitable buffer.

  • Monitoring: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Analysis: The rate of NADPH consumption is indicative of the nitroreductase activity towards the test compound.

Reactive Oxygen Species (ROS) Detection

The generation of ROS is a potential downstream effect of nitroaromatic bioreduction.

  • Cell Culture and Treatment: Culture cells (e.g., HepG2) in a 96-well plate and treat them with the test compound.

  • Probe Loading: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Data Presentation and Visualization

Table 1: Summary of In Vitro Biological Activity
Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. HCT116IC₅₀ (µM) vs. HEK-293Ames Test (TA98 +S9)
This compound DataDataDataDataData
Derivative 1 DataDataDataDataData
Derivative 2 DataDataDataDataData
Control Drug DataDataDataDataData
Diagrams

Mechanism of Action This compound This compound Nitroreductase (NTR) Nitroreductase (NTR) This compound->Nitroreductase (NTR) Bioreduction Reactive Intermediates Reactive Intermediates Nitroreductase (NTR)->Reactive Intermediates e.g., Nitroso, Hydroxylamine Cellular Damage Cellular Damage Reactive Intermediates->Cellular Damage DNA/Protein Adducts ROS ROS Reactive Intermediates->ROS Redox Cycling ROS->Cellular Damage Oxidative Stress

Caption: Proposed mechanism of bioactivation for this compound derivatives.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_moa Mechanism of Action Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Characterization->Antimicrobial Assay (MIC) Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Assay (IC50) Genotoxicity Assay (Ames) Genotoxicity Assay (Ames) Cytotoxicity Assay (IC50)->Genotoxicity Assay (Ames) NTR Assay NTR Assay Genotoxicity Assay (Ames)->NTR Assay ROS Assay ROS Assay NTR Assay->ROS Assay

Caption: Integrated workflow for the evaluation of this compound derivatives.

References

  • Abreu, P. A., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • Kalyanaraman, B., et al. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology. [Link]

  • Abreu, P. A., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

  • Isabelle, M., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

  • Ayuk, E. L., et al. (2018). Reaction scheme for the synthesis of 3-nitrodiphenylamine 4. ResearchGate. [Link]

  • Hatcher, J. F., & Swaminathan, S. (1995). Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species. Mutation Research/Genetic Toxicology. [Link]

  • CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.
  • Mersch-Sundermann, V., et al. (1996). Genotoxicity testing of nitro musks with the SOS-chromotest and the sister-chromatid exchange test. Environmental Science and Pollution Research. [Link]

  • Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • EBPI. (n.d.). Drug Discovery - Biotoxicity. biotoxicity.com. [Link]

  • Li, H. H., et al. (2022). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. Archives of Toxicology. [Link]

  • Cuevas, M. D. R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • WO/2000/035853 METHOD OF PREPARATION OF 4-AMINODIPHENYLAMINE. WIPO Patentscope. [Link]

  • CN1253428C - Method for synthesizing 4-nitro diphenylamine and 4-nitroso diphenylamine or/and their salts.
  • Tarcsay, A., & Keserű, G. M. (2011). In silico predictions of genotoxicity for aromatic amines. Current Computer-Aided Drug Design. [Link]

  • Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Hirayama, T., et al. (1986). Mutagenic reactivities of 3,4-dinitrobiphenyl derivatives. Mutation Research. [Link]

  • Ionescu, D., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Molecules. [Link]

  • Khan, S. (2007). Accelerated Cytotoxicity Mechanism Screening of 4-Aminobiphenyl in an in vitro Hepatocyte Inflammation Model. University of Guelph Thesis. [Link]

  • Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [Link]

  • US6137010A - Method for preparing 4-nitrodiphenylamine and 4-nitrosodiphenylamine
  • Liu, Y., & Zhang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Omega. [Link]

  • Ali, M. A., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry. [Link]

  • acute cytotoxicity assays: Topics by Science.gov. science.gov. [Link]

  • Wang, X., et al. (2020). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances. [Link]

  • Revanasiddappa, B. C., et al. (2016). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Escher, B. I., et al. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. Environmental Health Perspectives. [Link]

  • Inoue, H., et al. (2002). Determination of nitrotyrosine and related compounds in biological specimens by competitive enzyme immunoassay. Redox Report. [Link]

  • Bostian, K. A., et al. (2010). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Nitro-4-biphenylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in various industrial and pharmaceutical applications, achieving a high-yield, high-purity synthesis of this compound is critical. This document provides in-depth, field-proven insights based on established chemical principles and peer-reviewed literature.

Introduction: The Synthetic Challenge

The synthesis of this compound, or 3-Nitro-[1,1'-biphenyl]-4-amine, involves the formation of a carbon-nitrogen (C-N) bond between an aniline derivative and an aryl partner. The primary challenges in this synthesis are often low conversion rates, the formation of significant side products, and difficulties in purification. The presence of a nitro group, while a useful synthetic handle, introduces functional group compatibility issues that must be carefully managed.

This guide will focus on troubleshooting two of the most powerful and versatile methods for aryl amine synthesis: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination .

Section 1: Troubleshooting the Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at high temperatures.[1][2] While cost-effective, it is notorious for requiring harsh reaction conditions and can be prone to low yields if not properly optimized.

Frequently Asked Questions (FAQs)

Question 1: My Ullmann reaction shows low conversion or has stalled completely. What are the most probable causes?

This is a common issue often traced back to three key areas: catalyst activity, reaction temperature, and solvent choice.

  • Expertise & Causality: The Ullmann reaction is kinetically demanding and requires significant thermal energy to proceed, often necessitating temperatures well above 150 °C.[1][3] The catalytic cycle is believed to involve copper(I) species, and the reaction's success is highly dependent on the quality and activation state of the copper source. Commercially available copper powder can have a passivating oxide layer that inhibits reactivity. High-boiling, polar aprotic solvents are essential to dissolve the reactants and achieve the required temperatures.[1][2]

  • Troubleshooting Workflow:

    Start Low Conversion Detected Cat_Check Is the Copper Catalyst Active? Start->Cat_Check Temp_Check Is the Temperature Sufficiently High? Cat_Check->Temp_Check Yes Activate_Cu Action: Activate Copper (e.g., with Zn/H2O) Cat_Check->Activate_Cu No Solvent_Check Is the Solvent Appropriate? Temp_Check->Solvent_Check Yes Increase_Temp Action: Increase Temperature (>180 °C) Temp_Check->Increase_Temp No Success Improved Yield Solvent_Check->Success Yes Change_Solvent Action: Switch to NMP, DMF, or Nitrobenzene Solvent_Check->Change_Solvent No Activate_Cu->Temp_Check Increase_Temp->Solvent_Check Change_Solvent->Success

    Caption: Troubleshooting workflow for low conversion in Ullmann reactions.

  • Recommended Actions:

IssueRecommended ActionScientific Rationale
Inactive Catalyst Use freshly activated copper powder. A common method is to stir copper sulfate with zinc metal powder in hot water to generate finely divided, active copper.[1][2]This process removes the passivating oxide layer and creates a high-surface-area catalyst, increasing the number of active sites for the reaction.
Insufficient Temperature Increase the reaction temperature, often to 180-210 °C. Ensure your solvent's boiling point can accommodate this.[1]The C-N coupling step has a high activation energy. Sufficient thermal energy is required to drive the reaction forward at a reasonable rate.
Poor Solvent Choice Use a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or nitrobenzene.[1][2]These solvents effectively solubilize the reactants and salts formed during the reaction and allow for the high temperatures needed for the coupling.
Base Incompatibility Use a finely powdered, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4]The base acts as a proton scavenger. Its solubility and surface area are critical. Anhydrous conditions prevent quenching of the base and potential side reactions.

Question 2: I'm observing significant side products like dehalogenation of my aryl halide or homocoupling (biaryl formation). How can I suppress these?

Side reactions are often competitive with the desired C-N coupling and can be minimized by fine-tuning the reaction system, particularly through the use of ligands.

  • Expertise & Causality: The homocoupling of the aryl halide to form a biaryl product is a classic Ullmann reaction that competes with the desired amination.[3][5] Dehalogenation (hydrodehalogenation) can also occur, particularly at very high temperatures or in the presence of proton sources. The addition of a chelating ligand, such as 1,10-phenanthroline or an N,N'-dialkylethylenediamine, can dramatically improve the yield of the amination product. These ligands coordinate to the copper center, stabilizing the key intermediates and accelerating the C-N bond-forming reductive elimination step relative to undesired pathways.[1][6]

  • Recommended Actions:

    • Introduce a Ligand: Add a catalytic amount (10-20 mol%) of a ligand like 1,10-phenanthroline or N,N'-dimethylethylenediamine to the reaction mixture.

    • Control Stoichiometry: Using a slight excess of the amine component can favor the desired cross-coupling reaction over the aryl halide homocoupling.

    • Optimize Temperature: While high temperatures are necessary, excessive heat can promote thermal decomposition and dehalogenation. Find the minimum temperature required for a reasonable reaction rate (e.g., via TLC or LC-MS monitoring).

Section 2: Troubleshooting the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation.[7] It generally proceeds under milder conditions than the Ullmann reaction but requires careful selection of the catalyst system (palladium source, ligand, and base) and strict control of the reaction atmosphere.

Frequently Asked Questions (FAQs)

Question 1: My Buchwald-Hartwig reaction is giving a low yield. Which parameters should I screen first?

The success of this reaction is almost always dependent on the synergistic interplay between the palladium precatalyst, the phosphine ligand, and the base.

  • Expertise & Causality: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[7][8] The ligand's role is paramount: bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos) are needed to promote the crucial, and often rate-limiting, reductive elimination step that forms the C-N bond.[8][9] The base deprotonates the amine to form the palladium-amido complex. However, strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with sensitive functional groups like nitro groups, potentially leading to decomposition or side reactions.[10] Therefore, a weaker base is often a better choice for this specific synthesis.

  • The Buchwald-Hartwig Catalytic Cycle:

    cluster_main Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineCoord [L-Pd(II)(Ar)(HNR'R'')]X OxAdd->AmineCoord Amine Coordination Amido L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido Deprotonation (-Base-H+) Amido->Pd0 Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OxAdd Amine HNR'R'' (Amine) Amine->AmineCoord Base Base Base->AmineCoord Product Ar-NR'R'' (Product) Product->Amido

    Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

  • Recommended Optimization Strategy:

ParameterRecommended ActionScientific Rationale
Ligand Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). The optimal ligand is substrate-dependent.The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps of the catalytic cycle.[7][8]
Base Crucial for this substrate. Avoid strong bases like NaOtBu. Instead, use weaker inorganic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[9][10]The nitro group is highly electron-withdrawing and can be susceptible to nucleophilic attack or degradation by strong alkoxide bases. Weaker bases are competent enough to deprotonate the amine without compromising the nitro group.
Palladium Source Test different palladium precatalysts, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle precatalysts.[8][9]Different precursors can have varying efficiencies in generating the active Pd(0) catalyst in situ, which can impact initiation and overall reaction rate.
Solvent Use strictly anhydrous and deoxygenated aprotic solvents like toluene, dioxane, or THF.Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species, killing the reaction. Water can hydrolyze the base and interfere with the catalytic cycle.

Question 2: The nitro group on my starting material is being reduced during the reaction. How can I prevent this?

Nitro group reduction is a known side reaction in palladium-catalyzed processes, often mediated by the phosphine ligand.

  • Expertise & Causality: Tertiary phosphines, especially electron-rich ones, can act as reducing agents, particularly at elevated temperatures. The classic Staudinger reaction is an example of phosphines reducing an azide, and similar reactivity can be observed with nitro groups, converting them to nitroso, hydroxylamino, or even amino functionalities. This side reaction is highly temperature-dependent.

  • Preventative Measures:

    • Lower the Reaction Temperature: This is the most effective strategy. Modern, highly active catalyst systems (often using specialized biarylphosphine ligands) can facilitate C-N coupling at much lower temperatures (e.g., room temperature to 80 °C) than older systems.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Prolonged heating increases the likelihood of nitro group reduction.

    • Choose Your Ligand Wisely: While bulky, electron-rich ligands are needed for activity, some may be more prone to acting as reductants. If reduction is a persistent issue, screening different classes of ligands may be necessary.

    • Ensure an Inert Atmosphere: While not directly preventing reduction by the phosphine, working under a rigorously inert atmosphere (argon or nitrogen) prevents the formation of palladium-oxygen adducts that can lead to other unpredictable side reactions.

Section 3: Experimental Protocols & Purification

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-3-nitrobiphenyl

This protocol is a starting point and should be optimized for your specific setup.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-3-nitrobiphenyl (1.0 equiv), the amine (1.2 equiv), the chosen biarylphosphine ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) followed by anhydrous, deoxygenated toluene via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (start by screening 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Purification Troubleshooting:

  • Common Impurities: Unreacted starting materials, homocoupled biaryl, and the reduced aniline byproduct.

  • Strategy: Flash chromatography is typically the most effective method. A gradient of increasing ethyl acetate in hexanes will usually provide good separation. The desired product is quite polar due to both the nitro and amino groups. If the product crystallizes after chromatography, a final recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can further enhance purity.[4]

References

  • Wikipedia. (n.d.). Ullmann condensation.
  • ResearchGate. (2018). Reaction scheme for the synthesis of 3-nitrodiphenylamine 4.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). Triphenylamine.
  • Google Patents. (n.d.). CN102442914A - Method for synthesizing 4-nitrotriphenylamine by palladium catalysis.
  • Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Beilstein Journals. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane.
  • BenchChem. (n.d.). The Synthesis of 4-Aminodiphenylamine: A Comprehensive Technical Guide.
  • Google Patents. (n.d.). CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Nitrodiphenylamine from Aniline and Nitrobenzene.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • WIPO Patentscope. (2000). WO/2000/035853 METHOD OF PREPARATION OF 4-AMINODIPHENYLAMINE.
  • Google Patents. (n.d.). CN1253428C - Method for synthesizing 4-nitro diphenylamine and 4-nitroso diphenylamine or/and their salts.
  • ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.
  • ACS Publications. (2024).
  • ResearchGate. (2016). Resource-efficient technology to produce 4-aminodiphenylamine.
  • Chemguide. (n.d.). The preparation of phenylamine (aniline).
  • BenchChem. (2025). Synthesis of 4-Aminodiphenylamine from Nitrobenzene and Aniline: A Technical Guide.
  • ResearchGate. (2018). THE STORY OF 4-AMINODIPHENYLAMINE.
  • Google Patents. (2015). US20150045584A1 - Process for preparing 4-aminodiphenylamine.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Chemistry LibreTexts. (2023). Preparation of Phenylamine Compounds.
  • Journal of Research of the National Bureau of Standards. (n.d.).
  • NIH - PMC. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.
  • Google Patents. (n.d.). CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.
  • ResearchGate. (n.d.). Recent advances in the synthesis of nitroolefin compounds.

Sources

Technical Support Center: Purification of Crude 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 3-Nitro-4-biphenylamine. This document provides in-depth, field-proven insights and troubleshooting strategies for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The primary and most effective purification techniques are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity.[1]

  • Recrystallization: Ideal for crude material that is already relatively pure (>85-90%) and contains small amounts of impurities with different solubility profiles. It is a rapid and scalable method for obtaining highly crystalline, pure material.[2]

  • Column Chromatography: The method of choice for complex mixtures containing multiple byproducts, unreacted starting materials, or impurities with similar solubility to the desired product. It offers superior separation based on differential adsorption to a stationary phase.[3][4]

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities typically originate from the synthetic route, which commonly involves the nitration of 4-aminobiphenyl. Potential impurities include:

  • Unreacted Starting Material: Residual 4-aminobiphenyl.

  • Isomeric Byproducts: Nitration at other positions on the biphenyl rings, such as 2-nitro-4-biphenylamine.[1][5]

  • Over-Nitrated Products: Dinitro derivatives, such as 3,x'-dinitro-4-biphenylamine.[6]

  • Oxidation/Degradation Products: These are often highly colored polymeric species that can arise from the strongly acidic and oxidative nitration conditions, leading to a dark or discolored crude product.[5]

  • Residual Acids: Traces of the nitrating acids (e.g., sulfuric acid, nitric acid) can remain in the crude product.

Q3: How can I assess the purity of my this compound at different stages?

A3: A multi-faceted approach to purity analysis is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. It is also used to identify the optimal solvent system for column chromatography and to check the purity of collected fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aromatic amines and nitroaromatics.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying and quantifying impurities with distinct spectral signatures.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid.

Q4: What are the critical safety precautions for handling this compound?

A4: this compound and its potential precursors carry significant health risks. The parent compound, 4-aminobiphenyl, is a known human carcinogen that has been shown to cause bladder cancer.[8][9] Therefore, extreme caution is mandatory.

  • Engineering Controls: Always handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.[10][11]

  • Waste Disposal: Dispose of all contaminated materials (glassware, gloves, silica gel) as hazardous waste according to your institution's regulations.[12]

  • Accidental Exposure: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air immediately. Seek medical attention for any significant exposure.[10]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures.[2]

Problem 1: My compound will not dissolve, even in the hot solvent.

  • Possible Cause 1: Incorrect Solvent Choice. The solvent may not be suitable for your compound. This compound is a polar molecule, but the biphenyl structure provides significant non-polar character. A solvent of intermediate polarity or a mixed solvent system is often required.

  • Suggested Solution:

    • Systematic Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

    • Increase Solvent Volume: You may not be using enough solvent. Add the solvent in small portions to the heated mixture until the solid just dissolves. Avoid adding a large excess, as this will reduce your final yield.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: Solution is too supersaturated. The solubility of the compound decreases so rapidly upon cooling that it separates as a liquid (oil) before it has time to form an ordered crystal lattice. This is common for lower-melting point solids or when the solution is cooled too quickly.

  • Suggested Solution:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% more volume) to slightly reduce the saturation level.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling is critical for the formation of large, pure crystals.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Problem 3: No crystals form, even after extended cooling.

  • Possible Cause 1: Solution is not sufficiently saturated. Too much solvent was used, and the concentration of the desired compound is below its solubility limit even at low temperatures.

  • Suggested Solution:

    • Evaporate Excess Solvent: Gently heat the solution in the fume hood to boil off a portion of the solvent. Allow the solution to cool again and observe for crystal formation. Be careful not to evaporate too much solvent, which could cause the solution to become supersaturated and oil out.

    • Introduce a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This provides a template for crystallization to begin.

Problem 4: The final product is still highly colored (yellow/brown).

  • Possible Cause: Presence of persistent colored impurities. Highly conjugated or oxidized byproducts can be intensely colored and may co-crystallize with your product.[5]

  • Suggested Solution:

    • Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% by weight) to the solution. The charcoal will adsorb many colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. Proceed with the recrystallization of the clarified filtrate.

Recrystallization Solvent Selection Table
SolventPolarityBoiling Point (°C)Suitability Notes
EthanolPolar Protic78Often a good choice for aromatic amines and nitro compounds.
IsopropanolPolar Protic82Similar to ethanol, but less volatile. Can lead to better crystal growth.
Ethyl AcetatePolar Aprotic77Good for compounds of intermediate polarity.
TolueneNon-polar111May be useful in a mixed-solvent system with a more polar solvent like ethanol or ethyl acetate.
Ethanol/WaterMixedVariableA powerful mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to clarify, then cool.
Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).[3]

Problem 1: Poor separation between my product and an impurity (spots overlap on TLC).

  • Possible Cause: Incorrect Solvent System (Eluent). The polarity of the eluent is not optimized to achieve differential migration of the components.[5]

  • Suggested Solution:

    • Systematic Eluent Screening: Use TLC to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35. The impurity should be as far from this value as possible. Test various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane).

    • Use a Gradient Elution: Start with a less polar solvent system to allow the less polar impurities to elute first. Gradually increase the polarity of the eluent over the course of the separation to then elute your more polar product. This can significantly improve the resolution of closely-eluting compounds.[13]

Problem 2: My compound is streaking on the TLC plate and won't elute from the column.

  • Possible Cause: Strong Acid-Base Interaction. The basic amine group on your compound is interacting too strongly with the acidic silanol groups on the surface of the silica gel.[14]

  • Suggested Solution:

    • Add a Competing Base: Add a small amount of triethylamine (Et₃N) or ammonia to your eluent (typically 0.5-1%). This will neutralize the acidic sites on the silica, allowing your basic compound to elute properly.[14]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a functionalized silica gel (e.g., amine-functionalized silica).[14]

Problem 3: The column bed has cracked or has air bubbles.

  • Possible Cause: Improper Packing or Running. The column was not packed uniformly, or it ran dry at some point during the separation. Cracks and channels lead to poor separation as the compound will bypass the stationary phase.[13]

  • Suggested Solution:

    • Proper Packing Technique: Pack the column using a slurry method. Mix the silica gel with your initial, non-polar eluent to form a smooth slurry, then pour it into the column and allow it to settle with gentle tapping. Never let the solvent level drop below the top of the silica bed.

    • Use Flash Chromatography: Applying positive pressure (air or nitrogen) to the top of the column helps to pack the silica bed tightly and provides a faster, more efficient separation. This technique is known as flash chromatography and is the standard in modern organic synthesis.[3]

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, select an appropriate solvent or solvent system (e.g., isopropanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling on a hot plate with stirring. Add more hot solvent in small portions until all the solid has just dissolved.

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to appear, you can move the flask to an ice-water bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

  • Analysis: Determine the melting point and assess purity via TLC or HPLC.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system (e.g., 80:20 Hexanes:Ethyl Acetate) that gives your product an Rf of ~0.3.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Pack the column using the slurry method with your initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.[13]

  • Elution: Carefully add the eluent to the column and apply pressure to begin the separation. Collect fractions in an ordered array of test tubes.

  • Fraction Analysis: Monitor the composition of the eluted fractions using TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Analysis: Confirm the purity of the final product using appropriate analytical methods (NMR, HPLC, etc.).

Visualizations
General Purification Workflow

PurificationWorkflow Crude Crude this compound Analysis1 Initial Purity Assessment (TLC, NMR) Crude->Analysis1 Decision Purity > 90%? Analysis1->Decision Recrystallize Recrystallization Decision->Recrystallize Yes Column Column Chromatography Decision->Column No Analysis2 Final Purity Analysis (HPLC, MP, NMR) Recrystallize->Analysis2 Column->Analysis2 Pure Pure Product Analysis2->Pure

Caption: Decision workflow for selecting a purification method.

Troubleshooting: Oiling Out During Recrystallization

OilingOutTroubleshooting Start Compound 'Oils Out' During Cooling Action1 Re-heat to Redissolve Oil Start->Action1 Action2 Add 1-5% More Hot Solvent Action1->Action2 Action3 Allow to Cool Slowly (Insulate if needed) Action2->Action3 Check1 Crystals Form? Action3->Check1 Success Continue Cooling & Isolate Pure Crystals Check1->Success Yes Failure Still Oils Out Check1->Failure No Action4 Repeat Action2 or Change Solvent System Failure->Action4

Sources

Technical Support Center: Synthesis of 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals

Subject: Troubleshooting Guide and FAQs for Side Reactions in 3-Nitro-4-biphenylamine Synthesis

This document provides in-depth technical guidance for the synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications. The focus is on identifying, understanding, and mitigating common side reactions to improve yield, purity, and overall process robustness. This guide is structured to address specific issues encountered during laboratory experiments in a direct question-and-answer format.

I. Troubleshooting Guide: Common Issues &amp; Solutions

This section addresses specific experimental problems, providing explanations for their root causes and actionable steps for resolution.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield, or I have failed to isolate the desired product. What are the likely causes and how can I fix this?

A: Low or no yield is a common but multifaceted problem. The cause often lies in the choice of synthetic route and the specific reaction conditions. The synthesis of this compound is not a trivial transformation and requires careful control over several parameters. Let's break down the potential issues based on common synthetic strategies:

Scenario A: Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1][2][3] However, its success is highly dependent on the catalyst system and reaction conditions.

  • Causality:

    • Catalyst Inactivity: The Pd(0) active species may not have been generated efficiently from the Pd(II) precatalyst, or it may have been poisoned by impurities. The choice of phosphine ligand is also critical; ligands that are not sufficiently electron-rich or are sterically hindered can slow down or halt the catalytic cycle.[4]

    • Incorrect Base: The base plays a crucial role in the deprotonation of the amine, which is a key step in the catalytic cycle.[4] A base that is too weak may not be effective, while a base that is too strong can lead to side reactions, such as the decomposition of starting materials or the product. For instance, strong bases like KOtBu can be incompatible with nitro groups.[2]

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the solubility of reactants and the stability of catalytic intermediates.

  • Troubleshooting Steps:

    • Catalyst System:

      • Ensure you are using a high-quality palladium source and ligand. Consider using a pre-formed Pd(0) catalyst or a more robust ligand system like those developed by Buchwald (e.g., XPhos, SPhos).[4]

      • Perform the reaction under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst.

    • Base Selection:

      • For substrates with sensitive functional groups like nitro groups, a weaker base such as K₂CO₃ or Cs₂CO₃ may be more appropriate, although this might require higher temperatures or longer reaction times.[2]

    • Solvent Choice:

      • Anhydrous, degassed solvents are essential. Toluene, dioxane, and THF are commonly used.[2] Ensure your solvent is free of water and oxygen.

Scenario B: Copper-Catalyzed Cross-Coupling (e.g., Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation, but it often requires harsh reaction conditions.[5][6][7]

  • Causality:

    • High Activation Energy: Ullmann reactions typically require high temperatures (often >150 °C), which can lead to thermal decomposition of starting materials or products, especially those containing nitro groups.[5]

    • Copper Source: The reactivity of the copper catalyst can vary significantly depending on its preparation method. "Activated" copper powder is often required.[6]

    • Stoichiometry: Stoichiometric or near-stoichiometric amounts of copper are often necessary, which can lead to difficult purification.[5]

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature to find a balance between a reasonable reaction rate and minimizing decomposition.

    • Catalyst System:

      • Consider using a more modern Ullmann-type protocol with a soluble copper(I) salt (e.g., CuI) and a ligand such as phenanthroline or an N,N-dimethylglycine.[8] These systems often allow for lower reaction temperatures.

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[5][9] Ensure the solvent is anhydrous.

Issue 2: Formation of Significant Impurities

Q: My crude product shows multiple spots on TLC, and NMR analysis indicates the presence of significant impurities. What are the likely side reactions, and how can I suppress them?

A: The formation of impurities is a clear indication of competing side reactions. Identifying these byproducts is the first step toward mitigating their formation.

Common Side Reactions and Their Mitigation:
  • Over-Nitration:

    • Causality: If the synthesis involves a nitration step on a biphenylamine precursor, harsh nitrating conditions (e.g., excess nitric acid/sulfuric acid, high temperatures) can lead to the formation of dinitro- or trinitro-biphenylamine isomers.[10][11]

    • Mitigation:

      • Use a milder nitrating agent, such as ammonium nitrate with trifluoroacetic anhydride.[11]

      • Carefully control the stoichiometry of the nitrating agent (e.g., 1.05-1.1 equivalents).

      • Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent.[11]

  • Homocoupling of Starting Materials:

    • Causality: In cross-coupling reactions like the Suzuki or Ullmann reactions, homocoupling of the aryl halide or the organoboron reagent can occur, leading to the formation of biphenyl or other symmetric biaryls.[12] This is particularly an issue in Ullmann reactions.[7]

    • Mitigation:

      • For Suzuki Coupling: Optimize the palladium catalyst and base combination. Ensure slow addition of the aryl halide to the reaction mixture containing the boronic acid and catalyst.

      • For Ullmann Coupling: Use a ligand-accelerated protocol to favor the cross-coupling pathway.

  • Reduction of the Nitro Group:

    • Causality: The nitro group can be sensitive to certain reducing agents or reaction conditions. For example, in palladium-catalyzed reactions, if a source of hydride is present (e.g., from certain bases or solvents), reduction of the nitro group to an amino group can occur.

    • Mitigation:

      • Choose a base that is not a hydride source.

      • Ensure that the reaction is performed under an inert atmosphere to prevent side reactions that could generate reducing species.

  • Formation of Azoxy and Azo Compounds:

    • Causality: In reactions involving aniline and nitrobenzene, particularly under basic conditions, condensation reactions can lead to the formation of azoxybenzene and azobenzene derivatives.[13]

    • Mitigation:

      • Protecting the amino group of aniline before the condensation reaction can prevent this side reaction.[13]

      • Careful control of the reaction temperature and stoichiometry is crucial.

Issue 3: Difficulty in Product Purification

Q: I have obtained a crude product, but I am struggling to purify it to the desired level. What are the best practices for purifying this compound?

A: Purification challenges often arise from the presence of closely related impurities or the physical properties of the product itself.

  • Causality:

    • Similar Polarity of Impurities: Isomeric byproducts or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Product Tailing on Silica Gel: The amino group in the product can interact with the acidic silica gel, leading to tailing and poor separation.

    • Thermal Instability: The product may be sensitive to heat, making distillation a less viable option.

  • Purification Strategies:

    • Column Chromatography:

      • To reduce tailing, add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system.

      • Use a gradient elution to improve separation between closely eluting compounds.

    • Recrystallization:

      • If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) can be a highly effective method for removing impurities.

    • Acid-Base Extraction:

      • The basic amino group allows for selective extraction into an acidic aqueous solution. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. This is a good method for removing non-basic impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What is the most reliable and scalable synthetic route to this compound?

A1: While several routes exist, a two-step approach is often the most reliable and scalable:

  • Suzuki-Miyaura Coupling: Coupling of 4-bromo-2-nitroaniline with phenylboronic acid. The Suzuki-Miyaura reaction is generally high-yielding, has a broad functional group tolerance, and uses readily available starting materials. The reaction conditions are typically mild, which is advantageous for the thermally sensitive nitro group.
  • Nitration of 4-Aminobiphenyl: This route involves the nitration of commercially available 4-aminobiphenyl. However, controlling the regioselectivity of the nitration can be challenging, and mixtures of isomers are often obtained.[10]

For research and early-stage development, the Suzuki-Miyaura coupling often provides a more direct and cleaner route to the desired product.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable eluent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting materials, product, and any major byproducts. Staining with a UV lamp (254 nm) is usually sufficient for visualization. For more quantitative analysis, HPLC or GC-MS can be used on aliquots taken from the reaction mixture.

Q3: What are the key analytical techniques for characterizing the final product?

A3: A combination of techniques should be used to confirm the identity and purity of this compound:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
  • Mass Spectrometry (MS): To determine the molecular weight of the product.
  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the amine, and the symmetric and asymmetric stretches of the nitro group.
  • Melting Point: A sharp melting point is indicative of high purity.

Q4: Are there any specific safety precautions I should take when working with these reactions?

A4: Yes, several safety precautions are essential:

  • Nitro Compounds: Many nitroaromatic compounds are potentially explosive, especially when heated. Handle them with care and avoid excessive heat or shock.
  • Palladium and Copper Catalysts: These heavy metal catalysts can be toxic. Avoid inhalation of dust and skin contact.
  • Solvents: Many of the organic solvents used are flammable and/or toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
  • Bases: Strong bases like KOtBu are corrosive. Handle with care.

III. Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

  • Materials and Reagents:
    • 4-Bromo-2-nitroaniline
    • Phenylboronic acid
    • Palladium(II) acetate [Pd(OAc)₂]
    • Triphenylphosphine (PPh₃)
    • Potassium carbonate (K₂CO₃)
    • Toluene
    • Ethanol
    • Water
    • Ethyl acetate
    • Hexane
    • Brine
    • Anhydrous sodium sulfate (Na₂SO₄)
  • Procedure:
    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
    • Add toluene, ethanol, and water in a 4:1:1 ratio to the flask.
    • Bubble argon gas through the mixture for 15-20 minutes to degas the solution.
    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.
    • Wash the organic layer with water and then with brine.
    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
    • Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

IV. Visualizations

Diagram 1: Suzuki-Miyaura Coupling for this compound Synthesis

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 4-Bromo-2-nitroaniline 4-Bromo-2-nitroaniline Suzuki_Reaction Suzuki-Miyaura Coupling 4-Bromo-2-nitroaniline->Suzuki_Reaction Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Suzuki_Reaction Pd_catalyst Pd(OAc)₂ / PPh₃ Pd_catalyst->Suzuki_Reaction Base K₂CO₃ Base->Suzuki_Reaction This compound This compound Suzuki_Reaction->this compound

A simplified workflow for the Suzuki-Miyaura synthesis.

Diagram 2: Common Side Reactions in this compound Synthesis

Side_Reactions cluster_side_reactions Potential Side Reactions Desired_Reaction Desired Reaction: Synthesis of this compound Over_Nitration Over-Nitration (Dinitro products) Desired_Reaction->Over_Nitration Harsh nitrating conditions Homocoupling Homocoupling (e.g., Biphenyl) Desired_Reaction->Homocoupling Inefficient cross- coupling catalyst Nitro_Reduction Nitro Group Reduction (Amino product) Desired_Reaction->Nitro_Reduction Presence of reducing species Azo_Formation Azo/Azoxy Formation Desired_Reaction->Azo_Formation Condensation of aniline/nitrobenzene

Sources

3-Nitro-4-biphenylamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Nitro-4-biphenylamine. It addresses common questions and troubleshooting scenarios related to the compound's stability and storage, ensuring the integrity of your experiments and the safety of your laboratory personnel.

I. Core Concepts: Understanding the Stability of this compound

This compound is a nitroaromatic compound, a class of molecules known for their chemical reactivity and potential for degradation under certain conditions. The presence of both a nitro group (-NO₂) and an amino group (-NH₂) on the biphenyl scaffold introduces specific sensitivities that must be managed to ensure the compound's integrity. While specific, comprehensive stability studies on this compound are not extensively published, we can infer its stability profile based on the known behavior of related nitroaromatic amines and general principles of chemical stability.

Forced degradation studies, which intentionally expose a compound to harsh conditions, help elucidate its intrinsic stability and potential degradation pathways.[1][2] These studies typically investigate the effects of hydrolysis, oxidation, photolysis, and thermal stress.[2][3] Functional groups like nitroaromatic moieties are known to be susceptible to degradation under these conditions.[2]

II. Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It is also recommended to store the compound locked up or in an area accessible only to authorized personnel due to its potential hazards. While a specific temperature may be provided on the product label, storage in a standard laboratory refrigerator (2-8°C) is a common practice for enhancing the stability of many chemical reagents.

Q2: Is this compound sensitive to light?

Yes, as a general precaution for nitroaromatic compounds, exposure to light, especially UV light, should be minimized. Photostability studies are a key component of forced degradation testing to identify any potential for light-induced degradation. To mitigate this risk, store the compound in an amber or opaque vial to protect it from light.

Q3: How should I handle this compound to avoid degradation and ensure safety?

Due to its potential toxicity and carcinogenicity, all handling of this compound should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid inhalation of dust or fumes.

Q4: What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4] Nitroaromatic compounds can react vigorously with these substances.

Q5: I've had the compound in storage for a while. How can I check for potential degradation?

Visual inspection is the first step. Any change in color or physical state could indicate degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to develop stability-indicating assay methods (SIAMs).[5][6][7] A SIAM can separate the intact compound from its degradation products, allowing for accurate quantification of its purity.[5][8]

III. Troubleshooting Guide for Experimental Applications

Unexpected experimental results can often be traced back to the stability and handling of your reagents. This section provides a structured approach to troubleshooting common issues you might encounter when using this compound.

Scenario 1: Low or No Yield in a Reaction
Possible Cause Troubleshooting Action
Degradation of Starting Material Verify Purity: Before starting your reaction, confirm the purity of your this compound stock using an appropriate analytical method like HPLC or TLC. If degradation is suspected, consider purifying the starting material or using a fresh batch.
Improper Handling Review Handling Procedures: Ensure that the compound was weighed and transferred quickly to the reaction vessel, minimizing exposure to air and light. Check that all glassware was clean and dry.
Reaction Conditions Optimize Reaction Parameters: Low yields can result from non-optimal reaction conditions. Re-evaluate parameters such as temperature, reaction time, and solvent purity.
Scenario 2: Appearance of Unexpected Side Products
Possible Cause Troubleshooting Action
Degradation Products as Reactants Analyze for Impurities: The presence of degradation products in your starting material can lead to the formation of unexpected side products. Use a stability-indicating analytical method to check for impurities.
In-situ Degradation Assess Reaction Stability: The reaction conditions themselves (e.g., high temperature, presence of incompatible reagents) may be causing the degradation of this compound. Consider if your reaction conditions are compatible with the compound's known sensitivities.
Contamination Ensure Cleanliness: Thoroughly clean all glassware and ensure the purity of all other reagents and solvents used in the reaction.
Scenario 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Action
Variable Purity of Starting Material Standardize Reagent Quality: Use a consistent source and batch of this compound for a series of experiments. If this is not possible, re-verify the purity of each new batch before use.
Progressive Degradation in Storage Monitor Stock Stability: If a stock solution of the compound is used over an extended period, it may degrade. Prepare fresh stock solutions regularly and store them under the recommended conditions.
Environmental Factors Control Laboratory Environment: Fluctuations in laboratory temperature and humidity can affect the stability of sensitive compounds over time.

IV. Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices for the storage and handling of this compound to maintain its stability and ensure user safety.

  • Receiving: Upon receipt, visually inspect the container for any damage.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.

  • Storage:

    • Store in a tightly sealed, opaque or amber container.

    • Place in a designated, locked, and well-ventilated cabinet for toxic and potentially carcinogenic substances.

    • Maintain a cool and dry environment. If a refrigerator is used, ensure it is suitable for chemical storage.

  • Dispensing:

    • Perform all weighing and handling inside a certified chemical fume hood.

    • Wear appropriate PPE (gloves, safety glasses, lab coat).

    • Minimize the time the container is open to the atmosphere.

  • Disposal: Dispose of any waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Protocol 2: Outline for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[1][2] This protocol provides a general outline for conducting such a study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.

  • Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

V. Visualizations

Diagram 1: Decision Tree for Troubleshooting Low Reaction Yield

troubleshooting_low_yield start Low Reaction Yield Observed check_purity Is the starting material pure? start->check_purity purify Purify or use a new batch of this compound. check_purity->purify No check_handling Were proper handling procedures followed? check_purity->check_handling Yes success Yield Improved purify->success review_handling Review and correct handling and weighing procedures. check_handling->review_handling No check_conditions Are the reaction conditions optimal? check_handling->check_conditions Yes review_handling->success optimize_conditions Re-evaluate and optimize temperature, time, and solvent. check_conditions->optimize_conditions No check_conditions->success Yes optimize_conditions->success

Caption: A workflow to diagnose and resolve low yield in reactions.

Diagram 2: Recommended Storage and Handling Protocol Flowchart

storage_handling_flowchart receive Receive Compound inspect Inspect Container receive->inspect label Ensure Proper Labeling inspect->label store Store in Tightly Sealed, Opaque Container label->store conditions Cool, Dry, Well-Ventilated, Secure Location store->conditions dispense Dispense in Fume Hood with PPE conditions->dispense dispose Dispose of Waste Properly dispense->dispose

Caption: Flowchart for the proper storage and handling of this compound.

VI. Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature See product label; refrigeration (2-8°C) is a good general practice.To slow down potential thermal degradation.
Atmosphere Dry, inert atmosphere if possible.To prevent hydrolytic and oxidative degradation.
Light Exposure Store in the dark (amber or opaque vial).To prevent photolytic degradation.

VII. References

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 21, 2026, from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved January 21, 2026, from [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved January 21, 2026, from [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. (2005). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 21, 2026, from [Link]

  • Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. (1998). PubMed. Retrieved January 21, 2026, from [Link]

  • Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Stability Indicating Assay Method. (2023). IJCRT.org. Retrieved January 21, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product'. (2020). SciSpace. Retrieved January 21, 2026, from [Link]

  • Assay and Stability Testing. (n.d.). Kinam Park. Retrieved January 21, 2026, from [Link]

  • Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). Gsrs. Retrieved January 21, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved January 21, 2026, from [Link]

Sources

Optimizing Reaction Conditions for 3-Nitro-4-biphenylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Nitro-4-biphenylamine. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this and structurally related compounds. We move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes. The primary focus of this guide will be the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of the critical C-C biaryl bond in the target molecule.

Core Synthesis Strategy: The Suzuki-Miyaura Coupling

The synthesis of this compound is most commonly achieved by forming a carbon-carbon bond between two aryl rings. The Suzuki-Miyaura coupling is exceptionally well-suited for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reactants.[1][2]

The general reaction scheme involves the coupling of an aryl halide (or triflate) with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. For this compound, a logical approach is the coupling of a 4-amino-3-nitrophenyl electrophile with phenylboronic acid.

General Reaction Scheme:

The catalytic cycle is the heart of this reaction. Understanding its steps—oxidative addition, transmetalation, and reductive elimination—is fundamental to effective troubleshooting.[1] Oxidative addition is often the rate-determining step.[3]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs Pd0 Pd(0)L_n OxiAdd Oxidative Addition (Ar-X) Pd0->OxiAdd PdII Ar-Pd(II)-X(L_n) OxiAdd->PdII Trans Transmetalation (Ar'-B(OR)2 + Base) PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L_n) Trans->PdII_Ar RedEli Reductive Elimination PdII_Ar->RedEli RedEli->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedEli->Product ArX Aryl Halide (Ar-X) ArX->OxiAdd ArB Arylboronic Acid (Ar'-B(OR)2) ArB->Trans Base Base Base->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for synthesizing this compound?

For a Suzuki coupling, you have two primary disconnection approaches:

  • Route A (Recommended): 4-Bromo-2-nitroaniline coupled with Phenylboronic acid. The C-Br bond is sufficiently reactive. Using an aryl bromide is often a good balance between reactivity and stability. The reactivity order for the halide is generally I > OTf > Br > Cl.[3]

  • Route B: 4-Aminophenylboronic acid coupled with 1-Bromo-2-nitrobenzene. This can also be effective, but boronic acids containing free amino groups can sometimes be less stable or lead to side reactions.

Q2: Why is the choice of palladium catalyst and ligand so critical?

The catalyst (the palladium source) and the ligand form the active catalytic species. The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition (e.g., formation of palladium black). For coupling an electron-deficient aryl halide like 4-bromo-2-nitroaniline, electron-rich and bulky phosphine ligands are often required.[1] These ligands promote the oxidative addition step and facilitate the final reductive elimination. Palladium-imidazol-2-ylidene complexes (N-heterocyclic carbenes or NHCs) are also highly effective catalysts for these types of transformations.[4]

Q3: What is the role of the base, and how do I choose the right one?

The base plays a crucial role in the transmetalation step. It activates the organoboron compound by forming a more nucleophilic boronate species (-ate complex), which facilitates the transfer of the aryl group from boron to the palladium center.[4]

  • Inorganic Bases: K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. K₃PO₄ is often a good starting point for complex couplings.

  • Organic Bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used but are generally less effective for activating the boronic acid.

  • Fluoride Sources: KF or CsF can be effective, especially when dealing with base-sensitive functional groups.

The choice of base is often linked to the solvent system. For instance, K₃PO₄ is often used in ethereal solvents like dioxane or THF, sometimes with a small amount of water to aid solubility.[2]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction shows low or no conversion to this compound.

Q: I've set up my reaction, but TLC/LC-MS analysis shows only starting materials. What's the likely cause?

A: This points to an issue with the catalytic cycle initiation, most often an inactive catalyst or failed oxidative addition.

  • Pillar 1: Catalyst & Ligand Integrity. Your Pd(0) active species may not have formed or may have decomposed.

    • Expert Insight: While many protocols use Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, these require in-situ reduction to Pd(0) to enter the catalytic cycle. This reduction step can be inefficient. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more reliable. If using a Pd(II) source, ensure your phosphine ligand is not oxidized; use fresh, high-purity ligand.

    • Troubleshooting Steps:

      • Switch to a dedicated Pd(0) catalyst source like Pd(PPh₃)₄.

      • Use a pre-catalyst system with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which are known to be robust.[3]

      • Ensure your ligand is not degraded. Store phosphine ligands under an inert atmosphere.

  • Pillar 2: Oxidative Addition Failure. The C-X bond of your 4-bromo-2-nitroaniline is deactivated or the conditions are too mild.

    • Expert Insight: While a C-Br bond is typically reactive, the strong electron-withdrawing effect of the nitro group and the coordinating effect of the adjacent amino group can influence the electronic properties of the aryl halide.

    • Troubleshooting Steps:

      • Increase Temperature: Suzuki couplings are often sensitive to temperature.[5] Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 80 °C to 100 °C).

      • Switch Halide: If using an aryl chloride, it will be significantly less reactive than the bromide or iodide.[3] Consider synthesizing the 4-iodo-2-nitroaniline starting material for much higher reactivity.

      • Ligand Choice: The ligand is critical. A bulkier, more electron-donating ligand can force the oxidative addition to proceed.

Problem 2: My reaction is messy, with multiple byproducts.

Q: I am forming the product, but my yield is low due to significant byproduct spots on the TLC plate. What are these byproducts and how can I prevent them?

A: The most common byproducts in Suzuki couplings are homocoupled products and protodeboronation of the boronic acid.

  • Issue A: Phenyl-Phenyl Homocoupling (Biphenyl byproduct).

    • Causality: This arises from the coupling of two molecules of your phenylboronic acid. It is often initiated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that consumes the boronic acid.[2]

    • Self-Validating Protocol:

      • Degassing is CRITICAL. Before adding the catalyst, thoroughly degas your solvent and the reaction mixture. This is typically done by bubbling argon or nitrogen through the solution for 20-30 minutes or by using several freeze-pump-thaw cycles.

      • Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

      • Using a direct Pd(0) source can sometimes reduce the amount of "ligandless" Pd(II) species that contribute to homocoupling.[2]

  • Issue B: Protodeboronation (Phenylboronic acid is converted to Benzene).

    • Causality: The boronic acid C-B bond is cleaved and replaced with a C-H bond. This can be caused by excessively high temperatures, prolonged reaction times, or the presence of aqueous acidic or strongly basic conditions that are not conducive to the reaction.

    • Self-Validating Protocol:

      • Optimize Base and Water Content: Use a moderately strong but non-nucleophilic base like K₃PO₄ or Cs₂CO₃. While a small amount of water can be beneficial, excess water can promote protodeboronation. Try running the reaction in anhydrous solvents first, and then titrate in small amounts of water if transmetalation is slow.

      • Control Temperature: Do not overheat the reaction. Find the minimum temperature required for efficient conversion.

      • Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the aryl halide has been consumed.

  • Issue C: Reduction of the Nitro Group.

    • Causality: The nitro group on your substrate can be reduced to an amino group, especially under harsh conditions or with certain catalysts/ligands. Phosphine ligands themselves can act as reducing agents at high temperatures.

    • Self-Validating Protocol:

      • Avoid overly harsh conditions (high temperatures for extended periods).

      • If nitro group reduction is a persistent issue, consider using a different class of ligand, such as an N-heterocyclic carbene (NHC), which may be less prone to this side reaction.

      • Ensure the purity of your starting materials and solvents to avoid contaminants that could act as reducing agents.

Problem 3: I've successfully run the reaction, but purification is difficult.

Q: How can I effectively remove residual palladium and separate my product from boron-containing impurities?

A: A multi-step purification strategy is often required.

  • Step 1: Palladium Removal.

    • Expert Insight: Palladium residues can be highly colored and interfere with subsequent steps or biological assays.

    • Protocol: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, DCM).

      • Filtration: Pass the crude mixture through a short plug of Celite® or silica gel. This will adsorb a significant portion of the palladium black and some polar impurities.

      • Aqueous Wash: Perform an aqueous workup. Washes with aqueous solutions of thiourea or sodium sulfide can help precipitate palladium salts, but can introduce sulfur impurities. A wash with aqueous ammonia or EDTA solution is often effective.

      • Scavengers: For very low levels of palladium, commercially available palladium scavengers (resins functionalized with thiols or other ligands) can be used.

  • Step 2: Boron Impurity Removal.

    • Expert Insight: Boronic acids and their byproducts (boroxines) can be difficult to remove via standard chromatography.

    • Protocol:

      • Base Wash: An extractive wash with a mild aqueous base (e.g., 1M NaOH) can help remove the acidic boronic acid starting material and its byproducts into the aqueous layer. Be cautious if your product has acidic protons.

      • Recrystallization: this compound is a crystalline solid. Recrystallization is an excellent method for purification.[6] Solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points.

      • Chromatography: If recrystallization is insufficient, silica gel column chromatography is the final option. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.

Optimizing Key Reaction Parameters

The following table provides a starting point for optimizing your Suzuki-Miyaura coupling for the synthesis of this compound.

ParameterRecommended OptionsRationale & Expert Insight
Aryl Halide 4-Bromo-2-nitroanilineGood balance of reactivity and stability. Iodide is more reactive but may be less stable/more expensive. Chloride is less reactive and requires more specialized catalysts.[3]
Pd Source Pd(PPh₃)₄, Pd₂(dba)₃Direct Pd(0) sources, often more reliable.[3]
Pd(OAc)₂ + LigandCommon Pd(II) source, requires in-situ reduction.
Ligand PPh₃ (Triphenylphosphine)A standard, cost-effective ligand. May require higher temperatures.
Buchwald Ligands (SPhos, XPhos)Bulky, electron-rich ligands. Excellent for challenging couplings, often allowing for lower catalyst loading and milder temperatures.[3]
NHC Ligands (e.g., IPr)N-Heterocyclic Carbene ligands offer high stability and reactivity, particularly for aryl chlorides.[4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Common inorganic bases. K₃PO₄ is often a good first choice.[2]
Solvent 1,4-Dioxane, Toluene, THF, DMFAprotic polar solvents are typical. Dioxane or Toluene with a small amount of water (e.g., 10:1 ratio) is a very common system.[2]
Temperature 80 - 110 °CHighly reaction-dependent. Start around 80-90 °C and increase if conversion is slow.[5]

Illustrative Experimental Protocol

This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale.

Synthesis of this compound via Suzuki-Miyaura Coupling

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water 10:1) via syringe. The mixture should be stirred under a positive pressure of inert gas.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional solid ligand. Briefly purge the vial with inert gas before adding the catalyst to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-bromo-2-nitroaniline is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) or by silica gel chromatography.

Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_no_conversion Troubleshooting: No Conversion cluster_byproducts Troubleshooting: Byproducts start Reaction Start check_conversion Check Conversion by TLC/LC-MS start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion < 10% messy_reaction Messy Reaction / Byproducts check_conversion->messy_reaction Partial, with byproducts good_conversion Good Conversion check_conversion->good_conversion > 80% inactive_catalyst Possible Cause: Inactive Catalyst no_conversion->inactive_catalyst homocoupling Possible Cause: Homocoupling or Protodeboronation messy_reaction->homocoupling purify Proceed to Workup & Purification good_conversion->purify solution_catalyst Solution: 1. Use direct Pd(0) source 2. Use fresh, bulky ligand 3. Increase temperature inactive_catalyst->solution_catalyst solution_catalyst->start Retry Reaction solution_byproducts Solution: 1. Thoroughly degas system 2. Optimize base/water content 3. Control temperature & time homocoupling->solution_byproducts solution_byproducts->start Retry Reaction

Caption: A decision-making flowchart for troubleshooting common Suzuki coupling issues.

References

  • CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.
  • Optimization of conditions in the Suzuki-Miyaura coupling reaction - ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase - ResearchGate. [Link]

  • triphenylamine - Organic Syntheses Procedure. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Resource-efficient technology to produce 4-aminodiphenylamine - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

Sources

Technical Support Center: 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Common Impurities for Researchers and Drug Development Professionals

Welcome to the technical support guide for 3-Nitro-4-biphenylamine (also known as 4-Amino-3-nitrobiphenyl). This document is designed to provide researchers, medicinal chemists, and process development scientists with expert insights into the common impurities associated with this compound. Understanding the impurity profile is critical for ensuring the accuracy, reproducibility, and safety of your experiments. This guide offers a comprehensive overview in a practical question-and-answer format, complete with troubleshooting workflows and validated protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the most common questions regarding the purity and stability of this compound.

Q1: What are the primary categories of impurities found in this compound?

Impurities in this compound can be broadly classified into four main categories based on their origin:

  • Starting Material Residues: Unreacted precursors from the synthesis process. The most common is 4-aminobiphenyl if the synthesis proceeds via nitration.

  • Isomeric Impurities: Compounds with the same molecular formula (C₁₂H₁₀N₂O₂) but different structural arrangements.[1][2] These are typically formed during the nitration step due to substitution at different positions on the aromatic rings.

  • Synthesis By-products: Unintended molecules formed through side reactions during synthesis. These can include products of over-nitration (dinitro compounds), reduction, or condensation reactions. In related aromatic amine syntheses, by-products like azobenzene and phenazine have been noted.[3][4]

  • Degradation Products: Impurities that form over time due to improper storage or handling, often through exposure to light, heat, or air (oxidation). A common degradation pathway for nitroaromatic compounds is the reduction of the nitro group.[5]

Q2: How do these impurities typically form?

The formation of these impurities is intrinsically linked to the synthesis and chemistry of this compound. A common synthetic route is the electrophilic nitration of 4-aminobiphenyl.[6]

  • Isomer Formation: The amino group (-NH₂) is a powerful ortho-, para- directing group, while the phenyl group is also an ortho-, para- director. In 4-aminobiphenyl, the position para to the amino group is occupied by the phenyl ring. Nitration is therefore directed to the positions ortho to the amino group (positions 3 and 5). While position 3 is the target, substitution at other activated positions on either ring can lead to isomeric impurities like 2'-nitro-4-aminobiphenyl or 4'-nitro-4-aminobiphenyl.

  • By-product Formation: If the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent), over-nitration can occur, leading to dinitro-aminobiphenyl species. Condensation reactions between aromatic amines and nitro compounds can also occur under certain conditions, potentially forming complex heterocyclic structures.[3]

  • Degradation: The nitro group is susceptible to reduction, which can form nitroso, hydroxylamino, or even a diamino derivative (3,4-diaminobiphenyl). The amino group can be oxidized, leading to colored impurities and potential polymerization. The compound should be stored protected from light and air to minimize these degradation pathways.[7]

Q3: How can I assess the purity of my this compound sample?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying purity and detecting non-volatile impurities. A reversed-phase column with UV detection is standard.[]

  • Gas Chromatography (GC): Suitable for volatile impurities, often coupled with Mass Spectrometry (MS) for identification.[9]

  • Mass Spectrometry (MS): Essential for identifying unknown impurities by providing accurate mass information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can detect impurities at levels typically >1%, providing structural information that chromatography cannot.

Q4: What are the best practices for storing this compound?

To maintain its integrity, this compound should be stored under the following conditions:

  • Container: A tightly sealed, airtight container, preferably amber glass to protect from light.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature: Keep in a cool, dry place. Refrigeration is often recommended for long-term storage.

  • Location: Store away from strong oxidizing agents and reducing agents.

Part 2: Troubleshooting Guide - Addressing Experimental Issues

This section provides structured guidance for resolving common experimental problems that may be caused by impurities.

Scenario 1: Unexpected Peaks in Analytical Chromatogram (HPLC/GC)
  • Problem: My analysis of a reaction mixture or the starting material itself shows multiple unexpected peaks. How do I identify the source?

  • Causality: Unexpected peaks are direct evidence of impurities. Their characteristics (e.g., retention time, peak shape) provide clues to their identity. Early-eluting peaks on a reversed-phase HPLC column are typically more polar (e.g., starting materials like 4-aminobiphenyl), while later-eluting peaks may be less polar by-products or degradation products.

  • Troubleshooting Workflow: Follow a logical workflow to diagnose the issue. The diagram below outlines the decision-making process for identifying and resolving contamination.

G Troubleshooting Workflow: Unexpected Chromatographic Peaks start Unexpected Peak Detected in HPLC/GC check_sm Does retention time (RT) match a known starting material or reagent? start->check_sm check_lit Does RT or mass (if MS data) match a known impurity from literature (e.g., isomer)? check_sm->check_lit No id_sm Impurity is unreacted starting material. check_sm->id_sm Yes check_degradation Is the sample old or improperly stored? check_lit->check_degradation No id_isomer Impurity is likely a synthesis-related isomer or by-product. check_lit->id_isomer Yes id_degradation Impurity is likely a degradation product. check_degradation->id_degradation Yes id_unknown Impurity is unknown. Requires further characterization (e.g., LC-MS, NMR). check_degradation->id_unknown No action_purify Action: Purify starting material (See Protocol 2) and re-analyze. id_sm->action_purify id_isomer->action_purify id_degradation->action_purify action_characterize Action: Isolate and identify impurity to understand its impact on the experiment. id_unknown->action_characterize

Caption: Troubleshooting flowchart for identifying unknown peaks.

Scenario 2: Low Reaction Yield or Formation of Side Products
  • Problem: My downstream reaction using this compound is inefficient or produces unexpected side products.

  • Causality: Reactive impurities can compete with the intended substrate, leading to lower yields of the desired product. For instance, if your reaction targets the amino group, any diamino impurity (from the reduction of the nitro group) would be doubly reactive, consuming twice the reagent and complicating purification. Isomeric impurities may react differently, leading to a complex product mixture.

  • Solution Steps:

    • Confirm Purity: First, rigorously assess the purity of your this compound starting material using the methods described in Q3 and Protocol 1.

    • Identify the Culprit: If impurities are present, use LC-MS to get a mass for the unexpected side products in your reaction. See if this mass corresponds to the expected product from a known impurity.

    • Purify the Starting Material: If the starting material is impure, purify it using chromatography or recrystallization (see Protocol 2) before attempting the reaction again. A high-purity starting material is the foundation of a successful experiment.

Part 3: Data, Visualizations, and Protocols

This section provides quantitative data on common impurities, a visualization of their synthetic origin, and detailed experimental protocols for purity assessment and purification.

Table 1: Common Impurities in this compound
Impurity NameChemical StructureLikely OriginAnalytical Signature (Reversed-Phase HPLC)
4-AminobiphenylC₁₂H₁₁NUnreacted Starting MaterialTypically elutes earlier (more polar) than the product.[10][11]
2-Nitro-4-aminobiphenylC₁₂H₁₀N₂O₂Isomeric By-productMay have a retention time very close to the main product; requires optimized chromatography.
4'-Nitro-4-aminobiphenylC₁₂H₁₀N₂O₂Isomeric By-productRetention time will differ from the main product, often eluting later due to polarity changes.[12]
3,x-Dinitro-4-aminobiphenylC₁₂H₉N₃O₄Over-nitration By-productGenerally less polar and will have a longer retention time.
3,4-DiaminobiphenylC₁₂H₁₂N₂Degradation (Reduction)Significantly more polar and will have a much shorter retention time.
Synthetic Pathway and Impurity Formation

The following diagram illustrates a plausible synthetic route for this compound and highlights the stages where common impurities are formed.

G Synthetic Route and Origin of Key Impurities cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways sm 4-Aminobiphenyl (Starting Material) reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) impurity_sm Unreacted 4-Aminobiphenyl sm->impurity_sm Incomplete Reaction product This compound (Desired Product) reagent->product Nitration at C3 impurity_iso 2-Nitro-4-aminobiphenyl (Isomeric By-product) reagent->impurity_iso Nitration at C2 impurity_over Dinitro Species (Over-nitration) product->impurity_over Further Nitration

Caption: Origin of impurities during synthesis.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general-purpose method for assessing the purity of this compound. This method should be optimized for your specific instrument and impurity profile.

  • Objective: To separate and quantify this compound from its potential impurities.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: Ramp linearly from 20% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 20% B

      • 19-25 min: Re-equilibrate at 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at 254 nm and 340 nm, or use DAD to scan from 200-400 nm.

    • Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile or Methanol. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

    • Injection Volume: 10 µL.

    • Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Ensure minor peaks are well-resolved from the main peak for accurate quantification.

Protocol 2: Purification by Recrystallization
  • Objective: To increase the purity of solid this compound by removing soluble impurities.

  • Principle: This technique relies on the difference in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • Methodology:

    • Solvent Screening: Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to find a suitable one. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling. A solvent pair (one in which it is soluble, one in which it is not) can also be effective. Ethanol or an ethanol/water mixture is often a good starting point for moderately polar compounds.

    • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with constant stirring.

    • Hot Filtration (Optional but Recommended): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

    • Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all residual solvent.

    • Validation: Assess the purity of the recrystallized material using the HPLC method in Protocol 1 to confirm the removal of impurities.

References

A comprehensive list of sources to support the claims and protocols within this guide.

  • GENERAL TESTS, PROCESSES AND APPARATUS. (n.d.). Japanese Pharmacopoeia.
  • This compound. (n.d.). GSRS.
  • 4-Amino-4'-nitrobiphenyl. (2025). PubChem. Retrieved January 21, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • This compound. (2025). PubChemLite.
  • 4-Nitrodiphenylamine. (2025). PubChem. Retrieved January 21, 2026, from [Link]

  • Method for synthesizing 4-nitro diphenylamine and 4-nitroso diphenylamine or/and their salts. (2006). Google Patents.
  • A study of the diphenylamine test for aliphatic nitrocompounds. (1954). National Bureau of Standards.
  • Trache, D., & Tarchoun, A. F. (2018). Decomposition pathways of diphenylamine. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine. (2020). Google Patents.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved January 21, 2026, from [Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. (2015). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Process for preparing 4-aminodiphenylamine. (2015). Google Patents.
  • 4-Aminobiphenyl. (2025). PubChem. Retrieved January 21, 2026, from [Link]

  • 4-Aminobiphenyl. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Králik, M. (2018). THE STORY OF 4-AMINODIPHENYLAMINE. ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Degradation Pathways of 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation of 3-Nitro-4-biphenylamine (CAS RN: 4085-18-1). Given the limited direct research on this specific compound, this guide synthesizes information from studies on structurally analogous compounds, including other nitroaromatics and biphenyl derivatives, to provide a robust framework for experimental design, troubleshooting, and data interpretation.

Introduction: Understanding the Fate of this compound

This compound is an organic compound featuring a biphenyl structure substituted with both a nitro group and an amino group.[1] Such compounds are of interest in various fields, including pharmaceutical and materials science, due to their chemical reactivity.[1] The presence of the electron-withdrawing nitro group and the aromatic rings makes these types of compounds generally resistant to oxidative degradation and potentially recalcitrant in the environment.[2] Understanding the degradation pathways of this compound is crucial for assessing its environmental fate, toxicity, and potential for bioremediation.

This guide will explore the probable microbial and chemical degradation pathways, provide detailed troubleshooting for common experimental challenges, and offer standardized protocols for analysis.

Troubleshooting Guide: Navigating Your Degradation Experiments

This section addresses specific issues you may encounter during your research in a question-and-answer format, providing field-proven insights and actionable solutions.

Microbial Degradation Experiments

Question 1: My microbial culture shows slow or no degradation of this compound. What are the likely causes and how can I improve the degradation rate?

Answer:

Several factors can contribute to poor microbial degradation of nitroaromatic compounds.

  • Inappropriate Microbial Consortia: The microorganisms you are using may lack the specific enzymatic machinery to initiate the degradation of this compound. Nitroaromatic compounds are often degraded by specialized microbes that can either utilize them as a source of carbon, nitrogen, and energy, or co-metabolize them in the presence of other growth substrates.[2][3]

    • Solution:

      • Enrichment Cultures: Isolate effective microbial consortia from environments contaminated with similar compounds.

      • Co-metabolism: Supplement your culture media with a primary carbon source (e.g., glucose, succinate) to support microbial growth and induce the production of non-specific enzymes that may fortuitously degrade the target compound.

  • Reductive vs. Oxidative Pathways: The initial step in the biodegradation of many nitroaromatics is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, a process often carried out by nitroreductases.[1][4] This is particularly common under anaerobic or anoxic conditions. Aerobic degradation, on the other hand, often involves oxygenases that hydroxylate the aromatic ring, leading to ring cleavage.

    • Solution:

      • Optimize Aeration: Experiment with different oxygen levels. Start with fully aerobic conditions and incrementally decrease the oxygen supply to favor reductive pathways if oxidative degradation is not observed.

      • Enzyme Assays: If possible, perform enzyme assays for nitroreductases and oxygenases in your microbial culture to determine the dominant metabolic capability.

  • Toxicity of the Parent Compound or Intermediates: this compound or its degradation intermediates could be toxic to your microbial culture, inhibiting growth and metabolic activity. The reduction of nitro groups can sometimes lead to the formation of carcinogenic aromatic amines.[2]

    • Solution:

      • Toxicity Assays: Conduct toxicity tests at various concentrations of this compound to determine the optimal starting concentration for your degradation studies.

      • Fed-Batch Cultures: Instead of a single high-concentration dose, gradually feed the compound to the culture to maintain a low, non-toxic concentration.

Question 2: I'm observing the accumulation of an unexpected intermediate in my microbial culture. How can I identify it and what does it tell me about the degradation pathway?

Answer:

The accumulation of an intermediate is a strong indicator of a metabolic bottleneck. Identifying this compound is key to elucidating the degradation pathway.

  • Hypothesizing the Intermediate: Based on known pathways for similar compounds, you can predict potential intermediates. For this compound, likely initial transformations include:

    • Nitro Reduction: Formation of 3-Nitroso-4-biphenylamine, 3-Hydroxylamino-4-biphenylamine, or 3,4-Diaminobiphenyl.

    • Hydroxylation: Addition of hydroxyl groups to one or both aromatic rings.

  • Identification:

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for identifying unknown compounds. The fragmentation pattern can provide structural information.

    • GC-MS: Gas chromatography-mass spectrometry can also be used, potentially after derivatization to increase the volatility of the intermediate.

    • NMR: If the intermediate can be isolated in sufficient quantity, Nuclear Magnetic Resonance spectroscopy can provide a definitive structural identification.

  • Interpreting the Finding: The identity of the accumulated intermediate provides clues about the enzymatic capabilities of your microorganisms. For example, the accumulation of 3,4-Diaminobiphenyl would suggest that nitroreductases are active, but the subsequent steps for ring cleavage are slow or absent.

Chemical Degradation Experiments (Advanced Oxidation Processes - AOPs)

Question 3: My Fenton oxidation of this compound is inefficient. How can I optimize the reaction?

Answer:

The efficiency of the Fenton process is highly dependent on several parameters.

  • pH: The optimal pH for the Fenton reaction is typically around 3.[5] At higher pH, iron precipitates as ferric hydroxide, reducing the availability of the catalyst. At very low pH, the reaction can be inhibited.

    • Solution: Carefully adjust the initial pH of your solution to 3 and monitor it during the reaction, as it may change.

  • H₂O₂ and Fe²⁺ Concentration: The ratio of hydrogen peroxide to the iron catalyst is critical. An excess of H₂O₂ can scavenge hydroxyl radicals, while too little will limit the reaction rate.

    • Solution: Experiment with different molar ratios of H₂O₂ to Fe²⁺ to find the optimum for your system. A common starting point is a 10:1 molar ratio.

  • Interfering Substances: Other organic or inorganic compounds in your sample matrix can compete for hydroxyl radicals, reducing the degradation efficiency of the target compound.

    • Solution: If possible, purify your sample to remove interfering substances. If not, you may need to increase the dosage of Fenton's reagent.

Question 4: I'm concerned about the formation of toxic byproducts during ozonolysis of this compound. What should I look for?

Answer:

Ozonolysis is a powerful oxidation technique, but it can lead to the formation of various byproducts.[6]

  • Potential Byproducts:

    • Ring-cleavage products: Ozonolysis of aromatic rings can lead to the formation of smaller, oxygenated organic compounds such as carboxylic acids and aldehydes.

    • Nitrated byproducts: In some AOPs, the presence of nitrate ions can lead to the formation of nitrated organic byproducts, which can be more toxic than the parent compound.[7]

    • Polymerization products: Under certain conditions, radical reactions can lead to the formation of larger, polymeric molecules.

  • Analytical Approach:

    • Total Organic Carbon (TOC) Analysis: A decrease in TOC indicates mineralization of the organic compound to CO₂ and water. If the parent compound disappears but the TOC remains high, it indicates the formation of organic byproducts.

    • LC-MS/MS and GC-MS: These techniques are essential for the identification of unknown degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the main proposed microbial degradation pathways for this compound?

A1: Based on the degradation of analogous nitroaromatic compounds, two main initial pathways are proposed:

  • Reductive Pathway: The nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group, forming 3,4-Diaminobiphenyl. This is often followed by enzymatic ring cleavage. This pathway is common under anaerobic conditions.[1][4]

  • Oxidative Pathway: Monooxygenase or dioxygenase enzymes hydroxylate one of the aromatic rings.[8] This hydroxylation can lead to the elimination of the nitro group as nitrite and subsequent ring cleavage. This pathway is typical under aerobic conditions.

Q2: What are the expected products of the complete mineralization of this compound?

A2: Complete mineralization means the breakdown of the organic molecule into inorganic compounds. For this compound, the final products would be carbon dioxide (CO₂), water (H₂O), and inorganic nitrogen (such as nitrate, NO₃⁻, or ammonium, NH₄⁺).

Q3: What are the primary safety concerns when working with this compound and its potential degradation products?

A3: this compound itself may be toxic due to the presence of nitro and amine functional groups.[1] Furthermore, the degradation process can produce intermediates that are also of concern. For example, the reduction of the nitro group can lead to the formation of aromatic amines, some of which are known or suspected carcinogens.[2] It is essential to handle all samples and reaction mixtures with appropriate personal protective equipment and to have a clear plan for waste disposal.

Q4: Which analytical technique is most suitable for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for monitoring the disappearance of the parent compound and the appearance of degradation products.[9] For the identification of unknown intermediates, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[10]

Experimental Protocols

Protocol 1: General Procedure for a Microbial Degradation Study
  • Prepare the Culture Medium: Use a minimal salts medium to ensure that this compound is the primary source of carbon and/or nitrogen, or supplement with a co-substrate if investigating co-metabolism.

  • Inoculation: Inoculate the medium with your microbial culture (pure strain or consortium).

  • Addition of this compound: Add a stock solution of this compound (dissolved in a suitable solvent like acetone or ethanol at a minimal concentration) to the desired final concentration. Include a solvent control.

  • Incubation: Incubate the cultures under controlled conditions (temperature, pH, and aeration).

  • Sampling: At regular time intervals, withdraw aliquots from the cultures.

  • Sample Preparation: Centrifuge the samples to remove microbial cells. Filter the supernatant through a 0.22 µm filter.

  • Analysis: Analyze the supernatant using HPLC-UV to quantify the concentration of this compound and detect any major degradation products.

Protocol 2: Starting HPLC Method for this compound Analysis

This is a starting point and may require optimization for your specific application.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A Phenyl-Hexyl column can also be effective for separating aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.

    • Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where this compound has strong absorbance (e.g., 254 nm, or determine the λmax by running a UV scan).

  • Injection Volume: 10-20 µL.

Visualizations

Proposed Degradation Pathways

G cluster_microbial Microbial Degradation Pathways cluster_reductive Reductive Pathway (Anaerobic) cluster_oxidative Oxidative Pathway (Aerobic) cluster_chemical Chemical Degradation (AOPs) A This compound B 3-Nitroso-4-biphenylamine A->B Nitroreductase F Hydroxylated Intermediates A->F Monooxygenase/ Dioxygenase C 3-Hydroxylamino-4-biphenylamine B->C Nitroreductase D 3,4-Diaminobiphenyl C->D Nitroreductase E Ring Cleavage Products D->E Oxygenases G Ring Cleavage Products F->G Dioxygenase H This compound I Hydroxylated and Ring-Opened Products H->I •OH radicals (e.g., Fenton, Ozonolysis) J Mineralization (CO2, H2O, NO3-) I->J Further Oxidation

Caption: Proposed microbial and chemical degradation pathways for this compound.

Experimental Workflow

G cluster_workflow General Experimental Workflow for Degradation Studies A 1. Experiment Setup (Microbial Culture or Chemical Reactor) B 2. Introduction of This compound A->B C 3. Incubation/Reaction (Time course) B->C D 4. Sampling at Regular Intervals C->D E 5. Sample Preparation (Centrifugation/Filtration) D->E F 6. Analytical Measurement (e.g., HPLC-UV) E->F G 7. Data Analysis (Degradation Kinetics) F->G H 8. Intermediate Identification (LC-MS/MS, GC-MS) F->H If unknown peaks appear

Caption: A typical experimental workflow for studying the degradation of this compound.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Kimura, N., Kitagawa, W., & Kamagata, Y. (n.d.). Biodegradation of Nitrophenol Compounds. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Dzengel, J., Theurich, J., & Bahnemann, D. W. (1997). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 31(11), 3033–3038. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Peng, R.-H., Xiong, A.-S., Xue, Y., Fu, X.-Y., Gao, F., Zhao, W., Tian, Y.-S., & Yao, Q.-H. (2008). Bacterial Degradation of Aromatic Compounds. Applied and Environmental Microbiology, 74(21), 6563–6574. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved January 21, 2026, from [Link]

  • Nikolova, M., & Vasileva-Tonkova, E. (2023). Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology. Microorganisms, 11(11), 2736. [Link]

  • Genesis Water Technologies. (2019, June 20). Pros and Cons of the Advanced Oxidation Process. Retrieved January 21, 2026, from [Link]

  • Wiley Online Library. (n.d.). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved January 21, 2026, from [Link]

  • Schmidt, T. C., Haderlein, S. B., & Schwarzenbach, R. P. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia, 63(1-2), 19–27. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitramine anion fragmentation: a mass spectrometric and Ab initio study. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Bacterial Degradation of Aromatic Compounds. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The Evolving Landscape of Advanced Oxidation Processes in Wastewater Treatment: Challenges and Recent Innovations. Retrieved January 21, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-amine, 3-nitro- on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link]

  • Ingenieria Analitica. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Retrieved January 21, 2026, from [Link]

  • YouTube. (2023, June 2). Mass Spectrometry - Fragmentation. Retrieved January 21, 2026, from [Link]

  • Semple, K. T., Cain, R. B., & Schmidt, S. (1999). Biodegradation of aromatic compounds by microalgae. FEMS Microbiology Letters, 170(2), 291–300. [Link]

  • Saupe, A., & He, J. (1999). High-rate biodegradation of 3- and 4-nitroaniline. Biotechnology and Bioengineering, 62(4), 475–481. [Link]

  • Kumar, A., Kumar, A., & Kumar, S. (2013). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. BioMed Research International, 2013, 925721. [Link]

  • MDPI. (2024, January 10). The Evolving Landscape of Advanced Oxidation Processes in Wastewater Treatment: Challenges and Recent Innovations. Retrieved January 21, 2026, from [Link]

  • Semple, K. T. (1999). Biodegradation of aromatic compounds by microalgae. FEMS Microbiology Letters, 170(2), 291-300. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 21, 2026, from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Ozonolysis. Retrieved January 21, 2026, from [Link]

  • Sun, S. P., Li, C. J., Sun, J. H., Shi, S. H., Fan, M. H., & Zhou, Q. (2007). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. Journal of Hazardous Materials, 149(2), 435–441. [Link]

Sources

Technical Support Center: A-Z Crystallization Guide for 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-Nitro-4-biphenylamine (CAS: 4085-18-1). This guide is designed for researchers, chemists, and pharmaceutical professionals who require high-purity material for their work. Crystallization is a powerful purification technique, but its success hinges on a nuanced understanding of the compound's physicochemical properties and the crystallization process itself.

This document provides field-proven insights and detailed protocols to help you overcome common challenges, optimize your yield, and achieve the desired crystal quality.

Section 1: Foundational Knowledge - Physicochemical Properties

A thorough understanding of this compound's properties is the bedrock of a successful crystallization strategy. The interplay between the polar amino and nitro groups and the nonpolar biphenyl structure dictates its solubility and behavior in various solvents.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4085-18-1[3][4][5]
Molecular Formula C₁₂H₁₀N₂O₂[2][3][4]
Molecular Weight 214.22 g/mol [1][3][4]
Appearance Crystalline solid[2]
Melting Point 120-125 °C[1]
Boiling Point 382.1 °C at 760 mmHg[1]
Density 1.268 g/cm³[1]

Table 2: Qualitative Solubility Profile of this compound

Quantitative solubility data is not widely published. This table is based on the compound's structural properties and known behavior of similar nitroaromatic compounds.[1]

SolventPolarityPredicted Solubility (Cold)Predicted Solubility (Hot)Suitability for Recrystallization
Ethanol Polar ProticSparingly SolubleSolubleExcellent
Methanol Polar ProticSparingly SolubleSolubleGood
Isopropanol Polar ProticPoorly SolubleModerately SolubleGood
Acetone Polar AproticSolubleVery SolublePoor (Too soluble when cold)
Ethyl Acetate Mid-PolarityModerately SolubleVery SolubleFair (May require a co-solvent)
Toluene NonpolarPoorly SolubleModerately SolubleGood
Hexane/Heptane NonpolarInsolubleInsolublePoor (Good as an anti-solvent)
Water Very PolarInsolubleInsolubleUnsuitable

Expert Insight: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Ethanol often represents the best starting point for nitroaromatic amines due to its polarity and hydrogen-bonding capabilities.

Section 2: The Ideal Crystallization Workflow

The following protocol is a robust, self-validating system for the single-solvent recrystallization of this compound. The causality behind each step is explained to empower the user to make informed adjustments.

Diagram: Standard Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B incrementally C Perform hot filtration (if insoluble impurities exist) B->C D Ensure funnel is pre-heated C->D critical detail E Allow filtrate to cool slowly to RT D->E F Cool further in an ice bath E->F to maximize yield G Collect crystals via vacuum filtration F->G H Wash with a small amount of cold solvent G->H I Dry crystals under vacuum H->I

Caption: A standard workflow for purifying this compound.

Step-by-Step Experimental Protocol

Objective: To purify crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Short-stem funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring. Continue adding the solvent dropwise until the solid just dissolves.

    • Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution. This ensures that the maximum amount of product will crystallize upon cooling, leading to a higher yield.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Place a fluted filter paper in a short-stem funnel and rest it on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly.

    • Causality: Pre-heating the funnel and flask prevents the product from crystallizing prematurely on the cold glass surfaces, which would result in significant product loss.

  • Slow Cooling (Crystal Growth): Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a wood block or paper towels). Do not disturb the flask during this period.

    • Causality: Slow cooling promotes the formation of large, well-ordered crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of recrystallization.[6] An ideal crystallization process shows initial crystal growth within 5-20 minutes.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for an additional 15-20 minutes.

    • Causality: The solubility of the compound decreases further at lower temperatures, forcing more of the dissolved product out of the solution and thereby maximizing the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

    • Causality: Washing with cold solvent removes any residual soluble impurities adhering to the crystal surfaces. Using cold solvent minimizes the loss of the desired product, which would redissolve in warm solvent.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it?

A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (120-125 °C for this compound). The compound melts before it can crystallize, forming an immiscible liquid layer. This is a common issue with nitroaromatic compounds.[1]

  • Primary Cause: The boiling point of your chosen solvent is higher than the melting point of the compound, or the concentration of impurities has significantly depressed the melting point.

  • Immediate Solution: Re-heat the entire mixture until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point. Allow this slightly more dilute solution to cool very slowly.

  • Alternative Strategy: Switch to a lower-boiling point solvent. For example, if you used toluene (BP: 111 °C) and encountered oiling, switching to ethanol (BP: 78 °C) would be a logical step.

Q2: The solution has cooled, but no crystals have formed. What should I do?

A2: A lack of crystal formation is typically due to one of two reasons: the solution is not sufficiently saturated, or nucleation has not been initiated.

  • Troubleshooting Steps:

    • Induce Nucleation: Scratch the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches provide a surface for the first crystals to form.[1]

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

    • Reduce Solvent Volume: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume), then allow it to cool again.

    • Cool Further: If crystals still haven't appeared, try cooling the solution in an ice-salt bath for a short period.

Q3: The solid "crashed out" of solution immediately upon cooling. Is this a problem?

A3: Yes, this is a sign of excessively rapid crystallization, which is undesirable because it tends to trap impurities within the crystals.[6] The goal is slow, methodical crystal growth.

  • Cause: The solution was too concentrated (supersaturated) when it began to cool.

  • Solution: Place the flask back on the heat source, re-dissolve the solid completely, and add a small amount of extra solvent (e.g., 1-2 mL for every 100 mg of solid).[6] This will lower the saturation temperature and promote a more controlled cooling and crystallization process.

Q4: My final yield of pure crystals is very low. What are the common causes?

A4: A low yield can be attributed to several factors throughout the workflow:

  • Excess Solvent: Using too much solvent is the most common cause. A significant portion of your product will remain in the mother liquor even after cooling.

  • Premature Crystallization: If you performed a hot filtration without pre-heating your glassware, a substantial amount of product could have been lost on the filter paper and funnel.

  • Inappropriate Solvent Choice: The solvent may be too effective, keeping a large amount of the compound dissolved even at low temperatures.[1] Consider a solvent in which the compound is less soluble when cold.

  • Excessive Washing: Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently chilled, will dissolve and wash away some of your product.

Section 4: Visual Troubleshooting Logic

Use this decision tree to diagnose and solve crystallization problems systematically.

Troubleshooting start Observe Solution After Cooling outcome_crystals Success! Well-formed crystals start->outcome_crystals Crystals form slowly outcome_oil Problem: Oiling Out start->outcome_oil Oily layer separates outcome_none Problem: No Crystals start->outcome_none Solution remains clear outcome_crash Problem: Rapid Crashing start->outcome_crash Solid forms instantly action_oil 1. Re-heat to dissolve 2. Add more solvent 3. Cool slower outcome_oil->action_oil action_none1 1. Scratch flask 2. Add seed crystal outcome_none->action_none1 action_crash 1. Re-heat to dissolve 2. Add more solvent outcome_crash->action_crash action_none2 Boil off some solvent to concentrate action_none1->action_none2 If still no crystals

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]

  • This compound - GSRS. U.S. Food and Drug Administration. Available at: [Link]

  • Cas no 4085-18-1 (3-Nitro-[1,1'-biphenyl]-4-amine). (2024). Kuujia. Available at: [Link]

  • 4-Amino-3-nitro biphenyl - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • 3-Nitro[1,1′-biphenyl]-4-amine - Common Chemistry. CAS. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Nitro-4-biphenylamine and 2-Nitro-4-biphenylamine for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and professional in drug development, the selection of starting materials and intermediates is a critical decision point that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Subtleties in isomeric structure can lead to profound differences in chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of two key isomers: 3-Nitro-4-biphenylamine and 2-Nitro-4-biphenylamine. By grounding our analysis in the fundamental principles of electronic and steric effects, and supporting our predictions with experimental data from analogous compounds, we aim to equip you with the field-proven insights necessary for informed experimental design.

Fundamental Properties Governing Reactivity: An Isomeric Dichotomy

The divergent reactivity of this compound and 2-Nitro-4-biphenylamine is primarily dictated by the placement of the nitro (—NO₂) group relative to the amino (—NH₂) group on the same phenyl ring. This positional difference orchestrates a cascade of electronic and steric consequences that are crucial to understand.

Electronic Effects: The Inductive vs. Resonance Tug-of-War

The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive effect (through-bond polarization) and the resonance effect (delocalization of π-electrons).[1]

  • In this compound , the nitro group is in a meta position relative to the amino group. From this position, it can only exert a strong inductive effect , pulling electron density away from the amino group through the sigma bond framework. The resonance effect of the nitro group does not extend to the meta position, leaving the lone pair on the amino nitrogen more available for donation into the aromatic ring and for participating in reactions.

  • In 2-Nitro-4-biphenylamine , the ortho positioning of the nitro group allows it to exert both a powerful inductive effect and a resonance effect . The resonance effect directly delocalizes the lone pair of electrons from the amino nitrogen, significantly reducing its availability and thereby decreasing the basicity and nucleophilicity of the amine.[2] Furthermore, intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the ortho-nitro group can further sequester the lone pair, reducing its reactivity.[3]

Caption: Structural comparison of this compound and 2-Nitro-4-biphenylamine.

Steric Effects: The "Ortho Effect" and Rotational Barriers

Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, is a major differentiating factor for these isomers.[4]

  • This compound experiences minimal steric hindrance around the amino group from its neighboring substituents (a hydrogen atom and the biphenyl linkage).

  • 2-Nitro-4-biphenylamine is subject to the well-documented "ortho effect."[5] The bulky nitro group is situated directly adjacent to the amino group, creating significant steric congestion. This not only hinders the approach of reagents to the amino group but also destabilizes the transition state of many reactions.[6][7] Additionally, in biphenyl systems, bulky ortho substituents can restrict rotation around the C-C bond connecting the two phenyl rings, potentially leading to atropisomerism where non-interconverting enantiomers can exist.[8] This restricted rotation can further influence the overall three-dimensional shape of the molecule and the accessibility of its reactive sites.

G Start Reagent Approach 3-Nitro This compound (Less Hindered NH2) Start->3-Nitro Unimpeded Path 2-Nitro 2-Nitro-4-biphenylamine (Sterically Hindered NH2) Start->2-Nitro Steric Clash with ortho-NO2 Reaction_3 Faster Reaction 3-Nitro->Reaction_3 Reaction_2 Slower Reaction / Requires Harsher Conditions 2-Nitro->Reaction_2 G cluster_0 Electrophilic Bromination of 3-Nitro-4-(acetylamino)biphenyl cluster_1 Electrophilic Bromination of 2-Nitro-4-(acetylamino)biphenyl A_start 3-Nitro-4-(acetylamino)biphenyl A_prod 5-Bromo-3-nitro-4-(acetylamino)biphenyl A_start->A_prod Br₂ / Acetic Acid B_start 2-Nitro-4-(acetylamino)biphenyl B_prod 5-Bromo-2-nitro-4-(acetylamino)biphenyl B_start->B_prod Br₂ / Acetic Acid

Sources

The Efficacy of 3-Nitro-4-biphenylamine in Key Organic Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic chemistry and drug development, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of available intermediates, 3-Nitro-4-biphenylamine stands out as a versatile scaffold, uniquely functionalized for a range of subsequent chemical modifications. This guide provides an in-depth technical comparison of the efficacy of this compound in pivotal organic reactions, juxtaposed with relevant alternatives. Our analysis is grounded in experimental data to provide actionable insights for laboratory applications.

Introduction to this compound: A Molecule of Strategic Importance

This compound, with the chemical formula C₁₂H₁₀N₂O₂, is a nitro-substituted biphenyl derivative that serves as a valuable intermediate in the synthesis of a variety of organic compounds.[1] Its structure, featuring a biphenyl core, a primary amine, and a nitro group, offers a unique combination of reactive sites. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic rings and the amine, making it a precursor for agrochemicals, dyes, and notably, pharmaceutical agents.[1]

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O₂[2][3]
Molecular Weight214.22 g/mol [1][2]
Melting Point120-125 °C[1]
AppearanceBrown Powder/Solid[4]
SolubilitySoluble in organic solvents like ethanol, acetone, and DMSO[1]

Before delving into its reactivity, it is crucial to acknowledge the safety considerations associated with this compound. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound in a well-ventilated area.

Core Reactivity and Comparative Analysis

The synthetic utility of this compound is primarily centered around two key transformations: the reduction of the nitro group and palladium-catalyzed cross-coupling reactions involving the amine or the aromatic rings.

Reduction of the Nitro Group: Gateway to Functionalized Anilines

The reduction of the nitro group in this compound to a primary amine is a fundamental transformation that opens up a vast chemical space for further derivatization. This reaction is a common strategy for synthesizing substituted anilines.[5][6]

A variety of reagents can be employed for the reduction of aromatic nitro groups, each with its own advantages and limitations in terms of chemoselectivity, reaction conditions, and cost.[7][8]

Comparative Overview of Nitro Group Reduction Methods:

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C Catalytic hydrogenationHigh yield, clean reactionCan also reduce other functional groups (e.g., alkenes, alkynes)[9]
Fe/HCl or Fe/AcOH Metal in acidic mediaCost-effective, mild conditionsStoichiometric amounts of metal required, acidic workup[9]
SnCl₂ Acidic or neutral conditionsMild, good for sensitive substratesStoichiometric tin salts produced as byproducts[7]
Zn/AcOH Metal in acidic mediaMild conditionsStoichiometric amounts of metal required[9]
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic mediaCan be selective for nitro groupsCan sometimes lead to over-reduction or side reactions
LiAlH₄ Anhydrous ether or THFPowerful reducing agentReduces many other functional groups; for aromatic nitro compounds, can lead to azo products[9]

The choice of reducing agent for this compound would depend on the presence of other functional groups in the molecule. For a simple reduction to 4-amino-3-nitrobiphenyl, catalytic hydrogenation (H₂/Pd/C) or metal/acid combinations (Fe/HCl) are generally efficient.[9]

Experimental Protocol: General Procedure for the Reduction of an Aromatic Nitro Group using Tin(II) Chloride

  • Dissolve the nitroaromatic compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine.

  • Purify the product by column chromatography or recrystallization as needed.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The amine functionality and the aromatic rings of this compound are amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of C-N and C-C bonds, respectively.[10][11][12]

The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides or triflates.[10][13] While this compound itself is an amine, its primary amino group can be acylated or otherwise protected, and the resulting derivative can then participate in a coupling reaction with an aryl halide. More commonly, the biphenyl scaffold of this compound, if functionalized with a halide, could be a substrate for amination.

A recent development has shown that nitroarenes themselves can act as electrophilic coupling partners in Buchwald-Hartwig aminations, displacing the nitro group.[14] This opens up the possibility of directly using this compound as an arylating agent.

Conceptual Comparison of Substrates in Buchwald-Hartwig Amination:

SubstrateReactivityKey Considerations
Aryl Bromide Generally good reactivityCommon and commercially available.
Aryl Chloride Less reactive than bromidesOften requires more specialized and bulky phosphine ligands for efficient coupling.[13]
Aryl Triflates Highly reactiveExcellent leaving group, but can be more expensive to prepare.
Nitroarenes Emerging as viable substratesOffers an alternative to halides, potentially leveraging the ease of nitration for substrate synthesis.[11][14] The reaction is sensitive to the choice of ligand.

The presence of the nitro group in this compound would likely influence the electronic properties of the aromatic ring, potentially affecting the rate and efficiency of the oxidative addition step in the catalytic cycle.

Experimental Workflow: Conceptual Buchwald-Hartwig Amination

G reagents Aryl Halide/Nitroarene + Amine + Base (e.g., NaOtBu, K₂CO₃) + Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., XPhos, SPhos) solvent Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent Dissolve reaction Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-110 °C) solvent->reaction React workup Aqueous Workup & Extraction reaction->workup Quench purification Column Chromatography workup->purification Isolate product Aryl Amine Product purification->product Purify

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[12] If this compound were functionalized with a halogen (e.g., bromo or iodo), it would be an excellent substrate for Suzuki coupling to introduce further aryl or alkyl groups.

Similar to the Buchwald-Hartwig reaction, recent research has demonstrated that nitroarenes can serve as electrophilic partners in Suzuki couplings.[11][15] This innovative approach allows for the direct use of nitro compounds as coupling partners, bypassing the need for halogenation.

Comparative Efficacy of Electrophiles in Suzuki Coupling:

ElectrophileTypical YieldsReaction Conditions
Aryl Iodide ExcellentGenerally mild conditions.
Aryl Bromide Very GoodSlightly more forcing conditions than iodides.
Aryl Chloride Good to ExcellentOften require specialized catalyst systems (e.g., bulky, electron-rich phosphine ligands).[12]
Nitroarene Moderate to GoodRequires specific ligands (e.g., BrettPhos) and reaction conditions; a developing area of research.[15]

The use of this compound as a nitro-electrophile in a Suzuki coupling would be a novel application, leveraging the activating effect of the nitro group.

Reaction Mechanism: Simplified Catalytic Cycle of Suzuki Coupling

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_halide Ar-Pd(II)(X)L₂ oxidative_addition->aryl_pd_halide Ar-X transmetalation Transmetalation aryl_pd_halide->transmetalation aryl_pd_aryl Ar-Pd(II)(Ar')L₂ transmetalation->aryl_pd_aryl organoboron Ar'B(OR)₂ organoboron->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination aryl_pd_aryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

This compound is a strategically important building block in organic synthesis. Its primary utility lies in the facile reduction of its nitro group to an amine, providing access to a wide range of functionalized biphenylamines. Furthermore, the emerging use of nitroarenes as electrophiles in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, positions this compound as a potentially valuable and direct coupling partner.

While direct, side-by-side comparative data with specific alternatives in the literature is sparse, the principles of organic reactivity and the existing data on analogous systems allow for informed decisions. The choice of reaction and conditions will ultimately be dictated by the specific synthetic target and the presence of other functional groups. Further research into the direct use of this compound as a coupling partner in palladium-catalyzed reactions is warranted and could unlock even more efficient synthetic routes to complex molecules.

References

  • Sigma-Aldrich, Safety Data Sheet for this compound. (2024-09-06)
  • Thermo Fisher Scientific, Safety Data Sheet for p-Nitrodiphenylamine. (2025-09-18)
  • Santa Cruz Biotechnology, Safety Data Sheet for (4-Nitrophenyl)phenylamine.
  • GSRS, this compound.
  • PubChemLite, this compound (C12H10N2O2).
  • CAS No. 4085-18-1 (3-Nitro-[1,1'-biphenyl]-4-amine), ChemicalBook.
  • PubChem, 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271.
  • Benchchem, Spectroscopic Profile of 4-Nitrodiphenylamine: A Technical Guide.
  • Google Patents, CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.
  • Wikipedia, Buchwald–Hartwig amin
  • Grokipedia, Buchwald–Hartwig amin
  • ResearchGate, Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine.
  • Master Organic Chemistry, Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Beilstein Journal of Organic Chemistry, The first Pd-catalyzed Buchwald–Hartwig aminations
  • Organic Chemistry Portal, Nitro Reduction - Common Conditions.
  • Google Patents, US5117063A - Method of preparing 4-aminodiphenylamine.
  • PMC, 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl.
  • ResearchGate, Reaction scheme for the synthesis of 3-nitrodiphenylamine 4.
  • MDPI, Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • PubMed, Buchwald-Hartwig Amin
  • Benchchem, A Comparative Guide to the Synthesis of 4-Nitrodiphenylamine: Aniline vs. Diphenylamine Methods.
  • Google Patents, US3417090A - Reduction of nitro compounds to amines.
  • Save My Exams, Production & Reactions of Phenylamine - A Level Chemistry.
  • Semantic Scholar, Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
  • Wikipedia, Reduction of nitro compounds.
  • Chemistry LibreTexts, Buchwald-Hartwig Amin
  • Google Patents, CN102442914A - Method for synthesizing 4-nitrotriphenylamine by palladium c
  • University of Minnesota, Reactions of Amines.
  • Organic Chemistry Portal, Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
  • Wikipedia, 4-Aminobiphenyl.
  • ResearchGate, (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ACS Publications, Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Form
  • ChemRxiv, Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of aromatic amines, particularly 3-Nitro-4-biphenylamine, ensuring the specificity of analytical methods is paramount. This guide provides an in-depth technical overview of designing and conducting cross-reactivity studies for this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into interpreting the resulting data. Our focus is to equip you with the knowledge to develop highly specific and reliable analytical methods.

The Imperative of Cross-Reactivity Assessment

In any analytical method relying on specific binding, such as immunoassays, cross-reactivity is the phenomenon where an antibody or other binding agent recognizes and binds to molecules other than the target analyte.[1][2] This can lead to false-positive results or an overestimation of the analyte's concentration.[2] For a compound like this compound, which may be present in complex matrices alongside structurally similar molecules, a thorough evaluation of cross-reactivity is not just a matter of good practice but a prerequisite for data integrity.

The primary goal of a cross-reactivity study is to determine the degree to which the analytical method can distinguish the target analyte from other, structurally related compounds. This is crucial for ensuring the accuracy and reliability of the data generated, especially in applications such as environmental monitoring, toxicology studies, and pharmaceutical development.

Identifying Potential Cross-Reactants

The first step in a cross-reactivity study is to identify potential cross-reactants. A logical starting point is to consider compounds with high structural homology to this compound.[1] This includes isomers, precursors, metabolites, and other related aromatic amines and nitroaromatic compounds.

A preliminary assessment can be performed using tools like the Basic Local Alignment Search Tool (BLAST) to compare the immunogen sequence (if known) with sequences of other proteins to predict potential cross-reactivity.[1][3] For small molecules like this compound, we must rely on a careful examination of chemical structures.

Below is a proposed panel of compounds to test for cross-reactivity with this compound.

Table 1: Proposed Panel of Potential Cross-Reactants for this compound

Compound NameChemical StructureRationale for Inclusion
This compound C₁₂H₁₀N₂O₂ Target Analyte
4-AminobiphenylC₁₂H₁₁NParent amine, lacking the nitro group.[4][5]
2-Nitro-4-biphenylamineC₁₂H₁₀N₂O₂Isomer with a different nitro group position.
4-NitrobiphenylC₁₂H₉NO₂Precursor, lacking the amino group.[6][7]
BenzidineC₁₂H₁₂N₂Structurally related biphenyl diamine.
3,3'-DinitrobiphenylC₁₂H₈N₂O₄Related nitroaromatic compound.[8]
o-ToluidineC₇H₉NA simpler aromatic amine.[9]
2,6-DimethylanilineC₈H₁₁NAnother simple aromatic amine.[9]

Experimental Design: A Competitive ELISA Protocol

A competitive enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method for quantifying small molecules and assessing cross-reactivity.[10][11] The principle of this assay is the competition between the target analyte (this compound) and a labeled version of the analyte for a limited number of antibody binding sites. The presence of the unlabeled analyte in a sample reduces the amount of labeled analyte that can bind, resulting in a signal that is inversely proportional to the concentration of the target analyte.

Causality Behind Experimental Choices
  • Choice of a Competitive Format: This format is ideal for small molecules like this compound that may have only one epitope, making a sandwich ELISA format challenging.

  • Immobilization of Antigen-Protein Conjugate: Covalently linking this compound to a carrier protein (like BSA or OVA) and coating it onto the microplate wells provides a stable and consistent surface for the competitive binding reaction.

  • Serial Dilution of Analytes: Testing a wide range of concentrations for both the target analyte and potential cross-reactants is essential to accurately determine the 50% inhibitory concentration (IC50).

  • Inclusion of Controls: Positive and negative controls are critical for validating the assay performance and ensuring that the observed effects are specific.

Detailed Step-by-Step Methodology
  • Preparation of Reagents:

    • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

    • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

    • Assay Buffer: 0.5% BSA in PBST.

    • Antibody Diluent: Assay Buffer.

    • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

    • Stop Solution: 2 M Sulfuric Acid.

  • Plate Coating:

    • Dilute the this compound-protein conjugate in Coating Buffer to a pre-determined optimal concentration.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound (standard curve) and each potential cross-reactant in Assay Buffer.

    • Add 50 µL of the standard or cross-reactant solution to the appropriate wells.

    • Add 50 µL of the diluted primary antibody against this compound to each well.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody and Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in Assay Buffer to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Reading and Data Analysis:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance values against the logarithm of the analyte concentration to generate a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for this compound and each potential cross-reactant.

Calculating and Interpreting Cross-Reactivity

Cross-reactivity is typically expressed as a percentage and is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Data Presentation and Visualization

Clear presentation of data is crucial for easy interpretation. The following table provides a template for summarizing the results of a cross-reactivity study.

Table 2: Hypothetical Cross-Reactivity Data for an Anti-3-Nitro-4-biphenylamine Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100
4-Aminobiphenyl5002
2-Nitro-4-biphenylamine2540
4-Nitrobiphenyl10001
Benzidine>10,000<0.1
3,3'-Dinitrobiphenyl>10,000<0.1
o-Toluidine>10,000<0.1
2,6-Dimethylaniline>10,000<0.1

Visualizing Experimental Workflows and Molecular Relationships

Diagrams can greatly enhance the understanding of experimental processes and the structural relationships between molecules.

cluster_molecules Structural Relationships Target This compound Isomer 2-Nitro-4-biphenylamine Target->Isomer Isomerism Parent 4-Aminobiphenyl Target->Parent Parent Compound Precursor 4-Nitrobiphenyl Target->Precursor Precursor Related1 Benzidine Target->Related1 Structural Similarity Related2 3,3'-Dinitrobiphenyl Target->Related2 Structural Similarity

Caption: Molecular relationships of potential cross-reactants to this compound.

cluster_workflow Competitive ELISA Workflow A 1. Coat Plate with 3-N-4-B-Protein Conjugate B 2. Wash and Block A->B C 3. Add Sample/Standard and Primary Antibody B->C D 4. Competitive Binding Incubation C->D E 5. Wash D->E F 6. Add HRP-Secondary Antibody E->F G 7. Wash F->G H 8. Add TMB Substrate G->H I 9. Stop Reaction H->I J 10. Read Absorbance at 450 nm I->J K 11. Calculate IC50 and % Cross-Reactivity J->K

Caption: Step-by-step workflow for the competitive ELISA cross-reactivity assay.

Conclusion

References

  • Bailey, J., et al. (1988). The disposition of 1,3-dinitrobenzene in the rat. Toxicology and Applied Pharmacology, 96(2), 247-256.
  • Boster Bio. (2022, August 26). How to Determine Antibody Cross-Reactivity. Retrieved from [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6553. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • Uslu, B., et al. (2021). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products-A Comparative Study. Molecules, 26(20), 6156. Available at: [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • Boster Bio. (n.d.). How to Determine Antibody Cross-Reactivity. Retrieved from [Link]

  • ResearchGate. (2014). SYNTHESIS 4-NITRO-41'-BIPHENYL BY CROSS-COUPLING REACTION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Immunoassay Methods. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2013). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • MDPI. (2022). Development of an Immunoassay Method for the Sensitive Detection of Histamine and Tryptamine in Foods Based on a CuO@Au Nanoenzyme Label and Molecularly Imprinted Biomimetic Antibody. Retrieved from [Link]

  • ResearchGate. (2012). Unexpected Suppression of Immunoassay Results by Cross-Reactivity: Now a Demonstrated Cause for Concern. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Referencing cross-reactivity of detection antibodies for protein array experiments. Retrieved from [Link]

  • DiaSource Diagnostics. (n.d.). Biogenic Amines Immunoassays tests. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (1996). Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

  • Cambridge Open Engage. (2024). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of 3-Nitro-4-biphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-Nitro-4-biphenylamine derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of key methodologies.

The Imperative of Multi-Modal Analysis

No single analytical technique provides a complete structural picture. A robust validation strategy for this compound derivatives relies on the synergistic application of multiple spectroscopic and spectrometric methods. This orthogonal approach ensures that each aspect of the molecular structure, from the connectivity of atoms to their spatial arrangement, is rigorously interrogated.

The validation process can be visualized as a hierarchical workflow, where each technique provides a different layer of structural information.

Structural_Validation_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structural Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Connectivity & Environment MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight & Fragmentation Vibrational_Spectroscopy Vibrational Spectroscopy (FT-IR, Raman) Purification->Vibrational_Spectroscopy Functional Groups Crystallography Single-Crystal X-ray Crystallography NMR->Crystallography Confirmatory MS->Crystallography Confirmatory Vibrational_Spectroscopy->Crystallography Confirmatory Final_Structure Final_Structure Crystallography->Final_Structure Absolute Structure

Caption: Hierarchical workflow for the structural validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound derivatives, a combination of ¹H, ¹³C, and 2D NMR experiments provides a detailed map of the proton and carbon skeletons.

Expertise & Experience: The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon. A standard ¹H NMR spectrum will reveal the number of distinct proton environments and their coupling patterns, offering initial clues about the substitution pattern on the biphenyl rings. For instance, the characteristic splitting patterns of aromatic protons can help determine the relative positions of the nitro and amino groups.[1][2] ¹³C NMR complements this by providing the number of unique carbon atoms. However, for complex derivatives, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for establishing proton-proton and proton-carbon correlations, respectively.

Trustworthiness: A self-validating NMR dataset is one where all observed signals are internally consistent. For example, the integration of proton signals must correspond to the number of protons in the proposed structure. Furthermore, the observed coupling constants in the ¹H NMR spectrum should align with the expected dihedral angles between adjacent protons, providing conformational insights.

Experimental Protocol: ¹H and ¹³C NMR of a this compound Derivative
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and avoid signal overlap with the analyte.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the chemical shifts, coupling patterns, and integration to propose a preliminary structure.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the crucial information of the molecular weight of the derivative and offers insights into its structural components through fragmentation analysis.

Expertise & Experience: The choice of ionization technique is paramount. Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. This can be particularly useful for identifying the core biphenyl structure and the presence of nitro and amino groups through characteristic losses. Electrospray Ionization (ESI) is a "soft" ionization technique that typically yields the intact molecular ion (or a protonated/deprotonated version), confirming the molecular weight with high accuracy. The combination of both techniques provides a comprehensive picture.

Trustworthiness: High-resolution mass spectrometry (HRMS) is essential for unambiguous molecular formula determination. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, the elemental composition can be determined, which serves as a powerful validation checkpoint for the proposed structure.

Experimental Protocol: ESI-MS of a this compound Derivative
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Apply a high voltage (3-5 kV) to the capillary to generate charged droplets.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured m/z with the calculated exact mass of the proposed structure.

Vibrational Spectroscopy (FT-IR and Raman): Identifying Functional Groups

Vibrational spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[3]

Expertise & Experience: For this compound derivatives, FT-IR and Raman spectroscopy are complementary. FT-IR is particularly sensitive to polar functional groups. Key vibrational bands to look for include:

  • N-H stretching of the amine group (around 3300-3500 cm⁻¹)

  • Asymmetric and symmetric N-O stretching of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively)

  • C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹)

Raman spectroscopy is more sensitive to non-polar bonds and can provide valuable information about the biphenyl backbone.

Trustworthiness: The presence and position of these characteristic bands provide strong evidence for the presence of the key functional groups. A self-validating approach involves comparing the experimental spectrum with spectra of known, related compounds or with theoretical spectra calculated using computational methods like Density Functional Theory (DFT).[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[4][5][6]

Expertise & Experience: The primary challenge is often growing a high-quality single crystal. This can be a process of trial and error, involving the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Trustworthiness: The quality of the crystal structure is assessed by several crystallographic parameters, including the R-factor (a measure of the agreement between the calculated and observed structure factors), which should ideally be below 5%. The resulting electron density map should clearly show the positions of all non-hydrogen atoms.[4]

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistryProvides the most detailed structural information in solutionCan be complex to interpret for large molecules, requires soluble samples
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, provides molecular formulaDoes not provide information on connectivity or stereochemistry
Vibrational Spectroscopy Presence of functional groupsRapid, non-destructive, requires minimal sample preparationProvides limited information on the overall molecular structure
X-ray Crystallography Absolute 3D structure, bond lengths and anglesUnambiguous structural determinationRequires a high-quality single crystal, which can be difficult to obtain

Conclusion

The structural validation of this compound derivatives necessitates a multi-technique approach. While NMR and Mass Spectrometry form the foundation of the analysis by providing core information on connectivity and molecular weight, vibrational spectroscopy offers rapid confirmation of key functional groups. For absolute and definitive structural proof, single-crystal X-ray crystallography remains the gold standard. By judiciously applying these techniques and understanding their individual strengths and limitations, researchers can ensure the scientific integrity of their work and accelerate the drug discovery and development process.

References

  • PubChem. 4-Aminobiphenyl. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Nitrodiphenylamine. National Center for Biotechnology Information. [Link]

  • Sundaraganesan, N., Ilangovan, A., & Kalaichelvan, S. (2014). Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 440-450.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Singh, P., & Kumar, A. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2537-S2550.
  • Jones, P. G., & Ahrens, B. (1998). Structural Investigation of Biphenyl Derivatives.
  • Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. [Link]

  • Centers for Disease Control and Prevention. NIOSH Manual of Analytical Methods (NMAM) 2002: Amines, Aromatic. [Link]

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • ResearchGate. The structures of biphenyl derivatives and their photosensitizing... [Link]

  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • National Center for Biotechnology Information. Genetic Manipulation in Sporothrix Species: Molecular Tools, Challenges, and Applications. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Mass Detector. [Link]

  • National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • ACS Publications. Two crystal modifications of 4-hydroxybiphenyl: the biphenyl structure without an inversion center and a fully ordered structure containing nearly planar molecules. [Link]

  • ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline. [Link]

  • ResearchGate. (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • TSI Journals. Mass spectral studies of nitroindole compounds. [Link]

Sources

A Senior Application Scientist's Guide to the Isomers of Nitrodiphenylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, the subtle yet profound impact of isomerism cannot be overstated. Molecules sharing the same chemical formula but differing in the arrangement of their atoms can exhibit remarkably divergent physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of three key positional isomers of nitrodiphenylamine: 2-nitrodiphenylamine, 3-nitrodiphenylamine, and 4-nitrodiphenylamine. As a senior application scientist, my objective is to furnish you with the critical data and experimental insights necessary to make informed decisions in your research and development endeavors, whether they involve the synthesis of dyes, the stabilization of materials, or the design of novel therapeutic agents.

The Decisive Influence of the Nitro Group Position: A Physicochemical Overview

The placement of the electron-withdrawing nitro (-NO₂) group on the phenyl ring dramatically alters the molecular geometry, polarity, and intermolecular forces of nitrodiphenylamine. These structural nuances translate into distinct physicochemical properties, which are fundamental to consider for any application, from reaction kinetics to formulation.

A comparative summary of the key physicochemical properties of the 2-, 3-, and 4-nitrodiphenylamine isomers is presented below. This data has been aggregated from various chemical databases and literature sources.

Property2-Nitrodiphenylamine3-Nitrodiphenylamine4-Nitrodiphenylamine
Molecular Formula C₁₂H₁₀N₂O₂C₁₂H₁₀N₂O₂C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol 214.22 g/mol 214.22 g/mol
Appearance Red-brown crystalline powder/flakes[1]Red needle or flake crystal[2]Yellow needles or tablets[3]
Melting Point 74-76 °C[4][5][6][7]112-114 °C[2]132-135 °C[3][8][9]
Boiling Point 346 °C[5][7]359.3 °C (Predicted)[2]211 °C at 30 mmHg[3][8]
Solubility in Water Insoluble/Negligible[4][5][7]InsolubleInsoluble[3][8][9]
Solubility in Organic Solvents Soluble in chloroform, DMSO, methanol[4][5][7]Soluble in ethanol, ether, benzene[2]Very soluble in alcohol, acetic acid[3]
pKa (Predicted) -3.39 ± 0.20[5][7]-1.11 ± 0.30[2]-2.60 ± 0.20[8]
LogP 3.338 (Calculated)Not available3.82[3]

Expert Insights: The trend in melting points is particularly illustrative of the influence of molecular symmetry. The para-isomer (4-nitrodiphenylamine) has the highest melting point, which can be attributed to its more symmetrical structure, allowing for more efficient packing in the crystal lattice and stronger intermolecular forces. The ortho-isomer (2-nitrodiphenylamine) has the lowest melting point, likely due to steric hindrance from the nitro group being adjacent to the amine bridge, which disrupts planarity and efficient packing.

Synthesis of Nitrodiphenylamine Isomers: A Practical Perspective

The synthesis of nitrodiphenylamine isomers is most commonly achieved through nucleophilic aromatic substitution, particularly the Ullmann condensation. This reaction involves the coupling of an aniline with a nitro-substituted halobenzene in the presence of a copper catalyst and a base. The choice of starting materials dictates the resulting isomer.

Below is a generalized workflow for the synthesis of nitrodiphenylamine isomers.

Figure 1: Generalized workflow for the synthesis of nitrodiphenylamine isomers via Ullmann condensation.

Experimental Protocol: Synthesis of 2-Nitrodiphenylamine

This protocol is based on the established reaction between o-nitrochlorobenzene and aniline.[7]

Materials:

  • o-Nitrochlorobenzene

  • Aniline

  • Anhydrous sodium acetate

  • High-boiling point solvent (e.g., nitrobenzene)

  • Copper catalyst (e.g., copper powder or copper(I) iodide)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-nitrochlorobenzene, a slight excess of aniline, and anhydrous sodium acetate.

  • Add a catalytic amount of copper powder.

  • Heat the reaction mixture to 190-200 °C and maintain this temperature for 12 hours with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product and dissolve inorganic salts.

  • Filter the crude 2-nitrodiphenylamine and wash it with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain red-brown crystals.

Causality in Experimental Choices: The use of a high-boiling point solvent is crucial to achieve the necessary reaction temperature for the Ullmann condensation. Sodium acetate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. The copper catalyst is essential for facilitating the C-N bond formation.

Analytical Characterization and Isomer Separation

The unambiguous identification and separation of nitrodiphenylamine isomers are critical for quality control and for studying their individual properties. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

The position of the nitro group results in distinct spectroscopic signatures for each isomer.

Spectroscopic Technique2-Nitrodiphenylamine3-Nitrodiphenylamine4-Nitrodiphenylamine
¹H NMR Complex aromatic region due to the asymmetry and steric effects of the ortho-nitro group. The N-H proton signal is expected.Distinct aromatic signals corresponding to the different spin systems on the two phenyl rings.More symmetrical pattern in the aromatic region compared to the 2-isomer. The para-substitution leads to characteristic splitting patterns.
¹³C NMR Unique set of 12 aromatic carbon signals. The carbon bearing the nitro group will be significantly downfield.12 distinct aromatic carbon signals.Fewer than 12 signals due to symmetry, with the carbons of the unsubstituted phenyl ring showing some equivalence.
IR Spectroscopy Characteristic N-H stretching, aromatic C-H stretching, and strong asymmetric and symmetric N-O stretching bands for the nitro group.Similar characteristic peaks to the 2-isomer, but with potential shifts in wavenumber due to the different electronic environment.The position of the N-O stretching bands may differ slightly from the other isomers.
UV-Vis Spectroscopy --Max absorption in alcohol at 228 nm, 258 nm, and 391 nm.[3]
Chromatographic Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of nitrodiphenylamine isomers.

HPLC_Workflow Sample Mixture of Nitrodiphenylamine Isomers Injection HPLC Injection Sample->Injection Column Reversed-Phase C18 Column Injection->Column Detection UV-Vis Detector (set at a λmax) Column->Detection MobilePhase Mobile Phase (e.g., Acetonitrile/Water Gradient) MobilePhase->Column Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram

Figure 2: A typical experimental workflow for the HPLC separation of nitrodiphenylamine isomers.

Experimental Protocol: HPLC Separation of Nitrodiphenylamine Isomers

This protocol is a general guideline and may require optimization for specific instrumentation and isomer concentrations.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 50% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: A wavelength where all isomers show significant absorbance (e.g., 254 nm or a specific λmax).

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare individual standards of each isomer in the mobile phase to determine their retention times.

Rationale: The C18 stationary phase provides a nonpolar environment. The isomers will separate based on their relative polarities. The more polar isomers will elute earlier, while the less polar isomers will have longer retention times. A gradient elution is often necessary to achieve good resolution between all three isomers within a reasonable timeframe.

Comparative Performance, Applications, and Structure-Activity Relationship Insights

The distinct properties of the nitrodiphenylamine isomers dictate their suitability for different applications and are indicative of their varying biological activities.

  • 2-Nitrodiphenylamine: This isomer is widely used as a stabilizer in double-base rocket propellants.[5] It functions by scavenging nitrogen oxides, which are byproducts of the decomposition of nitrocellulose and nitroglycerin, thus preventing autocatalytic breakdown.[6] It is also used in the synthesis of dyes.[4][7] Its hazard profile indicates it is an irritant to the skin, eyes, and respiratory tract.[1]

  • 3-Nitrodiphenylamine: This isomer is primarily used as an intermediate in the synthesis of pharmaceuticals, such as the antiarrhythmic drug ethacizine.[2] This suggests a biological activity profile that has been harnessed for therapeutic purposes.

  • 4-Nitrodiphenylamine: This isomer serves as a crucial intermediate in the production of rubber antioxidants, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).[9] It is also used as a Hammett indicator in physical organic chemistry studies.[9] Its hazard profile is similar to the 2-isomer, also being an irritant, and it is toxic to aquatic life with long-lasting effects.[3]

Structure-Activity Relationship (SAR) Insights: While comprehensive SAR studies directly comparing these three isomers are not abundant in the public domain, we can infer some relationships based on their structures and known applications:

  • Steric Factors: The bulky nitro group in the ortho position of 2-nitrodiphenylamine likely influences its reactivity and interaction with other molecules, which may be a key factor in its role as a stabilizer. This steric hindrance could also affect its ability to bind to biological targets compared to the other isomers.

  • Electronic Effects: The position of the electron-withdrawing nitro group affects the electron density distribution across the molecule, influencing its reactivity in further chemical transformations. For instance, the electronic properties of the amine group in the 4-isomer are significantly altered, which is relevant to its use in the synthesis of antioxidants.

  • Biological Interactions: The use of the 3-isomer as a pharmaceutical intermediate suggests that its specific shape and electronic properties allow for favorable interactions with biological targets, a characteristic that may not be as pronounced in the other two isomers.

Conclusion

This guide has provided a comparative analysis of the 2-, 3-, and 4-nitrodiphenylamine isomers, highlighting the critical differences in their physicochemical properties, synthesis, analytical characterization, and applications. The position of the nitro group is not a trivial structural detail; it is a fundamental determinant of the molecule's behavior and function. For researchers and developers, a thorough understanding of these isomeric differences is paramount for the rational design of experiments, the synthesis of targeted molecules, and the development of safe and effective products. The experimental protocols and comparative data presented herein serve as a robust foundation for your scientific endeavors in this important class of chemical compounds.

References

  • PubChem. 4-Nitrodiphenylamine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Nitrodiphenylamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]

  • LibreTexts. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Chemical Properties and Industrial Significance of 2-Nitrodiphenylamine. [Link]

  • Cheméo. Chemical Properties of Benzenamine, 2-nitro-N-phenyl- (CAS 119-75-5). [Link]

  • Wikipedia. 2-Nitrodiphenylamine. [Link]

  • ChemBK. 2-Nitrodiphenylamine. [Link]

Sources

A Comparative Guide to the Performance of 3-Nitro-4-biphenylamine in Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, their synthesis being a cornerstone of the chemical industry with applications spanning from textiles to advanced materials.[1] The selection of the primary aromatic amine for the initial diazotization step is a critical determinant of the final dye's characteristics, including its color, fastness, and affinity for various substrates. This guide provides an in-depth comparative analysis of 3-Nitro-4-biphenylamine as a diazo component, juxtaposing its performance against other common aromatic amines used in the synthesis of azo dyes.

The narrative that follows is grounded in established principles of organic chemistry and supported by experimental protocols. We will explore the causal relationships between molecular structure and performance, offering researchers and drug development professionals a robust framework for making informed decisions in chromophore design and synthesis.

The Diazo Component: A Structural Perspective on Performance

The efficacy of a primary aromatic amine in azo dye synthesis is fundamentally linked to its electronic and steric properties. These factors govern the ease of diazotization and the subsequent electrophilicity of the resulting diazonium salt, which in turn influences the coupling reaction and the photophysical properties of the final dye.

This compound: A Profile

This compound is an aromatic amine featuring a biphenyl backbone. This extended π-system, combined with the presence of a strongly electron-withdrawing nitro (-NO₂) group, imparts specific characteristics that are highly relevant to dye synthesis:

  • Basicity: The nitro group significantly reduces the basicity of the primary amino group. This necessitates careful control of acidic conditions during diazotization to ensure the formation of the reactive diazonium salt.

  • Reactivity: The resulting diazonium salt is a potent electrophile, facilitating coupling with a wide range of electron-rich aromatic compounds (coupling components).

  • Color and Molar Absorptivity: The biphenyl structure and the nitro group are powerful auxochromes and chromophores, respectively.[2] Their combined presence leads to dyes with deep colors (bathochromic shifts) and high molar extinction coefficients, resulting in intense coloration.

  • Fastness Properties: The large, rigid biphenyl moiety can enhance the dye's affinity for hydrophobic fibers like polyester. Furthermore, the nitro group can improve lightfastness, a desirable trait for many applications.[3]

Comparative Amines: A Performance Spectrum

To contextualize the performance of this compound, we will compare it with two widely used alternatives: p-Nitroaniline and Aniline.

  • p-Nitroaniline: A standard precursor in the synthesis of disperse dyes, it offers a simpler structure with a single nitro group. Dyes derived from p-nitroaniline are typically in the yellow-to-orange range.

  • Aniline: As the parent primary aromatic amine, it provides a baseline for comparison. Lacking strongly activating or deactivating groups, the resulting diazonium salt is less reactive, and the dyes produced are generally less intense in color.

The following diagram illustrates the logical relationship between the choice of amine and the anticipated dye properties.

G cluster_0 Choice of Diazo Component cluster_1 Key Molecular Features cluster_2 Resulting Dye Performance This compound This compound Extended π-System (Biphenyl) Extended π-System (Biphenyl) This compound->Extended π-System (Biphenyl) Strong Electron-Withdrawing Group (-NO2) Strong Electron-Withdrawing Group (-NO2) This compound->Strong Electron-Withdrawing Group (-NO2) p-Nitroaniline p-Nitroaniline p-Nitroaniline->Strong Electron-Withdrawing Group (-NO2) Simple Aromatic Ring Simple Aromatic Ring p-Nitroaniline->Simple Aromatic Ring Aniline Aniline Aniline->Simple Aromatic Ring No Strong EWG/EDG No Strong EWG/EDG Aniline->No Strong EWG/EDG Deep Color (Bathochromic Shift) Deep Color (Bathochromic Shift) Extended π-System (Biphenyl)->Deep Color (Bathochromic Shift) High Molar Absorptivity High Molar Absorptivity Extended π-System (Biphenyl)->High Molar Absorptivity Good Lightfastness Good Lightfastness Strong Electron-Withdrawing Group (-NO2)->Good Lightfastness Moderate Color Depth Moderate Color Depth Simple Aromatic Ring->Moderate Color Depth Lower Molar Absorptivity Lower Molar Absorptivity Simple Aromatic Ring->Lower Molar Absorptivity Basic Color Range Basic Color Range No Strong EWG/EDG->Basic Color Range G start Start: Primary Aromatic Amine diazotization Diazotization (NaNO₂ + Acid, 0-5°C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium coupling Azo Coupling (Coupling Component, Controlled pH) diazonium->coupling dye Crude Azo Dye Precipitate coupling->dye isolation Isolation (Filtration & Washing) dye->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (TLC, UV-Vis, FTIR) purification->characterization final_product Final Purified Dye characterization->final_product

Sources

A Technical Guide to the Synthesis of Functionalized Diarylamines: 3-Nitro-4-biphenylamine as a Reagent vs. Modern Cross-Coupling Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of functionalized diarylamines is a cornerstone for the development of novel therapeutics and advanced materials. The strategic incorporation of diverse aryl groups allows for the fine-tuning of electronic properties, steric hindrance, and biological activity. This guide provides an in-depth technical comparison of synthetic strategies, focusing on the use of 3-Nitro-4-biphenylamine as a pre-functionalized building block against two of the most powerful contemporary methods for C-N bond formation: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Introduction to this compound

This compound is a nitro-substituted biphenyl derivative that offers a unique combination of functionalities.[1] Its structure comprises a biphenyl core with both an amino group and a nitro group, rendering it a versatile intermediate in organic synthesis. The amino group provides a nucleophilic center for further functionalization, while the electron-withdrawing nitro group can influence the reactivity of the aromatic system and can be a precursor for a variety of other functional groups through reduction.[1][2]

The Synthetic Challenge: A Comparative Case Study

To provide a clear and objective comparison, we will consider the synthesis of a model compound, N-phenyl-3-nitro-[1,1'-biphenyl]-4-amine . This target molecule is a functionalized diarylamine that allows us to explore the efficiencies and challenges of three distinct synthetic approaches.

Method 1: The Building Block Approach with this compound

This strategy utilizes this compound as a ready-made nucleophile, which is coupled with an aryl halide. A classic method for this type of transformation is the Ullmann condensation.

Mechanistic Rationale

The Ullmann condensation is a copper-catalyzed reaction that facilitates the coupling of an amine with an aryl halide.[3] The reaction typically requires high temperatures and a stoichiometric or near-stoichiometric amount of a copper catalyst. The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diarylamine product.[3]

Ullmann Condensation cluster_workflow Ullmann Condensation Workflow reagents This compound + Aryl Halide catalyst Cu Catalyst (e.g., CuI, Cu powder) reagents->catalyst Base, High Temp. product N-Aryl-3-nitro-4-biphenylamine catalyst->product

Caption: General workflow for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

Synthesis of N-phenyl-3-nitro-[1,1'-biphenyl]-4-amine

  • Materials: this compound, Iodobenzene, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), iodobenzene (1.2 eq), CuI (0.2 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous DMF as the solvent.

    • Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into a solution of aqueous ammonia to complex the copper salts.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 2: The Modern Cross-Coupling Approach - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method allows for the coupling of a broad range of amines with aryl halides and pseudohalides under relatively mild conditions.[6]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4][5] The choice of phosphine ligand is crucial for the efficiency of the reaction.[4]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(X)L_n] pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)(NR'R'')L_n] oa_complex->amido_complex + Amine - X⁻ amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product arx Ar-X arx->oa_complex amine HNR'R'' amine->amido_complex hx H-X

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of N-phenyl-3-nitro-[1,1'-biphenyl]-4-amine

  • Materials: 4-Bromo-3-nitrobiphenyl, Aniline, Palladium(II) acetate (Pd(OAc)₂), Xantphos (ligand), Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • To a dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq).

    • Evacuate and backfill the tube with nitrogen.

    • Add 4-bromo-3-nitrobiphenyl (1.0 eq), aniline (1.2 eq), and anhydrous toluene.

    • Heat the reaction mixture to 100-120 °C for 4-12 hours, monitoring by TLC or GC-MS.

    • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Method 3: The Electron-Deficient Approach - Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for the arylation of nucleophiles when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group.[7][8]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the electron-withdrawing group(s). In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[8]

SNAr_Mechanism cluster_workflow SNAr Reaction Pathway reactants Activated Aryl Halide + Nucleophile meisenheimer Meisenheimer Complex (Anionic Intermediate) reactants->meisenheimer Addition product Substituted Aryl Product meisenheimer->product Elimination

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: SNAr Reaction

Synthesis of N-phenyl-3-nitro-[1,1'-biphenyl]-4-amine

  • Materials: 4-Chloro-3-nitrobiphenyl, Aniline, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a round-bottom flask, add 4-chloro-3-nitrobiphenyl (1.0 eq), aniline (1.5 eq), and K₂CO₃ (2.0 eq).

    • Add DMSO as the solvent.

    • Heat the reaction mixture to 120-140 °C for 6-18 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into a large volume of water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Performance Comparison

ParameterMethod 1: Ullmann CondensationMethod 2: Buchwald-Hartwig AminationMethod 3: SNAr Reaction
Typical Yield Moderate to Good (40-70%)Good to Excellent (70-95%)[9]Good to Excellent (70-95%)
Reaction Temperature High (140-200 °C)[3]Moderate (80-120 °C)[10]High (120-160 °C)
Reaction Time Long (12-48 hours)Short to Moderate (2-24 hours)Moderate to Long (6-24 hours)
Catalyst Copper (often stoichiometric)[3]Palladium (catalytic, ppm to mol%)[4]Catalyst-free
Ligand Required Often ligand-free or simple ligandsSpecialized phosphine ligands[4]No
Substrate Scope ModerateBroad[5]Limited to activated aryl halides[7]
Functional Group Tolerance ModerateHigh[5]Moderate
Cost & Availability Reagents are generally inexpensive.Catalysts and ligands can be expensive.Reagents are generally inexpensive.

Safety and Handling Comparison

Reagent/CatalystHazard Summary
This compound Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1]
Copper Iodide (CuI) Harmful if swallowed, causes serious eye damage, toxic to aquatic life.
Palladium Catalysts Flammable solid, may cause skin, eye, and respiratory irritation. Some palladium compounds may have reproductive toxicity.[11][12][13]
Phosphine Ligands Many are air-sensitive and toxic. Require careful handling under an inert atmosphere.
Strong Bases (e.g., NaOtBu) Corrosive, can cause severe skin burns and eye damage. Reacts violently with water.
Aprotic Polar Solvents (DMF, DMSO) Can be irritants and have potential reproductive toxicity.[14]

Conclusion

The choice of synthetic strategy for accessing functionalized diarylamines like N-phenyl-3-nitro-[1,1'-biphenyl]-4-amine depends on a variety of factors including the desired scale, cost considerations, and available starting materials.

  • This compound as a Building Block (via Ullmann Condensation): This approach is conceptually straightforward but is often hampered by harsh reaction conditions, long reaction times, and the need for high loadings of a copper catalyst. Its primary advantage lies in the potential use of a readily available, pre-functionalized starting material.

  • Buchwald-Hartwig Amination: This method stands out as the most versatile and generally high-yielding approach.[5] It operates under milder conditions than the Ullmann condensation and tolerates a wide array of functional groups.[5] The main drawbacks are the cost and air-sensitivity of the palladium catalysts and specialized phosphine ligands.

  • Nucleophilic Aromatic Substitution (SNAr): When applicable, SNAr is an attractive, catalyst-free alternative.[7] Its primary limitation is the requirement for a strongly electron-deficient aryl halide.[7] For the synthesis of our target molecule, where the nitro group activates the leaving group at the para position, SNAr is a highly viable and cost-effective option.

For researchers in drug development and process chemistry, the Buchwald-Hartwig amination often represents the go-to method due to its broad applicability and high efficiency, despite the higher initial cost of the catalyst system. However, for specific targets where the electronic requirements are met, SNAr offers a more economical and operationally simpler alternative. The use of This compound as a direct building block, while feasible, is generally less favored due to the more demanding reaction conditions of classical coupling methods like the Ullmann condensation.

References

Click to expand
  • Institute of Science, Nagpur.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Cas no 4085-18-1 (3-Nitro-[1,1'-biphenyl]-4-amine). (2024, August 29).
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS C
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
  • Resource-efficient technology to produce 4-aminodiphenylamine. (2025, August 10).
  • Reactions of Arylamines - Chemistry LibreTexts. (2025, February 24).
  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
  • SNAr Reaction in Other Common Molecular Solvents - Wordpress.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry.
  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - ACS Public
  • Safety D
  • Ni(III)
  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Public
  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][2][5][6]thiadiazole Series | Request PDF - ResearchGate. (2025, August 6).

  • The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines - PubMed.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 20).
  • C-N Bond Form
  • (PDF)
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Three reported mechanisms of amination of aryl halides using ammonia...
  • Aniline synthesis by amination (aryl
  • Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH.
  • Palladium - Safety D
  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium c
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress.
  • Ullmann Reaction - Organic Chemistry Portal.
  • Arylamine synthesis by amination (aryl
  • Synthesis of Nitroarenes by Oxid
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
  • Safety D
  • Buchwald-Hartwig Amination of Nitroarenes - PubMed. (2017, October 16).
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (2022, June 2).

Sources

A Comparative Benchmarking Guide to 3-Nitro-4-biphenylamine and Other Nitroaromatic Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and chemical synthesis, the selection of appropriate building blocks and intermediates is paramount to the success of a project. Nitroaromatic compounds, a class of molecules characterized by the presence of one or more nitro groups attached to an aromatic ring, are of significant industrial and scientific interest. Their unique electronic properties make them versatile precursors for a wide array of chemical transformations. However, this reactivity also brings potential toxicological concerns, necessitating a thorough evaluation of their performance and safety profiles.

This guide provides an in-depth technical comparison of 3-Nitro-4-biphenylamine against a curated selection of other nitro compounds: 4-nitroaniline, 2,4-dinitroaniline, and 4-nitrobiphenyl. This selection allows for a systematic evaluation of the influence of the biphenyl moiety, the number of nitro groups, and the presence of an amine functionality on the overall characteristics of the molecule. We will delve into their physicochemical properties, chemical reactivity, and toxicological profiles, supported by experimental data and detailed protocols to empower researchers in making informed decisions.

Physicochemical Properties: The Foundation of Performance

The physicochemical properties of a compound govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in chemical reactions. A comparative analysis of these fundamental characteristics provides the initial basis for selecting a suitable nitro compound for a specific application.

Table 1: Comparative Physicochemical Properties

PropertyThis compound4-Nitroaniline2,4-Dinitroaniline4-Nitrobiphenyl
Molecular Formula C₁₂H₁₀N₂O₂[1]C₆H₆N₂O₂C₆H₅N₃O₄[2]C₁₂H₉NO₂[3]
Molecular Weight ( g/mol ) 214.22138.12[4]183.12[2]199.21[3]
Melting Point (°C) 133.5[2]146-149[4]187.5-188[5]114[3]
Boiling Point (°C) 211 @ 30 mmHg[2]332Decomposes[2]340[3]
Water Solubility Insoluble[2]Slightly soluble0.06 g/L (20 °C)[2]Very poor
Predicted logP 3.41.391.663.77
pKa Data not available1.0-4.53 (conjugate acid)[2]Data not available

Expert Insights: The biphenyl structure in this compound and 4-nitrobiphenyl significantly increases their molecular weight and predicted lipophilicity (logP) compared to the single-ring aniline derivatives. This higher lipophilicity suggests better membrane permeability but potentially lower aqueous solubility, which can be a critical factor in both biological assays and reaction solvent selection. The presence of a second nitro group in 2,4-dinitroaniline drastically lowers the pKa of its conjugate acid, indicating a significant decrease in the basicity of the amino group due to the strong electron-withdrawing nature of the two nitro groups.

Chemical Reactivity: Harnessing the Power of the Nitro Group

The reactivity of nitroaromatic compounds is dominated by the powerful electron-withdrawing nature of the nitro group. This functional group activates the aromatic ring for nucleophilic aromatic substitution and is itself susceptible to reduction, providing a gateway to the corresponding amino compounds, which are valuable synthetic intermediates.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is one of the most important transformations of this class of compounds. The ease of this reduction is influenced by the electronic environment of the molecule.

Conceptual Workflow for Comparative Reduction Potential Analysis:

cluster_setup Experimental Setup cluster_compounds Test Compounds Voltammetry_Cell Electrochemical Cell (e.g., Glassy Carbon Electrode) Potentiostat Potentiostat Voltammetry_Cell->Potentiostat Measures Current vs. Potential Reduction_Potential Comparative Reduction Potentials Potentiostat->Reduction_Potential Determines Reduction Potential (Epc) Solvent_Electrolyte Aprotic Solvent + Supporting Electrolyte (e.g., Acetonitrile + TBAPF6) Solvent_Electrolyte->Voltammetry_Cell C1 This compound C1->Voltammetry_Cell C2 4-Nitroaniline C2->Voltammetry_Cell C3 2,4-Dinitroaniline C3->Voltammetry_Cell C4 4-Nitrobiphenyl C4->Voltammetry_Cell

Caption: Workflow for determining comparative reduction potentials using cyclic voltammetry.

Nucleophilic Aromatic Substitution

The nitro group strongly activates the ortho and para positions for nucleophilic aromatic substitution (SNAr). The biphenyl moiety in this compound and 4-nitrobiphenyl can further influence the reactivity by extending the π-system.

Expert Insights: The rate of SNAr reactions is dependent on the stability of the intermediate Meisenheimer complex. The presence of multiple nitro groups, as in 2,4-dinitroaniline, provides greater stabilization of the negative charge in the intermediate, leading to a significantly faster reaction rate compared to mono-nitro compounds. For this compound, the nitro group activates the ortho and para positions on its own ring. The additional phenyl ring can have a modest electronic influence, but the primary driver for SNAr reactivity will be the nitro group.

Toxicological Profile: A Critical Consideration for Safety and Biological Activity

The biological activity and potential toxicity of nitroaromatic compounds are often linked to the metabolic reduction of the nitro group. This can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which can interact with cellular macromolecules, including DNA, leading to cytotoxicity and mutagenicity.

In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability. A lower IC50 value (the concentration of a compound that inhibits 50% of cell growth) indicates higher cytotoxicity.

Table 2: Comparative In Vitro Cytotoxicity Data (IC50 Values)

CompoundCell LineIC50 (µM)Reference
This compound VariousData not available
4-Nitroaniline VariousGenerally low cytotoxicity observed in some studies. No significant cytotoxicity up to 200 µM in one study.[6]
2,4-Dinitroaniline Chinese Hamster Ovary (CHO)~150Estimated from related compounds.
4-Nitrobiphenyl VariousData not available

Expert Insights: There is a significant lack of publicly available, directly comparable in vitro cytotoxicity data for these specific compounds. However, based on the known metabolism of nitroaromatics, it is plausible that all four compounds would exhibit some level of cytotoxicity, particularly in cell lines with high nitroreductase activity. The higher lipophilicity of the biphenyl compounds could facilitate their entry into cells, potentially leading to increased cytotoxicity compared to their single-ring counterparts, assuming similar rates of metabolic activation. The presence of two nitro groups in 2,4-dinitroaniline might be expected to increase its cytotoxic potential due to the formation of a greater concentration of reactive metabolites.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line with metabolic activity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Seed_Cells Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed_Cells->Adhere Treat Treat with Serial Dilutions of Compounds Adhere->Treat Incubate_24_72h Incubate (24-72 hours) Treat->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_2_4h Incubate (2-4 hours) Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Mutagenicity: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Table 3: Comparative Mutagenicity Data from Ames Test (Salmonella typhimurium)

CompoundStrain(s)Metabolic Activation (S9)ResultReference
This compound TA100+/-Data not available
4-Nitroaniline TA98, TA100+/-Mutagenic in TA98 with and without S9; results can be heterogeneous.[4][7]
2,4-Dinitroaniline TA98, TA100+/-Mutagenic in TA98 with and without S9.[7]
4-Nitrobiphenyl TA98, TA100+/-Metabolized to the mutagenic 4-aminobiphenyl.[8]

Expert Insights: The available data indicates that both 4-nitroaniline and 2,4-dinitroaniline are mutagenic in the Ames test, particularly in the frameshift mutation-sensitive strain TA98. The mutagenicity of 4-nitroaniline is enhanced with metabolic activation, highlighting the role of metabolic byproducts.[4] Given that 4-nitrobiphenyl is metabolized to the known carcinogen and mutagen 4-aminobiphenyl, it is highly likely to show a positive result in the Ames test, especially with metabolic activation.[8] Although no direct experimental data for this compound is available, its structural similarity to other mutagenic nitroaromatic amines suggests a high probability of it also being mutagenic. The presence of the biphenyl group could influence its metabolic profile and, consequently, its mutagenic potency.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of the desired Salmonella typhimurium tester strains (e.g., TA98, TA100) in nutrient broth.

  • Metabolic Activation: Prepare the S9 mix from the liver homogenate of Aroclor-1254 induced rats, if metabolic activation is required.

  • Test Mixture Preparation: In a sterile tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a phosphate buffer (for assays without metabolic activation).

  • Plating: Add the test mixture to molten top agar supplemented with a trace amount of histidine and biotin. Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (the number of colonies on the negative control plates).[9]

Prepare_Cultures Prepare Overnight Bacterial Cultures Mix_Components Mix Bacteria, Compound, and S9/Buffer Prepare_Cultures->Mix_Components Prepare_S9 Prepare S9 Mix (if needed) Prepare_S9->Mix_Components Add_Top_Agar Add to Molten Top Agar Mix_Components->Add_Top_Agar Pour_Plates Pour onto Minimal Agar Plates Add_Top_Agar->Pour_Plates Incubate Incubate at 37°C (48-72 hours) Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze for Dose-Dependent Increase in Revertants Count_Colonies->Analyze_Data

Caption: Workflow for the Ames test (plate incorporation method).

Conclusion and Recommendations

This comparative guide highlights the key differences and similarities between this compound and other representative nitroaromatic compounds. The inclusion of a biphenyl moiety in this compound significantly influences its physicochemical properties, leading to higher lipophilicity compared to single-ring analogues. While direct experimental data on the reactivity and toxicity of this compound is limited, structure-activity relationships suggest that its reactivity will be primarily dictated by the nitro and amino groups, and it is likely to possess mutagenic potential, similar to other nitroaromatic amines.

For researchers and drug development professionals considering the use of this compound, the following recommendations are crucial:

  • Prioritize Experimental Validation: Given the data gaps, it is imperative to experimentally determine the key physicochemical properties, reactivity, and toxicological profile of this compound before its large-scale application.

  • Careful Assessment of Mutagenicity: Due to the high likelihood of mutagenicity, a thorough evaluation using the Ames test and other genotoxicity assays is strongly recommended.

  • Consider Metabolic Activation: When assessing biological activity and toxicity, it is essential to include metabolic activation systems (S9 mix) to mimic in vivo metabolism.

  • Structure-Activity Relationship as a Guide: In the absence of direct data, the information on the comparator compounds provided in this guide can serve as a valuable tool for preliminary risk assessment and for designing further experimental studies.

By adopting a data-driven and cautious approach, researchers can effectively harness the synthetic potential of this compound while mitigating potential risks.

References

  • PubChemLite. This compound (C12H10N2O2). Available at: [Link]

  • Altogen Biosystems. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Available at: [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Available at: [Link]

  • Wikipedia. 4-Nitroaniline. Available at: [Link]

  • PubMed. Reductive metabolism of 4-nitrobiphenyl by rat liver fraction. Available at: [Link]

  • PubMed. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Available at: [Link]

  • ZORA (Zurich Open Repository and Archive). 4-Nitroaniline. Available at: [Link]

  • PubChem. 4-Nitrodiphenylamine. Available at: [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... Available at: [Link]

  • PubMed. Potent mutagenicity in the Ames test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, components of disperse dyes. Available at: [Link]

  • PubChem. 4-Nitro-1,1'-biphenyl. Available at: [Link]

  • PubMed Central. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at: [Link]

  • ResearchGate. (PDF) Mutagenicity of five food additives in Ames/Salmonella/microsome test. Available at: [Link]

  • RE-Place. The Ames Salmonella/microsome mutagenicity assay. Available at: [Link]

  • PubMed Central. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link]

  • PubMed. The Ames Salmonella/microsome mutagenicity assay. Available at: [Link]

  • ResearchGate. Cytotoxic activity (IC50, μM) of studied compounds estimated by the MTT assay a. Available at: [Link]

  • PubMed. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Available at: [Link]

  • PubMed Central. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Available at: [Link]

  • PubMed. Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes. Available at: [Link]

  • PubMed. The Salmonella (Ames) test for mutagenicity. Available at: [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Available at: [Link]

  • PubMed. Sources of variability in Ames Salmonella typhimurium tester strains: analysis of the International Collaborative Study on 'genetic drift'. Available at: [Link]

  • ResearchGate. Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). Available at: [Link]

  • MDPI. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link]

  • National Center for Biotechnology Information. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Available at: [Link]

  • ResearchGate. Cytotoxicity (IC 50 , μM) of Compounds 1−8 against Four Cancer Cell Lines. Available at: [Link]

  • PubMed Central. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp. Available at: [Link]

  • MDPI. Quantitative IC 50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor. Available at: [Link]

  • DrugFuture. 2,4-Dinitroaniline. Available at: [Link]

  • Wikipedia. 4-Nitrobiphenyl. Available at: [Link]

  • regulations.gov. REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. Available at: [Link]

  • PubChem. 2,4-Dinitroaniline. Available at: [Link]

  • ResearchGate. Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media | Request PDF. Available at: [Link]

  • Cheméo. Chemical Properties of 4-Amino-3-nitro biphenyl (CAS 4085-18-1). Available at: [Link]

  • Chemsrc. 4'-Nitro-4-biphenylamine | CAS#:1211-40-1. Available at: [Link]

  • PubChem. 4-Nitro-1,1'-biphenyl. Available at: [Link]

  • MDPI. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. Available at: [Link]

  • Xenometrix. Characterization of the mutagenicity of selected nitrosamines using miniaturized Ames tests. Available at: [Link]

Sources

A Comparative Guide to the Applications of 3-Nitro-4-biphenylamine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 3-Nitro-4-biphenylamine (also known as 4-Amino-3-nitrobiphenyl), a versatile chemical intermediate. We will explore its primary applications, objectively compare its utility against alternative synthetic strategies, and provide detailed experimental protocols for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Value of a Bifunctional Intermediate

This compound (CAS No: 4085-18-1) is a nitro-substituted aromatic amine with the molecular formula C₁₂H₁₀N₂O₂.[1][2] Its value in organic synthesis stems from the unique arrangement of its functional groups: a nucleophilic primary amine (-NH₂) and an electrophilic nitro group (-NO₂) positioned ortho to each other on one of the phenyl rings. This specific orientation, combined with the extended π-system of the biphenyl backbone, makes it a powerful building block for constructing complex molecular architectures.[3]

This compound serves as a key reaction intermediate, a molecular entity formed during a stepwise reaction that is consumed in a later step to yield the final product.[4] Its primary applications lie in the synthesis of heterocyclic compounds, dyes, and advanced materials.[3] This guide will dissect these applications and compare the synthetic routes that utilize this compound with alternative, established methods.

Part 1: Core Applications of this compound

The strategic placement of the amine and nitro groups enables a range of chemical transformations, making this compound a cornerstone for specific synthetic targets.

A. Synthesis of Heterocyclic Compounds: Phenazines and Benzimidazoles

A primary application of o-nitroanilines, such as this compound, is in the synthesis of nitrogen-containing heterocycles. The intramolecular proximity of the two functional groups is ideal for reductive cyclization reactions.

Causality of Experimental Choice: Upon reduction of the nitro group to a nitroso, hydroxylamine, or amine, the newly formed nucleophilic nitrogen can readily attack the adjacent amine (or a derivative) to form a new ring system. This intramolecular pathway is often more efficient and regioselective than intermolecular condensation methods. For example, reductive cyclization of o-nitroanilines is a known route to phenazine frameworks, which are significant targets in medicinal and industrial chemistry.[5] Interestingly, reaction conditions can be tuned to favor different products; under certain basic conditions with sodium alkoxides, a related compound, 3-nitro-4-(phenylamino)benzoic acid, undergoes an unusual cyclization to form benzimidazoles instead of the expected phenazines.[5]

G cluster_start Starting Material cluster_process Reductive Cyclization cluster_end Product A This compound (o-nitroaniline structure) B Reduction of Nitro Group (e.g., NaBH4, H2/Pd) A->B Add Reducing Agent C Formation of Reactive Intermediate B->C Forms -NHOH or -NH2 D Intramolecular Cyclization C->D Spontaneous Ring Closure E Phenazine-type Heterocycle D->E

Caption: Reductive cyclization workflow for synthesizing phenazines from an o-nitroaniline precursor.

B. Intermediate for Azo Dyes

The primary arylamine group of this compound makes it a valuable precursor in the synthesis of azo dyes.[3] Azo compounds, characterized by the -N=N- functional group, are widely used as pigments and dyes in the textile and coatings industries.[3]

Causality of Experimental Choice: The synthesis involves a two-step process: diazotization followed by azo coupling. The primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a highly reactive diazonium salt. This electrophilic salt is then reacted with a coupling component (an electron-rich aromatic compound like a phenol or another aniline) to form the stable azo linkage. The biphenyl structure and the nitro group of the starting material become integral parts of the final dye's chromophore, influencing its color and fastness properties.

C. Precursor in Materials Science

There is growing research interest in using compounds like this compound for applications in organic electronics.[3]

Causality of Experimental Choice: The conjugated biphenyl system provides a rigid backbone for electronic delocalization, a key requirement for semiconductor materials. The amine and nitro functional groups offer reactive handles for further chemical modification, allowing scientists to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting molecules. This makes it a candidate for developing organic semiconductors for use in flexible displays, sensors, and solar cells.[3]

Part 2: Comparative Analysis with Alternative Synthetic Routes

While this compound is an effective intermediate, its utility must be compared with other methods for synthesizing the same or similar target molecules. The choice of synthetic route often involves a trade-off between cost, yield, safety, and substrate scope.

Case Study 1: Synthesis of Substituted Biphenyls

The target is a functionalized biphenyl. One can either start with a pre-formed biphenyl scaffold like this compound or construct the biphenyl bond during the synthesis.

ParameterRoute 1: Functionalization of Biphenyl Route 2: Suzuki-Miyaura Coupling
Starting Materials This compoundArylboronic acid, Aryl halide
Key Reagents Varies by desired reaction (e.g., diazotization reagents, acylating agents)Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃)[6]
Core Transformation Modification of existing functional groupsFormation of a new C-C bond between two aromatic rings
Flexibility & Scope Less flexible; substitutions are directed by existing groupsHighly versatile; a vast library of boronic acids and halides are available
Key Advantages Utilizes a commercially available, complex starting material in one step.High yields, exceptional functional group tolerance, predictable regiochemistry.[6]
Key Disadvantages Limited to derivatives that can be made from the starting amine/nitro groups.Higher cost of catalyst and ligands; potential for trace metal contamination in the final product.
Case Study 2: Synthesis of 4-Aminodiphenylamine (4-ADPA) Isomers

While our focus is this compound, it is instructive to compare the industrial synthesis of its isomer, 4-Nitrodiphenylamine (4-NDPA), a precursor to the critical antioxidant 4-ADPA.[7][8] This comparison highlights different strategies for C-N bond formation.

ParameterAniline Method (NASH Reaction) Formanilide Method Diphenylamine Method
Primary Reactants Aniline, Nitrobenzene[7][9]p-Chloronitrobenzene, Formanilide[10][11]Diphenylamine, Sodium Nitrite[7][10]
Catalyst/Reagent Strong base (e.g., Tetramethylammonium hydroxide)[12]Acid-binding agent (e.g., K₂CO₃)Acid (for rearrangement)[7]
Reaction Temperature 50 - 100 °C[13]High TemperatureMild Conditions[10]
Yield/Selectivity >99% conversion, >97% selectivity[12]High YieldsHigh Yields[7]
Environmental Concerns Considered a greener process[9][10]Corrosive wastewater containing chlorine[7][11]Large amount of harmful wastewater[10]

This comparison shows a clear industrial trend towards greener, more direct methods like the NASH reaction, avoiding chlorinated intermediates and reducing waste streams.

Part 3: Experimental Protocols and Safety

Adherence to established protocols and safety measures is paramount for successful and safe research.

Experimental Protocol 1: Synthesis of a Benzimidazole Derivative via Reductive Cyclization (Representative Protocol)

This protocol is based on the principles of reductive cyclization of o-nitroanilines to form benzimidazoles, as described in the literature.[5]

  • System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and the chosen alcohol solvent (e.g., tert-butanol).

  • Reagent Addition: Under a nitrogen atmosphere, add sodium tert-butoxide (3.0 eq) portion-wise to the stirred suspension. The purpose of the strong base is to act as a reducing agent for the nitro group in this specific transformation.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for tert-butanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the target benzimidazole derivative.

Experimental Protocol 2: Synthesis of a Nitro-Biphenyl via Suzuki-Miyaura Coupling (Alternative)

This protocol is adapted from a literature procedure for synthesizing a functionalized biphenyl and serves as a comparative alternative.[6]

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Reactant Solution: In a round-bottom flask, dissolve 1-bromo-4-nitrobenzene (1.0 eq) and 3,4-dimethoxyphenylboronic acid (1.2 eq) in a mixture of water and methanol.[6]

  • Catalyst and Base Addition: To the stirred solution, add the palladium(II) acetate catalyst (Pd(OAc)₂, ~5 mol%) and potassium carbonate (K₂CO₃, 2.0 eq). The base is crucial for the transmetalation step of the catalytic cycle.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 50°C) for several hours until TLC indicates the consumption of the starting materials.[6]

  • Extraction: After cooling, extract the aqueous phase with ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material via silica gel chromatography to afford the pure biphenyl product.[6]

Safety and Handling of this compound

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. All protocols must be conducted with a thorough understanding of the hazards involved.

  • Health Hazards: This compound may cause skin, eye, and respiratory irritation.[14] Related aromatic amines and nitro-aromatics are often treated as potential carcinogens and should be handled with appropriate caution.[15]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14][16]

  • Handling Procedures:

    • Work in a well-ventilated chemical fume hood to avoid inhalation of dust.[16]

    • Avoid generating dust during handling.[16]

    • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[14][17]

    • Keep containers tightly closed when not in use and store in a dry, well-ventilated area.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][17]

Conclusion

This compound stands out as a valuable and versatile intermediate in organic synthesis. Its pre-configured ortho-nitro-amino functionality on a biphenyl scaffold provides an efficient route for the synthesis of complex heterocyclic systems like phenazines and benzimidazoles. While modern cross-coupling reactions like the Suzuki-Miyaura offer greater flexibility for constructing diverse biphenyls, the use of this compound remains a powerful strategy when its specific substitution pattern is desired in the final target. The choice between using this intermediate and an alternative synthetic route will ultimately depend on the specific molecular target, cost considerations, desired scale, and environmental impact, as highlighted by the comparative analysis of industrial processes.

References

  • Cas no 4085-18-1 (3-Nitro-[1,1'-biphenyl]-4-amine). (2024). Kuujia.com.
  • SAFETY DATA SHEET - 3-Nitro-4-aminobiphenyl. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-Nitro-4-aminobiphenyl. (2025). Sigma-Aldrich.
  • Reaction scheme for the synthesis of 3-nitrodiphenylamine 4. (2018).
  • SAFETY DATA SHEET - 3-Methyl-4-nitrophenol. (2025). Fisher Scientific.
  • Safety data sheet - 3-nitrobiphenyl. (2025). Santa Cruz Biotechnology.
  • 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)
  • Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine. (2018).
  • This compound. (n.d.). gsrs.
  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. (2019).
  • A Comparative Guide to the Synthesis of 4-Nitrodiphenylamine: Aniline vs. Diphenylamine Methods. (2025). Benchchem.
  • Method of preparing 4-aminodiphenylamine. (1992).
  • Method for synthesizing 4-nitro diphenylamine and 4-nitroso diphenylamine or/and their salts. (2006).
  • 4-Amino-3-nitro biphenyl. (n.d.). NIST WebBook.
  • METHOD OF PREPARATION OF 4-AMINODIPHENYLAMINE. (2000).
  • comparative analysis of the environmental impact of different 4-Nitrodiphenylamine synthesis routes. (2025). Benchchem.
  • Resource-efficient technology to produce 4-aminodiphenylamine. (2016).
  • 4-Aminobiphenyl. (n.d.). Wikipedia.
  • Reaction intermedi
  • 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. (2014).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Nitro-4-biphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Nitro-4-biphenylamine. As a compound with significant health and environmental hazards, adherence to stringent protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This document is intended for researchers, scientists, and drug development professionals who may handle this substance. The procedures outlined below are designed to ensure personnel safety, maintain regulatory compliance, and mitigate environmental impact.

Hazard Profile: Understanding the Imperative for Caution

This compound is a chemical compound that demands respect. Its molecular structure contributes to a toxicological profile that necessitates careful handling at all stages, from use to final disposal. The primary hazards associated with this compound are its potential carcinogenicity and acute toxicity.[1][2] It is classified as harmful if swallowed and is suspected of causing cancer.[1][2]

Furthermore, like many nitroaromatic compounds, it poses a significant threat to aquatic ecosystems, exhibiting long-lasting toxic effects.[1][3] Therefore, preventing its release into the environment is a critical aspect of the disposal process.[1][4]

A summary of its hazard classifications provides a clear, quantitative basis for the stringent protocols that follow:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
CarcinogenicityCategory 1A/1BH350: May cause cancer.[1][2]
Skin IrritationCategory 2H315: Causes skin irritation.[4][5]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[4][5]
Aquatic Hazard (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects.[4]

Pre-Disposal Planning: A Foundation for Safety

Proper disposal begins long before the waste container is full. A systematic approach to waste management minimizes risks and ensures compliance.

Waste Segregation

From the moment waste is generated, it must be segregated. Do not mix this compound waste with other waste streams.[2] The rationale for this is twofold:

  • Safety: Mixing with incompatible chemicals can lead to dangerous reactions. For instance, contact with strong oxidizing agents could result in ignition.[3]

  • Compliance & Cost: Hazardous waste disposal is expensive and highly regulated. Mixing a hazardous substance with a non-hazardous one renders the entire volume hazardous, significantly increasing disposal costs and regulatory complexity.

Selection of Waste Containers

The choice of container is critical for safe storage and transport.

  • Compatibility: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or the original container if it is in good condition.[6] Glass containers may be used, but require secondary containment to protect against breakage.

  • Integrity: Containers must be in good condition, free from cracks or leaks, and have a tightly sealing cap.[6] This prevents the release of vapors and protects the contents from moisture.

  • Liquid vs. Solid: Use containers designed for the physical state of the waste. For solid waste (e.g., contaminated lab wipes, gloves), a wide-mouth HDPE pail is suitable. For liquid waste (e.g., solutions containing the compound), use a sealable, narrow-neck bottle.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for handling waste containing this compound.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The causality is clear: to prevent exposure through inhalation, ingestion, or skin contact.[2][3]

  • Gloves: Chemical-resistant gloves (e.g., Nitrile) are mandatory. Change them immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[7]

  • Lab Coat: A lab coat or chemical-resistant apron must be worn to protect against splashes.

  • Respiratory Protection: All handling of solid this compound or solutions that could produce aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[2]

Step 2: Waste Collection

Collect waste at the point of generation.

  • Solid Waste: Place all contaminated materials (e.g., weighing paper, gloves, pipette tips, paper towels) directly into the designated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container.

  • "Empty" Containers: The original product container is not truly empty. It must be disposed of as hazardous waste unless properly decontaminated.[1] Do not rinse the container into the drain.

Step 3: Container Labeling

Proper labeling is a critical control that prevents accidents and ensures compliant disposal. Every waste container must be labeled immediately upon the first addition of waste.[6] The label must include:

  • The words "HAZARDOUS WASTE" .[6]

  • The full chemical name: "this compound" .

  • The approximate percentage of each chemical constituent in the container.

  • The specific hazard(s): "Toxic," "Carcinogen" .

  • The date accumulation started (the day the first drop of waste entered the container).

  • The name and contact information of the principal investigator or lab manager.

Step 4: Waste Storage

Waste containers must be stored safely pending pickup by a certified disposal company.

  • Location: Store waste in a designated satellite accumulation area (SAA) within the laboratory.[6] The SAA must be under the control of the lab personnel.

  • Closure: Keep waste containers securely capped at all times, except when adding waste.[6] This prevents spills and the release of hazardous vapors.

  • Segregation: Store the this compound waste container with compatible chemicals, away from acids, bases, and oxidizing agents.

Step 5: Final Disposal

Disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][8]

  • Scheduling Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a hazardous waste pickup.

  • Documentation: You will likely need to complete a hazardous material pickup request form, providing all the information from the waste label.[6]

  • Regulatory Compliance: The disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The entire process is governed by local and national regulations (e.g., EPA regulations in the United States).[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][11][12]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: If you are trained and it is safe to do so, don the appropriate PPE.

  • Contain: For small spills of solid material, carefully sweep or vacuum the material. Use a vacuum fitted with a HEPA filter.[3] Dampen with water to prevent dusting before sweeping.[3] For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean: Place all contaminated absorbent and cleaning materials into a hazardous waste container and label it appropriately.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's EH&S department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe spill Spill Occurs start->spill characterize Step 2: Characterize & Segregate Waste (Solid vs. Liquid, No Mixing) ppe->characterize container Step 3: Select & Label Container - Chemically Compatible (HDPE) - 'HAZARDOUS WASTE' - Contents & Hazards Listed characterize->container storage Step 4: Store in Satellite Accumulation Area - Tightly Capped - Segregated from Incompatibles container->storage pickup Step 5: Arrange Professional Disposal (Contact EH&S for Pickup) storage->pickup end_node Compliant Final Disposal (Licensed TSDF) pickup->end_node spill_protocol Execute Spill Protocol - Alert, Isolate, Contain - Collect waste as hazardous spill->spill_protocol Emergency Path spill_protocol->container

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • Chem Service. (2015-08-13). SAFETY DATA SHEET: 4-Nitrobiphenyl. [Link]

  • Global Substance Registration System. This compound. [Link]

  • PubChem. 4-Amino-4'-nitrobiphenyl. [Link]

  • CPAchem. (2022-03-22). Safety data sheet: 3-Aminobiphenyl. [Link]

  • PubChem. 4-Nitrodiphenylamine. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • University of Notre Dame Risk Management and Safety. (2024-03). Standard Operating Procedure for Handling, Storage and Disposal for Time Sensitive Chemicals. [Link]

  • Molbase. This compound. [Link]

  • Pharmaffiliates. 3-Nitro-4'-(piperidinocarbonyl)biphenyl. [Link]

  • US Environmental Protection Agency. Hazardous Waste Variations by State Matrix. [Link]

  • Indiana Department of Environmental Management. (2024-09-06). Transportation, Use, Handling, and Storage of Lab Chemicals. [Link]

  • Commonwealth of Pennsylvania. Waste Management Guidance Manual For Project Delivery Appendices. [Link]

  • MDPI. (2024). Genetic Manipulation in Sporothrix Species: Molecular Tools, Challenges, and Applications. [Link]

  • US Environmental Protection Agency. (2019-02-22). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

Sources

Mastering the Safe Handling of 3-Nitro-4-biphenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the nuanced fields of chemical synthesis and drug development, the ability to handle potent compounds with confidence and precision is paramount. 3-Nitro-4-biphenylamine, a compound of significant interest, also presents notable health hazards that demand a rigorous and informed approach to laboratory safety. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe handling, use, and disposal of this chemical, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a substance that is harmful if swallowed and is suspected of causing cancer.[1][2] Its primary routes of exposure are inhalation, skin contact, and ingestion. The nitro and amino functional groups on the biphenyl structure contribute to its reactivity and toxicological profile. Understanding this is the first step in mitigating risk. Before any handling, a thorough risk assessment is not just recommended—it is essential.

Key Hazards:

  • Carcinogenicity: May cause cancer.[1][2]

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3]

A substance's toxicological properties dictate the necessary precautions. For instance, the carcinogenic potential of this compound necessitates stringent controls to prevent any level of exposure.

Engineering Controls: Your First Line of Defense

Engineering controls are the most effective means of minimizing exposure as they are designed to isolate the hazard from the worker.

  • Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling potentially harmful dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

The causality is simple: if you can't inhale it or come into contact with it, the risk of harm is significantly reduced.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are primary, PPE provides a crucial final barrier. The selection of appropriate PPE must be deliberate and based on the specific hazards of this compound.

PPE ComponentSpecification and Rationale
Hand Protection Nitrile Gloves: Select gloves with a thickness of at least 5 mil. Double-gloving is recommended, especially for prolonged handling. Nitrile provides good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
Eye Protection Chemical Splash Goggles: These provide a seal around the eyes and are essential for protecting against splashes and airborne particles.[3] Standard safety glasses do not offer sufficient protection.
Body Protection Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a chemically resistant material is required. This protects the skin and personal clothing from contamination.
Respiratory Protection N95 Respirator (or higher): When handling the solid powder outside of a fume hood (a practice that should be avoided), or if there is a risk of aerosol generation, a NIOSH-approved N95 respirator is the minimum requirement.[5] For significant spill clean-up, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[5]

Rationale for Selection: The choice of PPE is a direct response to the identified hazards. Goggles prevent eye irritation, gloves prevent skin absorption, a lab coat protects the body, and a respirator prevents inhalation of the carcinogenic dust.

Safe Handling and Operational Protocols: A Step-by-Step Approach

Meticulous adherence to established protocols is critical for preventing exposure.

Protocol for Weighing and Preparing Solutions:

  • Preparation: Before starting, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, beakers, and solvents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a tared weigh boat or paper.

    • Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Slowly add the weighed solid to the solvent in a beaker or flask.

    • Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid splashing.

  • Post-Handling:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a damp paper towel. Dispose of the towel as hazardous waste.

    • Carefully remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[6]

PPE_Selection PPE Selection for this compound start Start: Handling This compound fume_hood Work in a Certified Fume Hood? start->fume_hood hand_protection Wear Nitrile Gloves (Double-Gloving Recommended) fume_hood->hand_protection Yes eye_protection Wear Chemical Splash Goggles hand_protection->eye_protection body_protection Wear a Closed Laboratory Coat eye_protection->body_protection respiratory_check Potential for Aerosol/Dust Generation? body_protection->respiratory_check respirator Use NIOSH-Approved Respirator (N95 min.) respiratory_check->respirator Yes end Proceed with Caution respiratory_check->end No respirator->end

Caption: A decision-making workflow for selecting appropriate PPE.

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.

In Case of Skin Contact:

  • Immediately remove contaminated clothing.[6]

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]

  • Seek immediate medical attention.[7]

In Case of Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][8]

  • Remove contact lenses if present and easy to do.[3]

  • Seek immediate medical attention.[7]

In Case of Ingestion:

  • Do NOT induce vomiting.[6]

  • Rinse the mouth with water.[1]

  • Seek immediate medical attention.[7]

In Case of Inhalation:

  • Move the individual to fresh air immediately.[3][7]

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

Spill Cleanup:

For a minor spill (a few grams) within a fume hood:

  • Alert others in the area.

  • Ensure you are wearing appropriate PPE, including a respirator.

  • Cover the spill with an absorbent material like vermiculite or sand.[6]

  • Carefully scoop the material into a labeled hazardous waste container.[6]

  • Clean the spill area three times with a detergent solution, followed by clean water.[9]

For a major spill, or any spill outside of a fume hood:

  • Evacuate the immediate area.[7]

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[7]

  • Do not attempt to clean it up yourself.[7]

Spill_Response Emergency Spill Response for this compound spill Spill Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (in fume hood) assess->minor_spill Small & Contained major_spill Major Spill (or outside hood) assess->major_spill Large or Uncontained alert_area Alert Others in the Area minor_spill->alert_area evacuate Evacuate Area major_spill->evacuate don_ppe Don Appropriate PPE (incl. Respirator) alert_area->don_ppe absorb Cover with Absorbent Material don_ppe->absorb collect Collect and Place in Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate end Incident Resolved decontaminate->end call_ehs Call EHS/ Emergency Response evacuate->call_ehs call_ehs->end

Caption: A flowchart for responding to a chemical spill.

Waste Disposal: A Responsible Conclusion

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11] After rinsing, the label should be defaced, and the container can be disposed of as regular laboratory glass waste.[10]

Consult your institution's EHS department for specific waste disposal procedures, as regulations can vary.[10]

By integrating these principles of hazard assessment, control, and response into your daily laboratory practices, you can confidently and safely work with this compound, advancing your research while prioritizing the health and safety of yourself and your colleagues.

References

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025).
  • Emergency Response Plan - Active AgriScience. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Emergency and Spill Response Procedures - Auburn University. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • CHEMICAL SPILL PROCEDURES - Clarkson University. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo. (2021).
  • (4-Nitrophenyl)phenylamine - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Chem Service. (2015).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023).
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Agency for Toxic Substances and Disease Registry. (1994).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
  • 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271 - PubChem - NIH. (n.d.).
  • 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem. (n.d.).
  • 4-Nitrobiphenyl - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
  • 4-Aminobiphenyl - Wikipedia. (n.d.).
  • 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf. (n.d.).
  • 4-Aminodiphenyl - Hazardous Substance Fact Sheet. (2007).
  • 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.